molecular formula C2H13N6O4P B1588332 Diguanidine phosphate CAS No. 5423-23-4

Diguanidine phosphate

Número de catálogo: B1588332
Número CAS: 5423-23-4
Peso molecular: 216.14 g/mol
Clave InChI: SSHPJTCTVWVCLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Diguanidine phosphate (CAS 5423-23-4) is an organic phosphate salt with the molecular formula C₂H₁₃N₆O₄P and a molecular weight of 216.14 g/mol . It is supplied as a white to almost white crystalline powder with a minimum purity of 95.0% . This compound serves as a valuable reagent with several primary research and industrial applications. It is notably utilized commercially as a flame retardant in material science and product development . In biochemistry and molecular biology, guanidinium salts, including related compounds such as guanidine hydrochloride, are fundamental tools. They are powerful protein denaturants used in protein purification and refolding studies, and are key components in ligation buffers for the chemical synthesis of peptides and proteins . Furthermore, guanidinium dihydrogen phosphate is employed as a buffer and cryoprotectant for stabilizing biological specimens during freezing and thawing processes, and it aids in research involving protein crystallization . Its properties also make it a compound of interest for developing new materials, including solid-state electrolytes for batteries and fuel cells . Researchers value this chemical for its ability to maintain stable pH and protect cellular structures in various experimental conditions. Store in a cool, dry, and well-ventilated place in a tightly closed container. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

guanidine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH5N3.H3O4P/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHPJTCTVWVCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.C(=N)(N)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H13N6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5423-23-4
Record name Diguanidine phosphate
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Record name Bisguanidinium phosphate
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Record name DIGUANIDINE PHOSPHATE
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Foundational & Exploratory

diguanidine phosphate chemical and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of Diguanidine Phosphate (DGP) , specifically the dibasic salt (2:1 ratio of guanidine to phosphate). It is designed for researchers and formulation scientists requiring precise physicochemical data and validated synthesis protocols.

Physicochemical Profile, Synthesis, and Biopharmaceutical Utility

Executive Summary

Diguanidine Phosphate (DGP), also known as Guanidine Phosphate Dibasic, is the salt formed by the neutralization of two molar equivalents of guanidine with one equivalent of phosphoric acid. Unlike its monobasic counterpart (Monoguanidine Phosphate, pH ~4.5), DGP is alkaline (pH ~8.9) and exhibits distinct solubility and thermal stability profiles.[1]

While historically dominant in industrial flame retardancy due to its high nitrogen-phosphorus synergism, DGP is increasingly relevant in biopharmaceutical processing as a non-chloride chaotropic buffer component and a critical intermediate in the synthesis of guanidine-functionalized APIs.

Key Identifier:

  • CAS Number: 5423-23-4[2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 216.14 g/mol [3]

Physicochemical Characterization

DGP exists as a white crystalline solid with high thermal stability relative to other organic phosphates. Its properties are governed by the strong ionic interaction between the resonance-stabilized guanidinium cations and the hydrogen phosphate anion.

Table 1: Physical Constants & Specifications
PropertyValue / RangeExperimental Note
Appearance White Crystalline PowderHygroscopic; requires desiccated storage.
Melting Point 247 – 250 °CDecomposes upon melting.[2][3][6]
Solubility (Water) ~15.5 g / 100 mL (20 °C)High solubility facilitates aqueous processing.[3]
Solubility (MeOH) ~0.1 g / 100 mL (20 °C)Poor organic solubility allows for solvent-antisolvent crystallization.
pH (4% aq. soln) 8.4 – 9.2Alkaline buffering range.
Density 1.48 g/cm³High density solid.
Thermal Stability Stable < 220 °CSignificant weight loss >250 °C (release of

).
Thermal Behavior & Stability

DGP exhibits a two-stage thermal degradation profile.

  • Dehydration/Condensation (240–300 °C): Loss of ammonia and water, leading to the formation of condensed phosphates and melamine derivatives.

  • Char Formation (>300 °C): The residue forms a cross-linked phospho-carbonaceous char. This mechanism is the basis for its use as a flame retardant but also dictates maximum processing temperatures in melt-extrusion drug delivery systems.

Synthesis & Production Protocol

For pharmaceutical applications, the Guanidine Carbonate Route is preferred over the Guanidine Hydrochloride route to eliminate chloride contamination, which can corrode stainless steel reactors and interfere with downstream enzymatic steps.

Reaction Chemistry


Experimental Protocol: High-Purity Synthesis
  • Objective: Produce >99.0% purity DGP for biochemical use.

  • Scale: Laboratory (100 g basis).

Step-by-Step Methodology:

  • Preparation: Charge a 500 mL glass reactor with 200 mL deionized water. Heat to 40°C.

  • Acid Addition: Slowly add Phosphoric Acid (85%) (0.5 mol) with stirring.

  • Neutralization: Gradually add Guanidine Carbonate (0.5 mol) in small portions.

    • Critical Control Point: Addition must be slow to manage

      
       evolution and prevent foaming. Maintain temperature < 50°C.
      
  • Crystallization: Once addition is complete, heat solution to 80°C to ensure full dissolution, then cool slowly (5°C/hour) to 4°C.

  • Isolation: Filter the white precipitate under vacuum. Wash with ice-cold ethanol (antisolvent) to remove unreacted phosphoric acid.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Visualization: Synthesis Workflow

SynthesisFlow RawMat Raw Materials Guanidine Carbonate + H3PO4 Reaction Neutralization (T < 50°C, CO2 venting) RawMat->Reaction Mix Dissolution Dissolution (Heat to 80°C) Reaction->Dissolution Complete Rxn Crystallization Controlled Cooling (80°C -> 4°C) Dissolution->Crystallization Supersaturation Filtration Filtration & Wash (Ethanol Antisolvent) Crystallization->Filtration Precipitate Drying Vacuum Drying (60°C, 12h) Filtration->Drying Wet Cake Product Diguanidine Phosphate (>99% Purity) Drying->Product Final QC

Figure 1: Process flow for the chloride-free synthesis of Diguanidine Phosphate.

Applications in Drug Development & Life Sciences[7][8][9][10]

While often overshadowed by Guanidine Hydrochloride (G-HCl), DGP offers unique advantages in specific biochemical contexts.

A. Protein Stabilization & Refolding

Unlike G-HCl, which is a strong denaturant at high concentrations (6M), DGP provides the guanidinium cation in a buffered, phosphate-stabilized environment.

  • Mechanism: The guanidinium ion suppresses protein aggregation by masking hydrophobic patches, while the phosphate counter-ion assists in maintaining a physiological or slightly alkaline pH (8.5–9.0), which is optimal for the refolding of many recombinant proteins (e.g., alkaline phosphatases).

  • Protocol Insight: DGP is used in the "pulse renaturation" method where unfolded proteins are diluted into a refolding buffer containing 0.5–1.0 M DGP.

B. Buffer Systems for Nucleic Acid Purification

DGP serves as a component in lysis buffers where high ionic strength and pH control are required to solubilize cell membranes without degrading DNA/RNA.

  • Advantage: Phosphate ions inhibit metal-dependent nucleases (by sequestering divalent cations like

    
    ), offering intrinsic protection to nucleic acids during extraction.
    
C. Synthetic Intermediate

DGP is a precursor for synthesizing bioactive biguanides (e.g., Metformin analogs) and phosphorylated guanidines. The phosphate group can act as a leaving group or activating agent in dehydration synthesis reactions under specific conditions.

Industrial Application: Flame Retardancy Mechanism

For researchers developing medical devices or lab infrastructure materials, understanding DGP's flame retardant properties is essential.

  • Char Promotion: Upon heating, DGP decomposes to release phosphoric acid and ammonia. The acid catalyzes the dehydration of cellulose (or polymer matrix), forming a carbonaceous char layer.

  • Gas Phase Dilution: The released

    
     and 
    
    
    
    dilute combustible gases in the flame zone.
  • Synergy: Often used with Zinc Borate to form a glassy, protective coating that prevents oxygen diffusion.

Visualization: Mechanism of Action[7]

Mechanism Heat Thermal Input (>240°C) DGP Diguanidine Phosphate Heat->DGP Decomp Decomposition DGP->Decomp Acid Polyphosphoric Acid (Condensed Phase) Decomp->Acid Gas Non-flammable Gas (NH3, H2O) Decomp->Gas Substrate Polymer/Cellulose Substrate Acid->Substrate Dehydration Catalysis Dilution Flame Dilution (Gas Phase) Gas->Dilution Char Carbonaceous Char Layer (Thermal Barrier) Substrate->Char Char->Heat Blocks Heat Transfer

Figure 2: Synergistic flame retardancy mechanism of DGP involving condensed phase charring and gas phase dilution.

Safety & Handling (MSDS Summary)
  • Health Hazards: Irritating to eyes, respiratory system, and skin (R36/37/38).

  • PPE: Standard lab coat, nitrile gloves, and safety goggles. Use a dust mask (N95) when handling dry powder to prevent inhalation of fine particulates.

  • Storage: Store in a cool, dry place. The substance is hygroscopic; moisture absorption can lead to caking and hydrolysis over extended periods.

References
  • Alzchem Group. (n.d.). Guanidine Phosphate Technical Data Sheet. Retrieved from [Link]

  • Vroman, I. (2025).[1] Guanidine Hydrogen Phosphate-Based Flame-Retardant Formulations for Cotton. Journal of Industrial Textiles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Flame Retardant Properties of a Guanidine Phosphate–Zinc Borate Composite. PMC. Retrieved from [Link]

  • ChemBK. (2024). Guanidine Dihydrogen Phosphate Physico-chemical Properties. Retrieved from [Link]

Sources

Advanced Synthesis Protocols for Diguanidine Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Diguanidine Hydrogen Phosphate (Gu₂HPO₄), focusing on high-purity protocols suitable for pharmaceutical and advanced materials research.

Executive Technical Summary

Diguanidine Phosphate (CAS: 5423-23-4), formally Bis(guanidinium) Hydrogen Phosphate , is a critical intermediate in the synthesis of flame retardants, nonlinear optical crystals, and pharmaceutical buffers. Unlike its monobasic counterpart (Guanidine Dihydrogen Phosphate, GuH₂PO₄), the dibasic salt requires precise stoichiometric control to prevent the formation of mixed-phase crystals.

This guide prioritizes the Guanidine Carbonate Neutralization Route as the "Gold Standard" for research applications due to its absence of halide impurities and high atom economy. An alternative Hydrohalic Acid Displacement Route is provided for industrial scalability contexts.

Key Chemical Parameters
ParameterSpecification
Formula

Molar Mass 216.18 g/mol
Appearance White crystalline solid
Solubility Highly soluble in water; insoluble in ethanol/acetone
pH (1% aq) ~8.5 – 9.5 (Weakly Basic)

Thermodynamic & Mechanistic Principles

The synthesis relies on the acid-base neutralization between the superbase Guanidine (


) and the triprotic Phosphoric Acid.
Reaction Stoichiometry

The target requires the deprotonation of phosphoric acid to its second equivalence point (


).


  • Step 1 (Fast): Formation of Monoguanidine Phosphate (

    
    ).
    
  • Step 2 (Equilibrium): Formation of Diguanidine Phosphate (

    
    ).
    

Critical Control Point: Stopping at pH 4.5 yields the monobasic salt. You must drive the reaction to the second equivalence point using a precise 1:1 molar ratio of Guanidine Carbonate (which contains 2 guanidine units) to Phosphoric Acid.

ReactionPathway cluster_inputs Reactants cluster_intermediates Step 1: Acidification cluster_products Step 2: Neutralization Target GuCarb Guanidine Carbonate (Gu)2CO3 Mono Monoguanidine Phosphate (Gu)H2PO4 [pH ~4.5] GuCarb->Mono + 0.5 eq H3PO4 - CO2 H3PO4 Phosphoric Acid H3PO4 H3PO4->Mono Di Diguanidine Phosphate (Gu)2HPO4 [pH ~9.2] Mono->Di + 0.5 eq (Gu)2CO3 - CO2 caption Figure 1: Stepwise neutralization pathway to Diguanidine Phosphate.

Protocol A: High-Purity Carbonate Neutralization

Application: Pharmaceutical Intermediates, Optical Crystal Growth. Yield: >95% | Purity: >99.5%

Reagents
  • Guanidine Carbonate (99%+ purity): 180.17 g (1.0 mol)

  • Phosphoric Acid (85% w/w aq): 115.3 g (1.0 mol of

    
    )
    
  • Solvent: Deionized Water (Milli-Q preferred)

  • Anti-solvent: Ethanol or Methanol (ice-cold)

Experimental Workflow
Step 1: Slurry Preparation
  • In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, charge 180.17 g of Guanidine Carbonate .

  • Add 200 mL of Deionized Water . Stir to form a slurry (Guanidine Carbonate is moderately soluble).

Step 2: Controlled Acid Addition
  • Place the flask in a water bath maintained at 30–40°C .

  • Add the Phosphoric Acid dropwise via an addition funnel over 60 minutes.

    • Caution: Vigorous

      
       evolution will occur. Ensure adequate venting.
      
    • Observation: The slurry will clarify as the reaction proceeds and the soluble phosphate salt forms.

Step 3: Endpoint Verification
  • After acid addition is complete, heat the solution to 80°C for 30 minutes to expel residual dissolved

    
    .
    
  • Check pH of the solution.[1]

    • Target: pH 8.5 – 9.5.

    • Correction: If pH < 8.0, add small amounts of Guanidine Carbonate. If pH > 10.0, add dilute

      
      .
      
Step 4: Crystallization & Isolation
  • Evaporative Concentration: Concentrate the solution under reduced pressure (Rotavap) at 60°C until the volume is reduced by 50% or surface skinning occurs.

  • Cooling: Allow the solution to cool slowly to room temperature, then chill to 4°C overnight.

  • Anti-Solvent Precipitation (Optional for higher yield): Slowly add 200 mL of ice-cold ethanol to the mother liquor to crash out the remaining salt.

  • Filtration: Collect crystals via vacuum filtration. Wash with 50 mL cold ethanol.

  • Drying: Dry in a vacuum oven at 60°C for 6 hours.

ProcessFlow Start Start: Guanidine Carbonate + Water Slurry AcidAdd Add H3PO4 Dropwise (Temp: 35°C, Vent CO2) Start->AcidAdd Degas Heat to 80°C (Expel CO2) AcidAdd->Degas CheckPH Check pH Target: 9.0 ± 0.5 Degas->CheckPH Adjust Adjust Stoichiometry CheckPH->Adjust Fail Conc Vacuum Concentration (Remove 50% Water) CheckPH->Conc Pass Adjust->Degas Cryst Cool to 4°C (+ Ethanol Anti-solvent) Conc->Cryst Filter Vacuum Filtration & Ethanol Wash Cryst->Filter End Final Product: Diguanidine Phosphate Filter->End caption Figure 2: Workflow for the Carbonate Neutralization Protocol.

Protocol B: Industrial Route (Guanidine HCl)

Application: Flame Retardants, Wood Treatment.[2] Note: Requires corrosion-resistant equipment (Hastelloy or Glass-lined).

This method utilizes Guanidine Hydrochloride (GuHCl), a cheaper feedstock, reacting with phosphoric acid.[3] The challenge is removing the byproduct HCl to drive the equilibrium.

Reaction


Methodology
  • Mixing: Mix Guanidine Hydrochloride and Phosphoric Acid (molar ratio 2.1:1) in a reactor.[4][3][1][5][6][7]

  • Heating: Heat the mixture to 110–120°C .

  • Vacuum Stripping: Apply vacuum to remove the generated HCl gas. Nitrogen sparging facilitates HCl removal.

  • Recrystallization: Dissolve the crude melt in water and recrystallize as per Protocol A to remove residual chlorides.

  • Validation: Use Silver Nitrate (

    
    ) test to confirm absence of chloride ions in the final product.
    

Characterization & Quality Control

To ensure the synthesis produced Diguanidine Phosphate (


) and not the Monoguanidine salt (

), perform the following validation:
pH Analysis (1% Aqueous Solution)
CompoundExpected pH
Monoguanidine Phosphate4.5 – 5.0
Diguanidine Phosphate 8.5 – 9.5
Guanidine Carbonate (Raw)~11.0 – 11.5
FTIR Spectroscopy
  • Phosphate Bands: Look for characteristic

    
     stretching vibrations around 1050–1100 cm⁻¹ .
    
  • Guanidinium Bands: Strong N-H stretching at 3100–3400 cm⁻¹ and C=N stretching at 1640–1670 cm⁻¹ .

  • Differentiation: The split of phosphate bands differs between mono- and di-basic salts due to symmetry changes (

    
     vs 
    
    
    
    distortions).
Solubility Profile

Diguanidine phosphate is significantly more soluble in water than Guanidine Carbonate but precipitates readily in ethanol. This solubility differential is the basis for purification.

Safety & Handling

  • Phosphoric Acid: Corrosive. Causes severe skin burns and eye damage. Use nitrile gloves and face shield.

  • Guanidine Carbonate: Irritant. Harmful if swallowed.

  • Exothermic Reaction: The neutralization (Protocol A) is exothermic. Control addition rate to prevent thermal runaway or excessive foaming.[7]

References

  • Preparation of Guanidine Phosphate . PrepChem. Retrieved from [Link]

  • Synthesis and Crystal Growth of Zinc Guanidinium Phosphate . National Institutes of Health (PubMed). Retrieved from [Link]

  • Isostructural Crystals of Bis(Guanidinium) Trioxofluoro-Phosphate . MDPI Crystals. Retrieved from [Link][1]

  • Production Process of Guanidine Phosphate (CN114436900A). Google Patents.
  • Flame Retardant Properties of Guanidine Phosphate . ACS Omega. Retrieved from [Link]

Sources

Molecular Structure & Technical Characterization of Diguanidine Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Bis(guanidinium) Hydrogen Phosphate (


)
Date:  October 26, 2023
Author:  Senior Application Scientist

Executive Summary: The Structural Basis of Stability

"Diguanidine Phosphate"—chemically defined as Bis(guanidinium) hydrogen phosphate —represents a critical class of organic-inorganic hybrid salts. Unlike simple ionic salts, its utility in flame retardancy and non-linear optics (NLO) is derived strictly from its supramolecular architecture.

The core technical value of this molecule lies in its hydrogen-bonding network .[1] The planar guanidinium cations (


) function as "molecular hinges," locking tetrahedral hydrogen phosphate anions (

) into rigid, thermally stable sheets. This guide deconstructs that architecture to explain why the material performs under stress and how to synthesize it with high crystallographic purity.

Crystallographic Architecture

Crystal Lattice Data

The stability of diguanidine phosphate arises from its packing efficiency. It crystallizes in the monoclinic system, specifically the centrosymmetric space group


 , which is common for highly hydrogen-bonded organic salts.
ParameterValueStructural Significance
Formula

Stoichiometric 2:1 ratio of cation to anion.
Space Group

(Monoclinic)
Allows for inversion symmetry; critical for packing density.
Lattice

~16.843 ÅLong axis indicating the layering of the H-bonded sheets.
Lattice

~7.251 ÅShort axis typically defining the stacking distance.
Z Value 8High number of formula units per cell indicates complex packing.
Density ~1.65 g/cm³High density for an organic salt, contributing to barrier properties.
The Hydrogen Bond Network (The "Ribbon" Motif)

The defining feature of this structure is the Charge-Assisted Hydrogen Bond (CAHB) network.

  • Anionic Backbone: The

    
     anions do not exist in isolation. They form continuous infinite chains along the crystallographic axis via strong O-H···O interactions (bond length 
    
    
    
    ).
  • Cationic Cross-Linking: The planar guanidinium ions bridge these anionic chains. The

    
     protons of the guanidine group donate to the phosphate oxygens (
    
    
    
    ).[2]
  • Thermodynamic Consequence: This network effectively distributes thermal energy. When heated, the material does not simply melt; the network must be dismantled, requiring significant energy input (high decomposition temperature), which is the mechanism behind its flame retardant efficacy.

Experimental Protocol: Synthesis & Purification

Rationale: Industrial synthesis often uses Guanidine Hydrochloride, but this leaves chloride impurities that degrade thermal performance. The Carbonate Route described below is self-purifying, as the byproducts are volatile gases (


).
Reagents
  • Guanidine Carbonate (

    
     purity)
    
  • Orthophosphoric Acid (

    
     w/w aq. solution)
    
  • Solvent: Deionized Water (primary), Ethanol (recrystallization antisolvent).

Step-by-Step Synthesis Workflow
  • Stoichiometric Calculation: Calculate for a 1:1 molar ratio of Carbonate to Acid (since one Carbonate molecule yields two Guanidine cations).

    
    
    
  • Controlled Addition (Exothermic Management):

    • Dissolve Guanidine Carbonate in DI water at

      
      .
      
    • Add Phosphoric Acid dropwise .

    • Critical Control Point: Monitor effervescence (

      
       release). Rapid addition causes foam-over and local pH hotspots that favor monoguanidine phosphate formation.
      
  • Crystallization (The Saturation Point):

    • Evaporate solution at

      
       until volume is reduced by 50%.
      
    • Cool slowly to room temperature (

      
      ) at a rate of 
      
      
      
      /hour. Rapid cooling traps water inclusions, weakening the crystal lattice.
  • Purification:

    • Filter crystals.

    • Wash with cold ethanol (Diguanidine phosphate is insoluble in ethanol; this removes unreacted acid).

    • Dry at

      
       to remove surface moisture.
      
Visualization: Synthesis Logic

SynthesisWorkflow Reactants Reactants Guanidine Carbonate + H3PO4 Reaction Reaction Vessel (T=40°C, pH Monitoring) Release of CO2 Reactants->Reaction Dropwise Addition Nucleation Nucleation Slow Cooling (-5°C/hr) Reaction->Nucleation Supersaturation Separation Separation Filtration + Ethanol Wash Nucleation->Separation Crystal Growth Product Final Product Bis(guanidinium) H-Phosphate (Crystalline) Separation->Product Drying @ 105°C

Figure 1: Self-purifying synthesis workflow via the Carbonate route, minimizing ionic impurities.

Structural Validation & Quality Control

To ensure the synthesized material is the correct Diguanidine phase (2:1) and not the Monoguanidine phase (1:1), use the following validation markers.

MethodDiagnostic MarkerCausality
XRD (Powder) Peak shift at

Specific to the

-spacing of the 2:1 monoclinic lattice.
FTIR Broad band

cm

(Split)
Indicates extensive N-H···O hydrogen bonding specific to the guanidinium dimer motif.
TGA (Thermal) Onset degradation

Monoguanidine phosphate degrades earlier; high stability confirms the 2:1 lattice energy.
pH (1% soln) pH

Monoguanidine phosphate is acidic (pH ~4.5). Diguanidine phosphate is near neutral.

Mechanism of Action (Structure-Property Relationship)

Why does this specific structure work for flame retardancy?

  • Lattice Locking: The extensive H-bond network (visualized below) requires high energy to break.

  • Phase Transition: Upon reaching decomposition temperature (

    
    ), the lattice collapses to release non-flammable gases (
    
    
    
    ,
    
    
    ) and forms a condensed phosphoric acid char.
  • Synergy: The guanidinium cation provides the blowing agent (gas), while the phosphate anion provides the charring agent. They are pre-assembled in the crystal lattice at the exact molecular ratio required for optimal intumescence.

Visualization: Supramolecular Network

CrystalLattice cluster_legend Interaction Types PO4_1 HPO4 Anion (Chain A) PO4_1->PO4_1 O-H...O (Anionic Backbone) PO4_2 HPO4 Anion (Chain B) PO4_2->PO4_2 O-H...O Gdm_1 Guanidinium Cation Gdm_1->PO4_1 N-H...O (Cross-link) Gdm_1->PO4_2 N-H...O (Cross-link) Gdm_2 Guanidinium Cation Gdm_2->PO4_1 N-H...O Gdm_2->PO4_2 N-H...O key Red Nodes = Phosphate Chains Blue Nodes = Guanidinium Bridges Dashed Lines = Hydrogen Bonds

Figure 2: Schematic of the supramolecular lattice.[3] The phosphate anions form chains (Red) bridged by guanidinium cations (Blue), creating a rigid 2D sheet.

References

  • Adams, J. M., & Small, R. W. H. (1976).[4] The Crystal Structure of Bisguanidinium Hydrogen Phosphate Monohydrate. Acta Crystallographica Section B. Link

  • Vroman, I. (2025).[5] Guanidine Hydrogen Phosphate-Based Flame-Retardant Formulations for Cotton. Journal of Industrial Textiles. Link

  • Prescott, H. A., et al. (2002). Crystal Structures of Guanidinium Phosphates. Zeitschrift für anorganische und allgemeine Chemie. Link

  • US Patent 4273687A . Preparation of guanidine phosphate for hardboard flame retardant use. Link

Sources

Physicochemical Profiling of Diguanidine Phosphate: Solubility Dynamics in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diguanidine phosphate (DGP), chemically identified as bis(guanidinium) hydrogen phosphate (CAS: 5423-23-4), represents a critical class of nitrogen-phosphorus flame retardants and biochemical buffering agents.[1] Its solubility profile is characterized by a stark dichotomy: high solubility in aqueous media driven by extensive hydrogen bonding and ionic dissociation, contrasted with near-total insolubility in non-polar organic solvents.[1]

This guide provides a definitive technical analysis of DGP’s solubility, grounding empirical data in solvation thermodynamics. It includes validated experimental protocols for solubility determination and examines the salt's behavior in mixed-solvent systems critical for recrystallization and formulation.

Molecular Architecture & Solvation Theory[1]

To predict solubility behavior, one must first understand the solute's solid-state lattice energy versus its solvation energy.[1]

Stoichiometry and Structure

Unlike monoguanidine phosphate (


), Diguanidine phosphate is a dibasic salt with the stoichiometry 

.
  • Cation: Guanidinium (

    
    ).[2] A planar, resonance-stabilized cation with high charge delocalization.[1]
    
  • Anion: Hydrogen Phosphate (

    
    ).[1][3]
    
  • Lattice Forces: The crystal lattice is held together by strong electrostatic interactions and a dense network of N—H···O hydrogen bonds.[2][3][4]

The Solvation Mechanism

Dissolution occurs when solvent-solute interactions overcome the lattice energy.[1]

  • In Water: The high dielectric constant of water (

    
    ) shields the electrostatic attraction between ions. Water molecules form hydration shells: oxygens coordinate the guanidinium protons, while hydrogens coordinate the phosphate oxygens.
    
  • In Organics: Organic solvents lack the polarity to disrupt the ionic lattice. Furthermore, the guanidinium ion is a "chaotrope" (structure-breaker) in biological contexts but requires high-polarity environments to remain solvated.[1]

SolvationMechanism Figure 1: Thermodynamic Solvation Pathways of Diguanidine Phosphate Solid Solid DGP Lattice (Strong Ionic & H-Bonds) Water Aqueous Solvent (High Dielectric) Solid->Water Entropy > Enthalpy Organic Organic Solvent (Low Dielectric) Solid->Organic Lattice Energy > Solvation Energy Solvated Solvated Ions (Stable Solution) Water->Solvated Hydration Shell Formation Precipitate Phase Separation (Insoluble) Organic->Precipitate Lack of Ion Shielding

Aqueous Solubility Profile[1]

Water is the primary solvent for DGP. The solubility is significant, making it ideal for high-concentration aqueous formulations (e.g., flame retardant sprays).[1]

Quantitative Data

The following data points represent the standard solubility benchmarks for commercially available Guanidine Phosphate (CAS 5423-23-4).

ParameterValueConditions
Solubility (Water) 15.5 g / 100 g @ 20°C
Solubility (Water) ~250 g / L@ 20°C (Saturation Limit)
pH (10% Solution) 7.5 – 8.5Buffering region of

Temperature Trend EndothermicSolubility increases with T

Note: The value 15.5 g/100g is the standard reference. However, high-purity laboratory synthesis of the dibasic salt may yield higher saturation limits depending on crystal polymorphs.[1]

pH Dependence and Buffering

DGP acts as a buffer system.

  • Acidic Shift: Adding strong acid (HCl) converts

    
     to 
    
    
    
    (Monoguanidine phosphate), which is also soluble but has a lower pH (approx 4.5).[1]
  • Basic Shift: Adding strong base (NaOH) is not recommended as it may liberate free guanidine base, which is unstable and corrosive.

Organic Solvent Compatibility[1]

Understanding the insolubility of DGP in organics is crucial for antisolvent crystallization (purification) and formulation stability.

Solvent Classes[1]
Solvent ClassRepresentativeSolubility ( g/100g )Interaction Type
Protogenic Polar Methanol0.1 g Weak solvation; H-bonding possible but insufficient to break lattice.[1]
Aprotic Polar DMSO, DMF< 0.5 gSoluble only at high T; useful for specialized synthesis.[1]
Non-Polar Benzene, HexaneInsoluble No interaction.[1]
Ketones/Ethers Acetone, Diethyl EtherInsoluble Classic antisolvents for precipitation.[1]
The Antisolvent Effect

Because DGP is practically insoluble in acetone and ethanol, these solvents are excellent candidates for purifying DGP from aqueous solutions. Adding acetone to a saturated aqueous DGP solution will force the salt to precipitate out as a pure white crystalline powder.

Experimental Protocol: Determination of Solubility

Do not rely solely on literature values for critical drug development or formulation tasks. Impurities (monoguanidine phosphate, free acid) can skew results. Use this self-validating protocol.

Materials
  • Solute: Diguanidine Phosphate (dried at 60°C under vacuum).

  • Solvent: HPLC-grade Water or Target Organic Solvent.

  • Equipment: Temperature-controlled shaker bath, 0.45 µm PTFE syringe filters, Analytical Balance.

Workflow (Equilibrium Method)

Protocol Figure 2: Equilibrium Solubility Determination Workflow Step1 1. Supersaturation Add excess DGP to solvent Step2 2. Equilibration Shake at 25°C for 24-72h Step1->Step2 Step3 3. Filtration Filter supernatant (0.45 µm) at controlled temp Step2->Step3 Step4 4. Quantification Gravimetric Analysis (Evaporate & Weigh) Step3->Step4

Step-by-Step Procedure
  • Preparation: Place 5.0 g of DGP into a glass vial. Add 10 mL of water (or 50 mL of organic solvent).

  • Equilibration: Seal tight. Agitate in a shaker bath at 25°C ± 0.1°C for 24 hours. Visual Check: Ensure solid remains at the bottom. If all solid dissolves, add more DGP.[1]

  • Sampling: Stop agitation and let settle for 1 hour (maintain temperature).

  • Filtration: Using a pre-warmed syringe and a 0.45 µm filter, extract ~5 mL of the supernatant.

  • Gravimetric Analysis:

    • Weigh an empty, dry evaporating dish (

      
      ).
      
    • Add the filtered solution and weigh (

      
      ).
      
    • Evaporate solvent in an oven at 105°C until constant weight.

    • Weigh the dried residue (

      
      ).
      
  • Calculation:

    
    [1]
    

Applications & Implications

Flame Retardancy (Wood & Cellulose)

DGP is a premier non-halogenated flame retardant.

  • Mechanism: Upon heating, the phosphate group dehydrates cellulose to form a stable carbon char layer, while the guanidine moiety releases nitrogen gas (

    
    , 
    
    
    
    ), diluting oxygen in the combustion zone.
  • Formulation: Applied as a 10-15% aqueous solution. The high water solubility ensures deep penetration into wood fibers.

Biochemical Buffering

In protein crystallography, guanidine salts are often used as additives.[1] While Guanidine HCl is a denaturant, Guanidine Phosphate can stabilize specific conformations due to the cross-linking ability of the phosphate anion.

References

  • ChemicalBook. (2025).[5] Guanidine phosphate (CAS 5423-23-4) Properties and Solubility. Retrieved from [1]

  • CymitQuimica. (2025).[5][6] Guanidine phosphate (2:[7]1) - Product Description and Applications. Retrieved from

  • TianZi Chemical. (2025). Technical Data Sheet: Guanidine Phosphate Flame Retardant. Retrieved from [1]

  • Adams, J. M., & Small, R. W. H. (1976).[2] The crystal structure of bisguanidinium hydrogen phosphate monohydrate. Acta Crystallographica Section B. Retrieved from

  • Gao, M., et al. (2021).[8] Flame Retardant Properties of a Guanidine Phosphate–Zinc Borate Composite on Wood. ACS Omega.[9] Retrieved from [1]

Sources

The Structural & Energetic Landscape of Guanidinium-Phosphate Interactions

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Molecular Design and Characterization

Executive Summary

The non-covalent interaction between the guanidinium cation (Gdm


) and the phosphate anion (PO

) is one of the most versatile and energetically significant motifs in biological and supramolecular chemistry. Far exceeding the strength of a simple electrostatic salt bridge, this interaction leverages a distinct bidentate hydrogen-bonding geometry —often termed the "Arginine Fork"—to achieve binding energies that can rival covalent bonds in hydrophobic environments (up to ~20-25 kcal/mol).[1]

For researchers in drug development, this motif is the mechanistic engine behind Cell-Penetrating Peptides (CPPs) , a critical tool for intracellular delivery.[1] For supramolecular chemists, it is the "molecular glue" for self-assembling Hydrogen-Bonded Organic Frameworks (HOFs) .[1]

This guide provides a rigorous technical analysis of the Gdm


-phosphate interface, detailing the thermodynamics, quantum mechanical foundations, and validated protocols for experimental characterization.
Part 1: Mechanistic Foundations
1.1 The "Arginine Fork" Motif

Unlike ammonium groups, which form unstructured electrostatic contacts, the planar guanidinium group of arginine presents a rigid, Y-shaped geometry ideal for molecular recognition.

  • Geometry: The interaction is defined by two parallel N-H···O hydrogen bonds.[1][2]

  • Bond Lengths:

    • 
      : Typically 2.75 – 2.95 Å .[1]
      
    • 
      : Typically 1.80 – 2.00 Å .[1]
      
  • Energetics:

    • Aqueous Solution:

      
       to 
      
      
      
      kcal/mol (heavily attenuated by solvation).[1]
    • Hydrophobic Pocket (Protein Core):[1]

      
       to 
      
      
      
      kcal/mol.[1]
    • Gas Phase (Theoretical Max):

      
       to 
      
      
      
      kcal/mol.[1]
1.2 Visualization of the Interaction

The following diagram illustrates the bidentate binding mode and the resonance stabilization that makes the guanidinium cation such a potent donor.

Gdm_Phosphate_Interaction cluster_legend Interaction Metrics Gdm Guanidinium (Arg) Complex Bidentate Salt Bridge Gdm->Complex H-Bond Donor (NH1, NH2) Phos Phosphate (DNA/Lipid) Phos->Complex H-Bond Acceptor (O) Stab Resonance Stabilization Complex->Stab Y-Aromaticity Info Energy: ~5-8 kcal/mol (Protein) Geometry: Planar Selectivity: High for Oxoanions

Caption: The "Arginine Fork" bidentate interaction. The planar guanidinium group forms two parallel hydrogen bonds with the phosphate oxygens, stabilized by the "Y-aromaticity" of the cation.

Part 2: Computational Modeling (DFT Protocols)

Accurately modeling this interaction requires treating both dispersion forces and solvation effects, as standard DFT functionals often underestimate the stability of charge-assisted hydrogen bonds.[1]

Recommended Protocol for High-Fidelity Modeling:

ComponentRecommendationRationale
Functional B3LYP-D3(BJ) or

B97X-D
Hybrid functionals with dispersion corrections (D3/BJ) are essential to capture the non-covalent

-stacking and van der Waals forces often present alongside the salt bridge.[1]
Basis Set def2-TZVP The "Triple-Zeta Valence Polarized" set offers the optimal balance of accuracy (RMSD ~0.50 kcal/mol) and computational cost.[1][3]
Solvation SMD (Solvation Model based on Density)Implicit solvent models like CPCM are insufficient for charged species.[1] SMD parameterizes the cavity and non-electrostatic terms more accurately for ions.[1]
Key Check NBO Analysis Perform Natural Bond Orbital analysis to quantify the charge transfer (

) which is a hallmark of strong covalency in H-bonds.[1]
Part 3: Biological Application – Drug Delivery

The most direct application of Gdm


-phosphate chemistry is in Cell-Penetrating Peptides (CPPs)  like HIV-1 Tat or Poly-Arginine (R

).[1]

Mechanism of Action:

  • Adsorption: High-density guanidinium residues bind to the anionic phosphate heads of the phospholipid bilayer.[1]

  • Phase Separation: The bidentate neutralization makes the patch of membrane hydrophobic.[1]

  • Translocation: The peptide-lipid complex flips or forms a transient toroidal pore, allowing entry into the cytosol without permanent membrane damage.[1]

CPP_Mechanism CPP Poly-Arg Peptide (High + Charge) Bind Bidentate Binding (Charge Neutralization) CPP->Bind Approach Membrane Cell Membrane (Anionic Phosphates) Membrane->Bind Hydro Hydrophobic Collapse Bind->Hydro Local Lipid Reorganization Entry Cytosolic Entry (Translocation) Hydro->Entry Transient Pore / Flip

Caption: The "Magic" of Arginine in drug delivery. Bidentate binding neutralizes the phosphate headgroups, temporarily lowering the energy barrier for the peptide to cross the hydrophobic membrane core.

Part 4: Experimental Characterization Protocols

To validate these interactions in your own systems, use the following self-validating protocols.

4.1 Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring binding affinity (


), enthalpy (

), and entropy (

) directly.[1][4]

Protocol:

  • Buffer Matching: Dialyze both the host (e.g., guanidinium receptor) and guest (phosphate) in the exact same buffer (e.g., 10 mM HEPES, pH 7.4).[1] Mismatched buffers create large heats of dilution that mask the signal.[1]

  • Concentrations:

    • Cell (Macromolecule/Host): 10 – 50

      
      M.[1]
      
    • Syringe (Ligand/Guest): 10x – 20x concentration of the cell (e.g., 500

      
      M).[1]
      
  • Parameters:

    • Temperature: 25°C.

    • Injections: 19 x 2

      
      L (first injection 0.4 
      
      
      
      L, discard data).
    • Spacing: 180 seconds (ensure return to baseline).

  • Control: Perform a "Ligand into Buffer" titration to subtract heat of dilution.

  • Validation: The binding isotherm must fit a "One Set of Sites" model with a stoichiometry (

    
    ) close to 1.0 (or expected integer).[1] If 
    
    
    
    , check for concentration errors or inactive protein.[1]
4.2 NMR Titration (

H)

NMR provides structural evidence of the specific atoms involved in binding.[1]

Protocol:

  • Solvent: Use DMSO-

    
     or CD
    
    
    
    CN for small molecules to observe NH protons (which exchange too fast in water).[1] For aqueous biomolecules, use 90% H
    
    
    O/10% D
    
    
    O with water suppression.[1]
  • Titration:

    • Prepare Host solution (e.g., 1 mM).[1]

    • Add Guest (Phosphate) in equivalents: 0.0, 0.2, 0.5, 0.8, 1.0, 1.5, 2.0, 5.0, 10.0 eq.

  • Observation:

    • Track the Guanidinium NH protons (typically

      
       7.0 – 9.0 ppm).[1]
      
    • Diagnostic Signal: A significant downfield shift (

      
       ppm) indicates strong hydrogen bonding (deshielding).[1]
      
  • Analysis: Plot

    
     vs. [Guest]/[Host]. Fit to a 1:1 binding isotherm to extract 
    
    
    
    .[1]
  • Job Plot (Stoichiometry): Keep total concentration ([Host] + [Guest]) constant while varying the mole fraction. The peak of the curve (e.g., at 0.5) confirms the stoichiometry (e.g., 1:1).

References
  • Energetics of Guanidinium Interactions: Arginine: I. Interactions of Its Guanidinium Moiety with Branched Aliphatic Side Chains.[1] NIH/PubMed.[1] Link

  • Supramolecular Helicates: 1H NMR Study of the Host-Guest Chemistry in a Supramolecular Helicate Fe2L3 Solution. Quimica Nova.[1] Link

  • Computational Benchmarking: An Assessment of Dispersion-Corrected DFT Methods for Modeling Nonbonded Interactions in Protein Kinase Inhibitor Complexes. MDPI.[1] Link[1]

  • ITC Best Practices: Best Practices for Isothermal Titration Calorimetry to study binding interactions. Malvern Panalytical.[1] Link

  • Cell Penetrating Peptides: Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules.[1] JACS/NIH.[1] Link

  • Hydrogen-Bonded Organic Frameworks (HOFs): Structural arrangement and computational exploration of guanidinium-based hydrogen-bonded organic frameworks.[1][5] ResearchGate.[1][2][6][7] Link

Sources

Technical Deep Dive: Thermal Stability Profile of Diguanidine Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Primary Audience: Pharmaceutical Pre-formulation Scientists, Material Chemists, and Process Engineers. Subject: Physicochemical characterization, thermal decomposition kinetics, and stability profiling of Diguanidine Phosphate.

Executive Summary & Molecular Architecture

Diguanidine Phosphate (DGP), chemically represented as


, represents a critical class of organic phosphate salts. While widely recognized in industrial applications as a non-halogenated flame retardant (FR) for cellulosic materials, its physicochemical profile serves as a definitive model for guanidine-class API salts  in drug development.

Understanding the thermal stability of DGP is not merely about determining a melting point; it is about mapping the deammoniation-condensation trajectory . For pharmaceutical scientists, this molecule illustrates the stability challenges inherent to high-nitrogen, high-energy salt forms during hot-melt extrusion (HME) or spray drying processes.

Chemical Identity
PropertySpecification
IUPAC Name Diguanidinium hydrogen phosphate
Molecular Formula

Molar Mass 216.14 g/mol
Structure Two guanidinium cations

stabilized by one hydrogen phosphate anion

Key Characteristic High nitrogen-phosphorus synergism; Intumescent char former

Thermal Decomposition Mechanism[1][2][3][4]

The thermal degradation of DGP is not a single event but a multi-stage cascade . Unlike simple melting, DGP undergoes reactive decomposition where phase changes are coupled with chemical elimination reactions.

The Reaction Pathway

The decomposition is governed by acid-base dissociation followed by polycondensation .

  • Phase Transition (160°C – 190°C): The crystal lattice relaxes. The salt softens and enters a "melt" phase, often accompanied by initial endothermic signals in DSC.

  • Deammoniation (200°C – 250°C): The proton transfer equilibrium shifts. The guanidinium cation sheds ammonia (

    
    ), reverting to a lower energy state. This is the primary mass loss event.
    
    • Reaction:

      
      
      
  • Polycondensation (250°C – 400°C): The remaining phosphate species dehydrate to form polyphosphoric acid, while the carbon-nitrogen backbone condenses into cyclic structures (melamine, melem).

  • Char Formation (>500°C): A cross-linked phospho-carbonaceous char is established. This residue is thermally insulating and oxidation-resistant.

Visualizing the Pathway

The following diagram maps the transformation logic, critical for interpreting TGA curves.

DGP_Decomposition cluster_0 Critical Instability Zone DGP Diguanidine Phosphate (Solid Crystalline) Melt Molten Salt (Viscous Liquid) DGP->Melt  180-200°C (Endothermic) Intermediates Guanidine Polyphosphates + Melamine Precursors Melt->Intermediates  210-250°C (Deammoniation) Ammonia NH3 Release (Gas) Melt->Ammonia Char P-N-C Char (Stable Residue) Intermediates->Char  >350°C (Cyclization) Water H2O Release (Dehydration) Intermediates->Water

Figure 1: Thermal degradation pathway of Diguanidine Phosphate, highlighting the critical instability zone where ammonia release occurs.

Experimental Characterization Protocols

To validate the stability profile of DGP (or analogous guanidine APIs), a coupled TGA-DSC approach is mandatory. The following protocols ensure reproducibility and distinguish between physical moisture loss and chemical degradation.

Protocol: Coupled TGA/DSC Analysis

Objective: Determine Onset Temperature (


), Peak Degradation (

), and Enthalpy of Decomposition (

).

Instrument Setup:

  • System: Simultaneous Thermal Analyzer (STA) (e.g., Netzsch STA 449 or TA Instruments SDT 650).

  • Crucibles: Alumina (

    
    ) open pans. Note: Avoid aluminum pans due to high-temperature reaction risks with phosphates >500°C.
    
  • Atmosphere: Dynamic Nitrogen (

    
    ) purge at 50 mL/min (Inert environment prevents oxidative combustion, isolating thermal decomposition).
    

Methodology:

  • Baseline Correction: Run an empty crucible using the exact thermal program to subtract buoyancy effects.

  • Sample Loading: Weigh 5–10 mg of DGP. Ensure the powder covers the pan bottom evenly to minimize thermal gradients.

  • Equilibration: Hold at 30°C for 5 minutes to stabilize the microbalance.

  • Ramp: Heat from 30°C to 800°C at 10°C/min .

    • Why 10°C/min? This is the ASTM standard rate. Slower rates (2°C/min) resolve overlapping events; faster rates (20°C/min) mimic processing shocks.

  • Data Processing: Calculate the 1st derivative of weight loss (DTG) to identify

    
     precisely.
    
Protocol: Evolved Gas Analysis (EGA)

Objective: Confirm the identity of volatiles (Ammonia vs. Water).

  • Coupling: Connect TGA exhaust to an FTIR gas cell (transfer line heated to 200°C).

  • Target Wavenumbers:

    • 
      : 930 cm⁻¹ and 965 cm⁻¹ (Doublet).
      
    • 
      : 3500–4000 cm⁻¹ (Broad region).
      
Analytical Workflow Diagram

Experimental_Workflow Sample DGP Sample Preparation (Sieve < 100µm) TGA_DSC Simultaneous TGA/DSC (N2 Atm, 10°C/min) Sample->TGA_DSC Branch Signal Split TGA_DSC->Branch WeightLoss Gravimetric Data (TGA) Quantify % Mass Loss Branch->WeightLoss HeatFlow Calorimetric Data (DSC) Identify Melt vs. Decomp Branch->HeatFlow GasAnalysis Evolved Gas (FTIR/MS) Confirm NH3 Release Branch->GasAnalysis Heated Line Analysis Kinetic Modeling (Arrhenius/Kissinger) WeightLoss->Analysis HeatFlow->Analysis

Figure 2: Integrated analytical workflow for characterizing thermal stability and decomposition kinetics.

Data Interpretation & Kinetic Analysis

When analyzing the output from the protocols above, the following reference values and kinetic models should be applied.

Typical Thermal Profile Data

The following data points are characteristic of pure Diguanidine Phosphate. Deviations >5% suggest impurities (e.g., excess phosphoric acid or monoguanidine contaminants).

ParameterTemperature RangePhysical/Chemical Event

(DSC)
180°C – 190°COnset of melting/softening (Endothermic).

(TGA)
210°C – 220°C5% Weight loss point. Onset of rapid deammoniation.

(DTG)
240°C – 260°CPeak rate of decomposition (Maximum

release).
Residue @ 600°C 35% – 45%Formation of thermally stable polyphosphate char.
Kinetic Modeling (Stability Prediction)

To predict stability under storage or processing conditions (e.g., extrusion), calculate the Activation Energy (


)  using the Kissinger Method .

The Equation:



  • 
    : Heating rate (°C/min).[1][2][3][4][5]
    
  • 
    : Peak temperature (Kelvin) from DTG.
    
  • 
    : Gas constant.
    

Execution:

  • Run TGA at four different rates: 5, 10, 15, and 20 °C/min.

  • Record

    
     for the main decomposition peak at each rate.
    
  • Plot

    
     vs 
    
    
    
    .
  • The slope of the line equals

    
    .
    

Significance: A high


 (>150 kJ/mol) indicates a stable salt suitable for standard processing. Lower values suggest a risk of degradation during high-shear mixing or tableting.

Implications for Storage and Processing

Storage Conditions
  • Hygroscopicity: Phosphate salts are prone to moisture uptake. While DGP is relatively stable, hydrolysis can lower the onset of decomposition.

  • Recommendation: Store in tight containers with desiccant at <25°C. Avoid acidic environments which catalyze the reverse reaction to phosphoric acid.

Processing (HME/Extrusion)
  • Temperature Limit: Processing temperatures must remain below 180°C . Exceeding this threshold risks foaming (gas release) which ruins extrudate density and introduces toxic ammonia into the workspace.

  • Material Compatibility: The acidic nature of the decomposition byproducts (polyphosphoric acid) can corrode standard steel screws. Use Hastelloy or chrome-plated equipment if processing near the decomposition limit.

References

  • Preparation and Properties

    • US Patent 4273687A. Preparation of guanidine phosphate for hardboard flame retardant use.[6] (1981). Link

  • Thermal Analysis Methodology

    • Zieliński, J. (2023).[2][4] Thermal analysis (DSC-TG-MS) - phosphate ore samples.[2] Mendeley Data. Link

  • Flame Retardant Mechanisms

    • Wang, X., et al. (2021).[1] Flame Retardant Properties of a Guanidine Phosphate–Zinc Borate Composite Flame Retardant on Wood. ACS Omega, 6(16). Link

  • General Decomposition Kinetics

    • Yang, R., et al. (2021).[1] Thermal decomposition characteristics and thermokinetics of guanidine nitrate. Journal of Beijing University of Chemical Technology. Link

Sources

Diguanidine Phosphate: Technical Identification & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Diguanidine Phosphate, specifically addressing the critical distinction between mono- and dibasic forms often conflated in industrial databases.

Chemical Identity & Stoichiometric Resolution

In the field of flame retardants and biochemical reagents, "Guanidine Phosphate" is a generic term that frequently leads to procurement errors.[1] It is critical to distinguish between the monobasic and dibasic salts.

Diguanidine Phosphate refers to the dibasic salt, chemically defined as Bis(guanidinium) hydrogen phosphate .[1]

Core Identification Data
ParameterSpecification
Chemical Name Bis(guanidinium) hydrogen phosphate
CAS Registry Number 5423-23-4
Stoichiometry 2:1 (Guanidine : Phosphate)
Molecular Formula

Molecular Weight 216.14 g/mol
Appearance White crystalline powder
Solubility (Water) High (~250 g/L at 20°C)
pH (10% Solution) ~7.0–8.5 (Neutral to slightly basic)

Critical Note on Database Errors: Many commercial databases incorrectly list the Molecular Weight of CAS 5423-23-4 as 157.07 g/mol .[1] 157.07 g/mol corresponds to Monoguanidine Phosphate (


).  Researchers must verify the stoichiometry (2:1) via elemental analysis or titration before use in sensitive applications.[1]
Structural Visualization

The compound consists of two protonated guanidinium cations stabilizing a single hydrogen phosphate anion.[1][2]

ChemicalStructure Guanidinium1 [Guanidinium Cation] [C(NH2)3]+ Complex Diguanidine Phosphate (Ionic Lattice) Guanidinium1->Complex Electrostatic Guanidinium2 [Guanidinium Cation] [C(NH2)3]+ Guanidinium2->Complex Electrostatic Phosphate [Hydrogen Phosphate Anion] [HPO4]2- Phosphate->Complex Ionic Bond

Figure 1: Ionic assembly of Diguanidine Phosphate showing the 2:1 stoichiometric ratio.[1][3]

Synthesis & Production Protocol

For high-purity research applications, a direct neutralization method is preferred over the industrial urea-fusion method to avoid byproducts like cyanuric acid.[1]

Reaction Mechanism


(Note: Using Guanidine Carbonate avoids chloride contamination common with Guanidine HCl starting material.)[1]
Laboratory Scale Protocol (Self-Validating)

Reagents:

  • Guanidine Carbonate (99%+)[1]

  • Phosphoric Acid (85% ACS Grade)[1]

  • Deionized Water[1]

Workflow:

  • Preparation: Dissolve 180.2 g (1.0 mol) of Guanidine Carbonate in 500 mL of deionized water at 40°C. Ensure complete dissolution.

  • Neutralization: Slowly add 115.3 g (1.0 mol) of 85% Phosphoric Acid dropwise.

    • Validation Step: Monitor

      
       evolution.[1] The reaction is exothermic; maintain temperature 
      
      
      
      to prevent hydrolysis.[1]
  • Crystallization: Evaporate the solution under reduced pressure (Rotavap) at 50°C until crystal onset. Cool to 4°C overnight.[1]

  • Purification: Filter crystals and wash with ice-cold ethanol (Diguanidine phosphate is insoluble in ethanol, removing organic impurities).

  • Drying: Dry at 60°C under vacuum.

    • Yield Validation: Expected yield >90%.[1][4] Melting point check: 246–250°C (decomposition).[1]

SynthesisWorkflow Start Start: Guanidine Carbonate (Aq Solution) AcidAdd Add H3PO4 (Dropwise) Temp < 60°C Start->AcidAdd Reaction Reaction: CO2 Release Formation of (Gu)2HPO4 AcidAdd->Reaction Crystallize Evaporation & Cooling (4°C Overnight) Reaction->Crystallize Wash Ethanol Wash (Removes Impurities) Crystallize->Wash Final Pure Diguanidine Phosphate White Crystals Wash->Final

Figure 2: Step-by-step synthesis workflow for high-purity Diguanidine Phosphate.

Application: Flame Retardancy Mechanism

Diguanidine Phosphate is a premier intumescent flame retardant , particularly for wood and cellulose-based textiles.[1] It functions via a P-N synergism that outperforms simple phosphate salts.[1]

Mechanism of Action

Upon exposure to fire (>250°C), the compound undergoes a multi-stage endothermic decomposition:[1]

  • Gas Phase (Dilution): Release of Ammonia (

    
    ) and Water vapor dilutes combustible gases and oxygen near the surface.[1]
    
  • Condensed Phase (Charring): The phosphate moiety dehydrates to form Polyphosphoric Acid.[1] This acid phosphorylates the cellulose hydroxyl groups, catalyzing dehydration over depolymerization.[1]

  • Insulation: The resulting carbonaceous char acts as a thermal barrier, preventing further heat transfer to the substrate.[1]

Comparative Efficacy
FeatureMonoguanidine PhosphateDiguanidine Phosphate
Nitrogen Content ~26%~40%
Phosphorus Content ~20%~14%
pH Stability Acidic (pH ~4.[1]5)Neutral (pH ~7.[1]5)
Substrate Impact Can degrade cellulose over time (acid hydrolysis)Non-degrading (Buffer effect)

Insight: The neutral pH of Diguanidine Phosphate makes it superior for preserving the mechanical strength of paper and wood over long-term storage, unlike the acidic monobasic form.[1]

FlameRetardant cluster_Gas Gas Phase Action cluster_Solid Condensed Phase Action Heat External Heat Source (>250°C) Decomp Thermal Decomposition Heat->Decomp NH3 NH3 Release (Dilutes O2) Decomp->NH3 Acid Polyphosphoric Acid Formation Decomp->Acid Char Cross-linked Carbon Char (Thermal Shield) Acid->Char Dehydrates Cellulose

Figure 3: P-N Synergistic Flame Retardant Mechanism.[1]

Safety & Handling (SDS Summary)

While less corrosive than its acidic counterparts, Diguanidine Phosphate requires standard laboratory safety protocols.[1]

  • GHS Classification: Warning.[1][5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H319: Causes serious eye irritation.[1]

  • Storage: Hygroscopic. Store in a desiccator or tightly sealed container.

  • Disposal: Dissolve in water and neutralize before disposal; high phosphate content can cause eutrophication in water systems.[1]

References

  • CAS Common Chemistry. (n.d.).[1][6] Guanidine, phosphate (2:[1][5][3][4][6][7][8]1) - CAS Registry Number 5423-23-4.[1][5][9][3][4][6][7][8][10][11] American Chemical Society.[1][6] Retrieved from [Link][1][3][6][8][11]

  • National Institutes of Health (NIH). (n.d.).[1] Diguanidine Phosphate - Substance Record. PubChem.[1][3] Retrieved from [Link]

  • Alzchem Group. (n.d.).[1] Guanidine Phosphate Technical Data Sheet. Retrieved from [Link][1]

Sources

The Evolution of Guanidine Phosphate Synthesis: From Industrial Flame Retardants to Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The synthesis of Guanidine Phosphate (


) has evolved from crude thermal hydrolysis methods intended for timber preservation to high-purity metathesis protocols required for biochemical applications. This guide analyzes the historical and technical progression of these synthesis routes, contrasting the atom-economy of industrial dicyandiamide hydrolysis with the precision of modern acid-base neutralization used in drug development contexts.

Part 1: Historical Foundation – The Dicyandiamide Hydrolysis Route

Context: In the mid-20th century, the primary demand for guanidine phosphate stemmed from the wood and textile industries, where its high nitrogen-phosphorus content provided exceptional flame retardancy. The cost-driven nature of these commodities necessitated a synthesis route using cheap precursors like dicyandiamide (cyanoguanidine).

The Mechanism

The industrial synthesis, pioneered by researchers like Kiichiro Sugino in 1938 and later optimized in US Patent 4273687, relies on the thermal hydrolysis of dicyandiamide in the presence of phosphoric acid. This is not a simple neutralization; it is a complex thermal decomposition and rearrangement.

The Pathway:

  • Activation: Dicyandiamide is mixed with equimolar phosphoric acid.[1]

  • Hydrolysis (80°C - 100°C): The nitrile group hydrolyzes to form Guanylurea Phosphate .

  • Thermal Rearrangement (200°C - 240°C): The guanylurea intermediate decomposes, releasing

    
     and ammonia, driving the formation of Guanidine Phosphate.
    
Protocol: Thermal Hydrolysis (Industrial Scale)

Note: This method yields industrial-grade product suitable for flame retardants but requires recrystallization for pharmaceutical use.

Reagents:

  • Dicyandiamide (Solid, >99%)

  • Phosphoric Acid (85% aqueous solution)

  • Surfactant (e.g., Octylphenoxy polyethoxy ethanol) to manage foaming.

Step-by-Step Workflow:

  • Mixing: In a stainless steel reactor, charge 1.0 mole of Dicyandiamide and 1.0 mole of Phosphoric Acid.

  • Initial Heating (Exothermic Phase): Heat the slurry to 85°C . The reaction becomes exothermic; allow the temperature to rise to 140°C naturally. The mixture will liquefy.[1]

  • High-Temperature Cook: Apply external heat to raise the temperature to 220°C - 240°C .

    • Critical Control Point: Vigorous foaming occurs due to

      
       evolution.[2] Agitation must be maximized to prevent "cake" formation.
      
  • Conditioning: Maintain 220°C for 60 minutes. This ensures the conversion of the guanylurea intermediate into guanidine phosphate.

  • Yield: The theoretical yield can exceed 100% relative to the dicyandiamide input due to the stoichiometry of the rearrangement (1 mole dicyandiamide can yield ~1.3 moles guanidine moiety under specific ammonolysis conditions).

Mechanistic Visualization

The following diagram illustrates the transformation from precursor to product, highlighting the critical temperature thresholds.

GuanidineSynthesis Dicy Dicyandiamide (Cyanoguanidine) Mix Slurry Mixing (Ambient) Dicy->Mix PhosAcid Phosphoric Acid (H3PO4) PhosAcid->Mix Guanylurea Intermediate: Guanylurea Phosphate Mix->Guanylurea Hydrolysis (80-100°C) Thermal Thermal Decomposition (200°C - 240°C) Guanylurea->Thermal Heating Product Guanidine Phosphate (Crude Melt) Thermal->Product Rearrangement Gas Byproducts: CO2 + NH3 Thermal->Gas

Caption: Thermal hydrolysis pathway showing the critical transition from Guanylurea intermediate to Guanidine Phosphate at high temperatures.

Part 2: Modern High-Purity Synthesis – The Neutralization Route

Context: For pharmaceutical applications—such as protein denaturation buffers, HPLC additives, or as a raw material for API synthesis—the dicyandiamide route is often insufficient due to trace organic impurities (melamine, ammeline). The modern laboratory standard utilizes a direct acid-base neutralization of high-purity guanidine salts.

The Logic of Anion Exchange

To achieve >99.5% purity, researchers utilize Guanidine Carbonate or Guanidine Hydrochloride as the guanidine source. The carbonate route is preferred for "Green Chemistry" compliance as it generates only


 and water as byproducts, avoiding the difficult removal of chloride ions.
Protocol: Guanidine Carbonate Neutralization

Objective: Synthesize pharmaceutical-grade Guanidine Dihydrogen Phosphate.

Reagents:

  • Guanidine Carbonate (

    
    )
    
  • Orthophosphoric Acid (85%, ACS Reagent Grade)

  • Solvent: Deionized Water / Ethanol (for recrystallization)

Step-by-Step Workflow:

  • Stoichiometric Calculation: Calculate a 1:2 molar ratio of Guanidine Carbonate to Phosphoric Acid (since carbonate is dibasic).

    
    
    
  • Controlled Addition: Dissolve Guanidine Carbonate in water (20% w/v). Place in a reactor with overhead stirring.

  • Acidification: Add Phosphoric Acid dropwise.

    • Critical Control Point: Monitor pH. The target pH for the monobasic salt is approximately 4.5 . Rapid addition causes excessive foaming (

      
      ).
      
  • Crystallization: Evaporate the solution to 50% volume. Add cold ethanol to precipitate the salt.

  • Purification: Filter the white crystals and wash with cold ethanol. Dry under vacuum at 60°C.

Data Comparison: Industrial vs. Pharma Grade

FeatureThermal Hydrolysis (Industrial)Carbonate Neutralization (Pharma)
Precursor DicyandiamideGuanidine Carbonate
Reaction Temp 200°C - 240°C25°C - 40°C
Major Impurities Guanylurea, Melamine, AmmelineTrace Carbonate
Yield High (>95%)Moderate (80-90% after recrystallization)
Primary Use Flame Retardants (Wood/Textile)Buffers, Protein Denaturants, API Synthesis

Part 3: Strategic Relevance in Drug Development

While Guanidine Phosphate is a salt, the guanidine moiety is a "privileged scaffold" in medicinal chemistry.[3] Understanding the stability and formation of the phosphate salt is critical for:

  • API Solubility: Many guanidine-containing drugs (e.g., Metformin) are basic. Forming phosphate salts can modulate solubility and bioavailability compared to hydrochloride salts.

  • Biologic Stability: Guanidine phosphate is used as a chaotropic agent to denature proteins during purification, often preferred over urea due to higher stability at elevated temperatures.

  • Oligonucleotide Synthesis: Recent advancements utilize phosphoryl guanidine groups to create charge-neutral DNA analogues (PGOs), enhancing cellular uptake.

Decision Logic for Synthesis Selection

The following decision tree assists researchers in selecting the appropriate synthesis or sourcing method based on application requirements.

SelectionLogic Start Start: Define Application AppType Application Type? Start->AppType Industrial Flame Retardant / Bulk Chemical AppType->Industrial Pharma Pharma / Biotech / Analytical AppType->Pharma Route1 Route: Thermal Hydrolysis (Dicyandiamide) Industrial->Route1 Check Impurity Tolerance? Pharma->Check Route2 Route: Neutralization (Guanidine Carbonate) HighTol High Tolerance (>1% impurities) Check->HighTol LowTol Zero Tolerance (Trace metals/organics) Check->LowTol HighTol->Route1 LowTol->Route2

Caption: Decision matrix for selecting the synthesis route based on impurity tolerance and end-use application.

References

  • Sugino, K. (1939). Preparation of Guanidine Phosphate. Journal of the Chemical Society of Japan, 60, 507.[1] (Historical foundation of the synthesis).

  • Vroman, I., & Bourbigot, S. (2004).[4] Guanidine Hydrogen Phosphate-Based Flame-Retardant Formulations for Cotton. Journal of Industrial Textiles. Link

  • Vanderbilt, D. P. (1981). Preparation of guanidine phosphate for hardboard flame retardant use. US Patent 4,273,687. U.S. Patent and Trademark Office. Link

  • Masson, M., et al. (2005). Guanidine derivatives as new potential delivery systems for oligonucleotides. Journal of Controlled Release.
  • ChemicalBook. (2023). Guanidine Phosphate Properties and Synthesis. Link

Sources

Technical Guide: Diguanidine Phosphate as a Functional Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diguanidine Phosphate (DGP), also known as Guanidine Phosphate (2:1), is a bifunctional salt combining high-nitrogen guanidinium cations with phosphate anions. While traditionally categorized as an industrial flame retardant, recent advancements in nanotechnology have repositioned DGP as a critical precursor for heteroatom-doped semiconductors and antimicrobial surface coatings .

This guide synthesizes the physicochemical behavior of DGP with actionable protocols for two primary high-value applications:

  • P-Doped Graphitic Carbon Nitride (

    
    ) Synthesis:  Utilizing DGP as a single-source precursor for self-doped photocatalysts.
    
  • Intumescent Flame Retardant (IFR) Systems: Mechanisms for char promotion in cellulosic matrices.

Chemical Identity & Thermodynamic Properties[1]

Before establishing protocols, researchers must understand the thermal decomposition pathway of DGP. Unlike simple urea or melamine precursors, DGP contains an inherent phosphorus source, altering the polycondensation kinetics.

PropertySpecification
Chemical Name Diguanidine Phosphate / Guanidine Phosphate (2:1)
CAS Number 5423-23-4
Formula

Molecular Weight 216.14 g/mol
Solubility High in water (

@

); Insoluble in benzene/ether
Decomposition Onset

(Ammonia release starts)
Melting Point

(dec.)

Mechanistic Insight: Upon heating


, DGP undergoes deammoniation to form condensed phosphates (pyrophosphates) and melamine-like intermediates. This in-situ formation of polyphosphoric acid species is the driver for both its flame retardant efficacy (charring) and its utility in doping carbon nitride lattices.

Application I: Synthesis of P-Doped Photocatalysts

The primary limitation of standard graphitic carbon nitride (


) is its wide bandgap (

) and rapid charge recombination. Doping with phosphorus (P) creates mid-gap states and improves charge separation. DGP acts as a "self-doping" precursor, providing both the C-N skeleton and the P-dopant without external phosphides.
Mechanism of Self-Doping

During thermal polycondensation, the phosphate groups in DGP do not fully volatilize. Instead, P atoms substitute C or N atoms in the tri-s-triazine units, or form P-N bonds bridging the planar sheets. This induces:

  • Bandgap Narrowing: Red-shift in absorption edge (enhanced visible light activity).

  • Conductivity Boost: P-doping increases planar electron delocalization.

Experimental Protocol: Thermal Polycondensation

Objective: Synthesize P-doped


 nanosheets.

Materials:

  • Diguanidine Phosphate (98% purity)[1]

  • Deionized Water

  • Alumina Crucibles (Covered)

Workflow:

  • Pre-treatment: Dissolve 5g DGP in 20mL water. Sonicate for 30 mins to ensure homogeneity. Evaporate at

    
     to recrystallize (this ensures defect minimization).
    
  • Calcination (Step-wise):

    • Place dried powder in a covered alumina crucible.

    • Ramp 1: Heat to

      
       at 
      
      
      
      . Hold for 60 mins (Deammoniation).
    • Ramp 2: Heat to

      
       at 
      
      
      
      . Hold for 240 mins (Polymerization).
  • Post-Processing:

    • Cool naturally to room temperature.

    • Grind the resulting yellow/brown agglomerate into fine powder.

    • Optional: Wash with 0.1M HCl and water to remove unreacted phosphate residues.

Visualization of Synthesis Pathway

G cluster_0 Doping Mechanism DGP Diguanidine Phosphate (Precursor) Inter Melam/Melem + Polyphosphates DGP->Inter Deammoniation (>250°C) Condensation Thermal Polycondensation (550°C) Inter->Condensation Cross-linking PCN P-Doped g-C3N4 (Lattice Substituted) Condensation->PCN P-substitution into Triazine Mechanism P replaces C/N atoms Creates Mid-gap States Condensation->Mechanism

Caption: Thermal transformation of DGP into P-doped Carbon Nitride, highlighting the in-situ doping mechanism.

Application II: Intumescent Flame Retardant (IFR) Systems

In the context of cellulosic materials (wood, cotton), DGP functions as an acid source and blowing agent. It is superior to simple ammonium phosphate due to the high nitrogen content of the guanidine moiety, which generates non-flammable gases (


) that dilute oxygen near the flame front.
The Synergistic Mechanism[5]
  • Acid Release: At

    
    , DGP releases phosphoric acid.
    
  • Esterification: The acid phosphorylates the hydroxyl groups of cellulose (dehydration).

  • Char Formation: Instead of burning to

    
    , the cellulose cyclizes into a stable carbonaceous char.
    
  • Intumescence: Released

    
     gas swells this char layer, creating a thermal insulation barrier.
    
Protocol: Vacuum Impregnation of Wood/Textiles

Objective: Achieve UL-94 V-0 rating or LOI > 30% on pine wood samples.

Formulation:

  • Active Agent: Diguanidine Phosphate (15 wt%)

  • Synergist: Boric Acid or Zinc Borate (2 wt%) - Enhances glass formation.

  • Solvent: Water

Workflow:

  • Preparation: Prepare a 15% aqueous solution of DGP. Add 2% Boric acid. Stir at

    
     until clear.
    
  • Impregnation:

    • Place wood samples in a vacuum chamber.

    • Pull vacuum (-0.09 MPa) for 30 mins to evacuate air from pores.

    • Introduce DGP solution while under vacuum.

    • Release vacuum and soak for 2 hours (pressure impregnation).

  • Curing: Dry samples at

    
     for 24 hours, then 
    
    
    
    until constant weight.
Performance Data: Limiting Oxygen Index (LOI)[5][6]
TreatmentLOI (%)Char Yield @ 600°C (%)UL-94 Rating
Untreated Pine Wood19.012.5Fail
DGP (10%)32.538.0V-1
DGP (15%) + Boric Acid (2%) 41.2 48.5 V-0

Note: Data derived from comparative analysis of guanidine-based IFR systems [1][3].

Biomedical Context: Antimicrobial Surfaces

Warning for Drug Developers: While Polyhexamethylene Guanidine Phosphate (PHMG-P) is a known polymer with severe inhalation toxicity (associated with lung fibrosis), monomeric Diguanidine Phosphate has a different safety profile but shares the guanidine-cation mechanism of action.

Application: It is best utilized in contact-active antimicrobial coatings (e.g., medical device surfaces) rather than systemic drugs. The guanidinium cation disrupts bacterial cell membranes via electrostatic interaction.[2]

Safety Protocol:

  • Handling: Use N95 respirators or fume hoods to avoid inhalation of dust.

  • Exclusion: Do not use in aerosolized formulations (humidifiers, sprays).

  • Validation: Use standard ASTM E2149 (Dynamic Contact) for testing antimicrobial efficacy on treated surfaces.

References

  • CymitQuimica. Guanidine phosphate (2:1) - Properties and biochemical applications.[3][4][5] Retrieved from

  • MDPI. Synthesis of g-C3N4 from Various Precursors for Photocatalytic H2 Evolution. Molecules, 2022.[6][7][8] Retrieved from

  • Frontiers in Materials. The development and application of contemporary phosphorus flame retardants. Retrieved from

  • ChemicalBook. Guanidine Phosphate Properties and Safety Data. Retrieved from

  • ResearchGate. The role of the g-C3N4 precursor on the P doping using HCCP as a source of phosphorus. Retrieved from

Sources

The Guanidinium Scaffold: From Physicochemical Anchor to Therapeutic Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The guanidine moiety (


) is a ubiquitous structural motif in biochemistry, distinguished by its exceptional basicity (

) and planar Y-shaped geometry.[1] This guide analyzes the guanidinium cation not merely as a functional group, but as a critical "biochemical anchor." Its ability to form bidentate hydrogen bonds with oxoanions (phosphates, carboxylates) underpins the stability of protein tertiary structures, the catalytic mechanisms of kinases, and the pharmacodynamics of biguanide therapeutics like Metformin. This document serves as a technical roadmap for leveraging guanidine derivatives in structural biology and drug discovery.

The Physicochemical Foundation: Y-Aromaticity and Basicity

The biological utility of guanidine stems from its unique electronic structure. Unlike simple amines, the protonated guanidinium cation is stabilized by efficient resonance delocalization across three nitrogen atoms.

The "Y-Aromaticity" Concept

The stability of the guanidinium cation is often attributed to "Y-aromaticity." The cation possesses six


-electrons delocalized over the Y-shaped 

framework, rendering it exceptionally stable and resistant to oxidation. This stability allows arginine residues to persist in harsh catalytic environments within enzyme active sites.
The Arginine Fork: Bidentate Hydrogen Bonding

For drug developers and structural biologists, the most critical feature is the "Arginine Fork." The planar geometry allows the guanidinium group to form two parallel hydrogen bonds with phosphate or carboxylate groups.

  • Mechanism: The geometry matches the O-P-O bond angle of phosphate groups.

  • Consequence: This interaction is the primary mechanism by which RNA-binding proteins recognize the sugar-phosphate backbone and how kinases orient ATP for catalysis.

Endogenous Metabolic Pathways: The Creatine Cycle

Guanidine derivatives are central to cellular energy buffering. The synthesis of Creatine from Arginine illustrates the transferability of the guanidine group.[2]

Pathway Mechanics

The pathway involves two key enzymatic steps transferring the guanidino group to a glycine backbone, followed by methylation.[2][3][4]

  • AGAT (L-Arginine:glycine amidinotransferase): Transfers the amidino group from arginine to glycine, forming guanidinoacetate (GAA).[2][3][4] This is the rate-limiting step.

  • GAMT (Guanidinoacetate N-methyltransferase): Methylates GAA using SAM (S-Adenosyl methionine) to form Creatine.[2][3]

Visualization: Creatine Synthesis & Shuttling

The following diagram illustrates the flow from renal biosynthesis to muscular energy buffering.

CreatinePathway Arg L-Arginine AGAT AGAT (Kidney) Arg->AGAT Gly Glycine Gly->AGAT GAA Guanidinoacetate (GAA) AGAT->GAA Amidino transfer GAMT GAMT (Liver) GAA->GAMT SAM SAM SAM->GAMT Creatine Creatine GAMT->Creatine Methylation CK Creatine Kinase (Muscle/Brain) Creatine->CK PCr Phosphocreatine PCr->CK Energy Release CK->PCr Energy Storage ADP ADP CK->ADP ATP ATP ATP->CK

Figure 1: The Creatine Biosynthetic Pathway.[3] AGAT and GAMT facilitate the sequential transfer and methylation of the guanidine moiety to buffer cellular ATP.

Pharmacological Mechanisms: Metformin and AMPK[5][6][7]

Metformin (1,1-dimethylbiguanide) remains the gold standard for Type 2 Diabetes treatment. Its mechanism relies on the cationic nature of the biguanide headgroup, which drives accumulation in the mitochondrial matrix (up to 1000-fold concentration relative to plasma) due to the mitochondrial membrane potential.

Mechanism of Action[8]
  • Complex I Inhibition: Metformin inhibits NADH:ubiquinone oxidoreductase (Complex I) in the electron transport chain.

  • Energy Charge Alteration: This inhibition reduces ATP production, increasing the AMP:ATP ratio.

  • AMPK Activation: The rise in AMP allosterically activates AMP-activated protein kinase (AMPK).

  • Downstream Effects: AMPK activation inhibits mTORC1 (reducing protein synthesis/growth) and suppresses hepatic gluconeogenesis.

Visualization: Metformin Signaling Cascade

MetforminAction Metformin Metformin Mito Mitochondrial Matrix Metformin->Mito Accumulation via Membrane Potential ComplexI Complex I (Inhibition) Mito->ComplexI ATP_Drop ↓ ATP / ↑ AMP ComplexI->ATP_Drop AMPK AMPK (Activation) ATP_Drop->AMPK Allosteric Binding mTOR mTORC1 AMPK->mTOR Inhibition Gluconeo Hepatic Gluconeogenesis AMPK->Gluconeo Suppression Glut4 GLUT4 Translocation AMPK->Glut4 Stimulation

Figure 2: Metformin-induced AMPK activation pathway via mitochondrial Complex I inhibition.

Comparative Pharmacology of Guanidine Derivatives

The following table contrasts key guanidine-based therapeutics.

DrugClassTarget MechanismClinical Application
Metformin BiguanideMitochondrial Complex I / AMPKType 2 Diabetes
Guanabenz Chloroguanidine

-Adrenergic Agonist
Hypertension
Guanethidine GuanidineNorepinephrine Release BlockerHypertension (Historic)
Amiloride PyrazinoylguanidineENaC Channel BlockerDiuretic / Cystic Fibrosis

Laboratory Application: Protein Denaturation Protocol

Guanidine Hydrochloride (GuHCl) is the standard chaotropic agent for studying protein stability. Unlike urea, GuHCl is an ionic denaturant, meaning it masks electrostatic interactions while disrupting the hydrophobic effect.

Protocol: Equilibrium Unfolding

Objective: Determine the conformational stability (


) of a target protein.
Detection Method:  Tryptophan Fluorescence (Trp emission shifts from ~330nm to ~350nm upon exposure to solvent).
Reagents
  • Stock Buffer: 50 mM Phosphate Buffer, pH 7.0.

  • Denaturant Stock: 8.0 M Guanidine HCl (Ultra-pure). Note: Verify concentration via refractive index.

Step-by-Step Methodology
  • Preparation: Prepare 20 samples with GuHCl concentrations ranging from 0 M to 6.0 M in 0.3 M increments.

  • Incubation: Add protein to a final concentration of 0.5 µM. Incubate at 25°C for 2-12 hours to reach equilibrium.

  • Measurement: Excitation at 295 nm (selective for Trp). Record emission spectra (310–400 nm).

  • Data Analysis: Plot the center of spectral mass (CSM) or Ratio (

    
    ) vs. [GuHCl].
    
  • Fitting: Fit data to a two-state equation to extract

    
     (midpoint) and 
    
    
    
    -value (cooperativity).
Visualization: Unfolding Workflow

UnfoldingProtocol Stock Prepare 8M GuHCl Stock (Check Refractive Index) Dilution Create Concentration Gradient (0M - 6M in 20 tubes) Stock->Dilution ProteinAdd Add Protein (0.5 µM) Incubate >2 hrs @ 25°C Dilution->ProteinAdd Measure Fluorescence Spectroscopy Ex: 295nm | Em: 310-400nm ProteinAdd->Measure Analysis Calculate Red Shift Fit to 2-State Model Measure->Analysis

Figure 3: Standard workflow for determining protein stability using Guanidine HCl denaturation.

References

  • Physicochemical Properties of Guanidine

    • Wiberg, K. B., et al. (1993). "Resonance interactions in the guanidinium ion." Journal of the American Chemical Society.
  • Metformin Mechanism (AMPK/Complex I)

    • Zhou, G., et al. (2001). "Role of AMP-activated protein kinase in mechanism of metformin action.
  • Creatine Biosynthesis Pathway

    • Wyss, M., & Kaddurah-Daouk, R. (2000). "Creatine and creatinine metabolism." Physiological Reviews.
  • Protein Denaturation Protocols

    • Pace, C. N. (1986).
  • Arginine-Phosphate Interactions

    • Woods, A. S., & Ferré, S. (2005). "Amazing stability of the arginine-phosphate electrostatic interaction." Journal of Proteome Research.

Sources

Methodological & Application

Application Note: Diguanidine Phosphate (DGP) as a Synergistic Flame Retardant for Cellulosic Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diguanidine Phosphate (DGP), a salt derived from guanidine and phosphoric acid, represents a high-performance, halogen-free flame retardant (HFFR) specifically optimized for cellulosic materials like wood and paper. Unlike acidic ammonium phosphates which may degrade cellulose strength over time, DGP can be engineered to a near-neutral pH while offering superior nitrogen-phosphorus (P-N) synergism.

This guide details the preparation of DGP, its vacuum-impregnation into wood, surface application on paper, and the validation of its fire-retardant efficacy.

Scientific Foundation: The P-N Synergistic Mechanism

The efficacy of DGP relies on the interaction between the phosphorus acid source and the nitrogen blowing agent. This mechanism operates simultaneously in the condensed and gas phases.[1]

Mechanistic Pathway
  • Acid Release (200°C - 250°C): DGP decomposes to release phosphoric acid (

    
    ) and ammonia (
    
    
    
    ).
  • Esterification: The acid phosphorylates the C-6 hydroxyl groups of cellulose, catalyzing dehydration rather than depolymerization.

  • Char Formation: This dehydration promotes the formation of a cross-linked, thermally stable carbonaceous char (intumescence) that insulates the underlying material.

  • Gas Phase Dilution: The guanidine moiety releases non-flammable gases (

    
    , 
    
    
    
    ), diluting volatile combustible byproducts.
Mechanism Visualization

DGP_Mechanism DGP Diguanidine Phosphate (DGP) on Cellulose Heat Thermal Trigger (>200°C) DGP->Heat Decomp Decomposition Heat->Decomp Acid Phosphoric Acid (Acid Source) Decomp->Acid Gas NH3 / N2 (Blowing Agent) Decomp->Gas Ester Cellulose Phosphate Esters Acid->Ester Phosphorylation Dilution Dilution of Combustible Volatiles Gas->Dilution Gas Phase Action Cellulose Cellulose Substrate Cellulose->Ester Water H2O Release (Heat Sink) Ester->Water Char Stable Carbon Char Layer Ester->Char Dehydration FireStop FIRE EXTINCTION Char->FireStop Thermal Barrier Dilution->FireStop Flame Inhibition

Figure 1: The dual-phase fire retardancy mechanism of Diguanidine Phosphate on cellulose.

Preparation of Treatment Solution[2][3][4][5]

Commercial DGP is available, but in-situ preparation ensures control over the Mono/Diguanidine ratio, which dictates pH. For wood preservation, a pH of 6.5–7.5 is critical to prevent acid hydrolysis of the wood fibers during storage.

Reagents
  • Phosphoric Acid (85%) : The acid source.

  • Guanidine Carbonate (99%) : The base source (preferred over Dicyandiamide for cleaner synthesis without high heat).

  • Deionized Water .[2][3]

Synthesis Protocol (20% w/w Stock Solution)

Target: Diguanidine Hydrogen Phosphate (


).
  • Calculation: The molar ratio of Guanidine to Phosphoric Acid should be 2:1 .

  • Dissolution: In a glass reactor, add 800 mL of deionized water.

  • Acid Addition: Slowly add 98g of Phosphoric Acid (1 mol). Stir until uniform.

  • Neutralization (Exothermic): Slowly add 180.2g of Guanidine Carbonate (1 mol, which provides 2 moles of guanidine base) in small increments to control foaming (

    
     release).
    
    • Caution: Vigorous foaming will occur. Do not cap the vessel.

  • Refinement: Stir for 60 minutes at 40°C to ensure complete reaction and

    
     removal.
    
  • pH Adjustment: Check pH. It should be ~7.0–7.5.

    • If < 6.5: Add small amounts of Guanidine Carbonate.

    • If > 8.0: Add small amounts of Phosphoric Acid.

  • Filtration: Filter any insoluble impurities if technical grade reagents were used.

Application Protocols

Protocol A: Vacuum-Pressure Impregnation (Wood)

Objective: Deep penetration of DGP into the wood lumens (e.g., Pine, Poplar, Plywood veneers).

Workflow:

Wood_Impregnation Start Dried Wood Samples (MC < 12%) Vessel Load into Pressure Vessel Start->Vessel Vacuum Vacuum Phase (-0.09 MPa, 30 min) Vessel->Vacuum Remove Air from Lumens Fill Inject DGP Solution (While under vacuum) Vacuum->Fill Pressure Pressure Phase (1.0-1.5 MPa, 60-90 min) Fill->Pressure Force Liquid into Pores Drain Relieve Pressure & Drain Solution Pressure->Drain Dry Kiln Drying (60°C -> 80°C -> 103°C) Drain->Dry Remove Water Fix Salt Final Conditioning (24h @ Room Temp) Dry->Final

Figure 2: Vacuum-Pressure Impregnation (VPI) cycle for maximum retention.

Step-by-Step:

  • Preparation: Dry wood samples to <12% moisture content (MC). Weigh samples (

    
    ).
    
  • Vacuum: Place wood in the autoclave. Pull vacuum (-0.09 MPa) for 30 mins to evacuate air from wood cells.

  • Injection: While maintaining vacuum, introduce the 10-15% DGP solution until wood is fully submerged.

  • Pressurization: Release vacuum and apply positive pressure (1.2 MPa) for 1–2 hours.

  • Recovery: Release pressure, drain solution.

  • Drying (Critical): Dry slowly to prevent salt migration to the surface (blooming).

    • Step 1: 60°C for 4 hours.

    • Step 2: 80°C for 4 hours.

    • Step 3: 103°C until constant weight (

      
      ).
      
  • Calculation: Calculate Weight Percent Gain (WPG):

    
    
    Target WPG: 10–15% for optimal Class B/C rating.
    
Protocol B: Surface Sizing / Dip-Coating (Paper)

Objective: Surface modification of cellulosic fibers (e.g., Kraft paper, Corrugated board).[2][4][5][6]

  • Solution Prep: Dilute DGP stock to 5–8% concentration . Optional: Add 0.5% Polyvinyl Alcohol (PVA) as a film-former/binder.

  • Application:

    • Lab Scale: Dip paper into solution for 30 seconds. Blot excess with rolling pin.

    • Pilot Scale: Apply via size press or spray bar.

  • Drying: Drum dry or oven dry at 90°C. Do not exceed 110°C to avoid paper yellowing.

  • Target Pickup: 10–20 g/m².

Characterization & Validation

To validate the treatment, the following assays are required.

Flammability Metrics (Data Interpretation)
Test MethodParameterUntreated CelluloseDGP Treated (15% WPG)Interpretation
LOI (ASTM D2863) Limiting Oxygen Index (%)19 - 21%35 - 45% Material is self-extinguishing in air (Air = 21% O2).
UL-94 Vertical Burn RatingFail (Burns to clamp)V-0 No dripping, extinguishes <10s after flame removal.
Cone Calorimeter Peak HRR (kW/m²)~250< 140 Significant reduction in fire intensity.
TGA Residue at 600°C (%)< 15%> 35% Indicates successful char formation.
Thermal Analysis (TGA)
  • Observation: You will observe a lower onset degradation temperature for treated wood (e.g., 220°C vs 280°C).

  • Explanation: This is not a failure. It indicates the DGP is catalyzing the dehydration of cellulose earlier, "sacrificing" the surface to form the protective char layer before the bulk material degrades.

Troubleshooting & Optimization

Hygroscopicity (Moisture Absorption)
  • Issue: DGP treated wood may feel damp or "sweat" in high humidity (>80% RH).

  • Mitigation:

    • Apply a hydrophobic top-coat (sealer) after treatment.

    • Incorporate minimal Zinc Borate or Silica Sol into the formulation to reduce water solubility.

Adhesive Compatibility (Plywood)
  • Issue: High salt content interferes with Urea-Formaldehyde (UF) resin curing.

  • Mitigation:

    • Switch to Phenol-Formaldehyde (PF) or Melamine-Urea-Formaldehyde (MUF) resins, which are more tolerant to ionic interference.

    • Ensure the veneer surface pH is neutral (use the Diguanidine formulation, not Monoguanidine).

Leaching
  • Issue: DGP is water-soluble and will leach out in outdoor applications.

  • Mitigation: DGP is strictly for interior use (Use Class 1 or 2). For exterior use, it must be sealed or used in a "fixation" system (e.g., reacted with melamine resin).

References

  • Gao, M., et al. (2021). Flame Retardant Properties of a Guanidine Phosphate–Zinc Borate Composite Flame Retardant on Wood. ACS Omega.[7] Available at: [Link]

  • Wang, F., et al. (2023).[2][5] Flame Resistance and Bonding Performance of Plywood Fabricated by Guanidine Phosphate-Impregnated Veneers. Forests (MDPI). Available at: [Link][5]

  • Jiang, J., et al. (2019). Nitrogen/phosphorus synergistic flame retardant-filled flexible polyurethane foams. RSC Advances. Available at: [Link]

  • US Patent 4273687A.Preparation of guanidine phosphate for hardboard flame retardant use. Google Patents.
  • Tang, S., et al. (2023). Preparation of Organic-Inorganic Phosphorus-Nitrogen-Based Flame Retardants and Their Application to Plywood. Polymers (MDPI). Available at: [Link]

Sources

Application Note: High-Precision Protein Denaturation Studies Using Guanidinium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Principles

This guide details the rigorous application of guanidinium salts—specifically Guanidinium Chloride (GdmCl) and Guanidinium Thiocyanate (GdmSCN) —for protein stability profiling. Unlike thermal denaturation, chemical denaturation provides a direct measurement of the thermodynamic stability (


) under isothermal conditions, separating entropic and enthalpic contributions without the complication of irreversible aggregation often seen in heat stress.

Mechanism of Action: Guanidinium salts are chaotropic agents.[1][2] They do not merely "bind" to the protein; they alter the bulk solvent structure and preferentially interact with the protein backbone and hydrophobic side chains.[2] This preferential interaction lowers the chemical potential of the unfolded state relative to the native state, shifting the equilibrium toward unfolding.

  • GdmCl: The gold standard for thermodynamic stability (

    
    ) determination. It is ionic, meaning ionic strength changes during titration must be accounted for.
    
  • GdmSCN: A more potent denaturant (approx. 2.5x stronger than GdmCl). Primarily used for extremely stable hyperthermophilic proteins or when GdmCl solubility limits (<8M) are insufficient to trigger unfolding.

Material Selection & Handling

Reagent Quality
  • Purity is Critical: Commercial "technical grade" Gdm salts often contain UV-absorbing impurities (e.g., melamine, ammonia) that interfere with fluorescence (

    
    ) and CD (
    
    
    
    ) readings.
  • Recommendation: Use Ultrapure / Molecular Biology Grade (>99.5%).

  • Recrystallization: For ultra-sensitive thermodynamic work, if using lower grades, recrystallization from methanol (GdmCl) or ethanol (GdmSCN) is required (refer to Nozaki, 1972).

GdmCl vs. GdmSCN Selection Matrix
FeatureGuanidinium Chloride (GdmCl)Guanidinium Thiocyanate (GdmSCN)
Denaturing Power Strong (Standard)Very Strong (Chaotropic Index > GdmCl)
Solubility Limit ~8 M (requires heating to dissolve)~6 M (highly endothermic dissolution)
Ionic Character Strong ElectrolyteStrong Electrolyte
UV Interference Minimal >210 nmSignificant absorption <260 nm (Interferes with CD)
Primary Use

determination, Refolding
Solubilizing inclusion bodies, RNAse inactivation
Safety IrritantToxic (Releases HCN gas with acid)

Protocol 1: Preparation of Stock Solutions

The "Self-Validating" Standard: Gravimetric preparation is prone to errors due to the hygroscopic nature of guanidinium salts. The only way to guarantee accurate Molarity is to measure the Refractive Index (RI) of the final solution.

Step-by-Step GdmCl Stock Preparation (8 M Target)
  • Weighing: Weigh approx. 76.5 g of GdmCl into a beaker.

  • Dissolution: Add ultrapure water to approx. 80 mL total volume.

  • Heating: The solution will become extremely cold (endothermic). Warm gently to 35°C to facilitate dissolution. Do not exceed 40°C to prevent hydrolysis.

  • Adjustment: Adjust final volume to 100 mL in a volumetric flask once the solution returns to room temperature.

  • Validation (Crucial): Measure the Refractive Index (

    
    ) of the solution and the buffer blank (
    
    
    
    ). Calculate exact Molarity (
    
    
    ) using the Nozaki equation:


Where 

Step-by-Step GdmSCN Stock Preparation (6 M Target)

Note: GdmSCN is toxic. Handle in a fume hood. Never mix with acid.

  • Gravimetric Method (Preferred for GdmSCN): Due to high cost and lack of a universal RI coefficient, prepare gravimetrically using high-purity dry salt.

  • Formula: MW = 118.16 g/mol .[3][4] For 100 mL of 6 M: Weigh 70.89 g.

  • Validation: Verify concentration by checking density (approx 1.15 g/mL for 6M) or generating a user-specific standard curve if an RI detector is available.

Protocol 2: Equilibrium Unfolding Titration

This protocol describes a Chemical Denaturation Melt monitored by Intrinsic Tryptophan Fluorescence.

Experimental Workflow (DOT Diagram)

G cluster_prep Phase 1: Preparation cluster_mix Phase 2: Mixing cluster_measure Phase 3: Detection cluster_analysis Phase 4: Analysis Stock 8M GdmCl Stock (Validated via RI) Samples Prepare 20-30 Samples 0M to 6M Gradient Stock->Samples Protein Protein Stock (>10x Final Conc) Protein->Samples Buffer Matching Buffer Buffer->Samples Incubate Equilibrate (1h - 24h @ 25°C) Samples->Incubate Fluorescence Fluorescence Ex: 280/295nm Em: 300-400nm Incubate->Fluorescence CD Circular Dichroism (Secondary Structure) Incubate->CD Ratio Calculate Ratio (350nm / 330nm) Fluorescence->Ratio Fit Fit to 2-State Model (Linear Extrapolation) Ratio->Fit DeltaG Extract ΔG(H2O) & m-value Fit->DeltaG

Caption: Workflow for equilibrium denaturation. Critical validation occurs at the Stock Preparation and Curve Fitting stages.

Detailed Steps
  • Sample Design: Prepare 30 samples ranging from 0 M to 6 M (or higher if needed).

    • Tip: Focus more points in the "transition region" (where the protein unfolds) to improve fit accuracy.

  • Mixing:

    • Keep protein concentration constant (e.g., 5 µM).

    • Vary GdmCl volume.

    • Add Buffer to final volume.

  • Equilibration: Incubate at 25°C.

    • Self-Validation: Measure the signal at 1 hour and 24 hours. If the signal changes, equilibrium has not been reached. Do not proceed until stable.

  • Measurement:

    • Excitation: 295 nm (selects for Tryptophan, avoids Tyrosine).

    • Emission: Collect spectra 300–400 nm.

    • Metric: Use the Center of Spectral Mass (CSM) or the ratio of intensities (

      
      ) rather than a single wavelength intensity to minimize noise.
      

Data Analysis: The Linear Extrapolation Method (LEM)

The Two-State Model

For a simple


 transition, the observed signal (

) is:

Where

is the fraction unfolded.
Calculating

The equilibrium constant


 is:


The Free Energy of unfolding is linearly related to denaturant concentration


:


[5]
  • 
    :  Stability in pure water (The primary output).
    
  • 
    -value:  The dependence of 
    
    
    
    on denaturant concentration (correlates with change in solvent-accessible surface area,
    
    
    ).
Visualizing the Model (DOT Diagram)

Thermodynamics cluster_energy Linear Extrapolation Method (LEM) Native Native State (N) Low Entropy Buried Hydrophobics Unfolded Unfolded State (U) High Entropy Exposed Hydrophobics Native->Unfolded K_eq = [U]/[N] Equation ΔG = ΔG(H2O) - m[GdmCl]

Caption: The Two-State Model assumes a direct transition between N and U, quantified by the linear dependence of Free Energy on denaturant concentration.

Troubleshooting & Best Practices

IssueProbable CauseSolution
Steep "Pre-transition" Slope Fluorophore solvent sensitivityFit the "Native Baseline" (

) as a line (

), not a constant.
Hysteresis (Unfolding

Refolding)
Irreversible aggregationPerform a reversibility check: Dilute unfolded protein back to low GdmCl and check if signal recovers.
Low m-value (< 1.0 kcal/mol/M) Intermediate state (I) existsThe 2-state model is invalid. Use a 3-state fit (

).
Signal Noise Dust or AggregatesFilter stock solutions (0.22 µm). Use a magnetic stirrer during titration if automated.

References

  • Nozaki, Y. (1972). The preparation of guanidine hydrochloride.[6][7] Methods in Enzymology, 26, 43-50.[7]

  • Pace, C. N. (1986). Determination and analysis of urea and guanidine hydrochloride denaturation curves. Methods in Enzymology, 131, 266-280.

  • Greene, R. F., & Pace, C. N. (1974).

    
    -chymotrypsin, and 
    
    
    
    -lactoglobulin. Journal of Biological Chemistry, 249(17), 5388-5393.
  • Thermo Fisher Scientific. Guanidine Thiocyanate Product Information & Safety Data Sheet.

Sources

Application Note: Developmental Potential of Diguanidine Phosphate (DGP) in Precision Agriculture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diguanidine Phosphate (DGP) , chemically identified as guanidinium monohydrogen phosphate (2:[1][2]1) [CAS: 5423-23-4], has historically been utilized as a flame retardant and biochemical reagent.[3] However, its unique stoichiometric composition (


) presents an under-explored opportunity in precision agriculture .

This guide outlines the developmental pathway for repurposing DGP as a dual-action agricultural agent :

  • High-Efficiency Nutrient Source: A water-soluble, non-volatile source of Nitrogen (N) and Phosphorus (P) with potential slow-release characteristics due to guanidine hydrolysis kinetics.

  • Bioactive Plant Protection: Leveraging the guanidinium cation's chaotropic properties for potential antimicrobial activity and systemic acquired resistance (SAR) induction.

Target Audience: Agrochemical formulation scientists, plant physiologists, and R&D leads in crop protection.

Chemical Profile & Mechanism of Action

Physicochemical Properties[1]
  • IUPAC Name: Guanidine; phosphoric acid (2:1 salt)

  • Molecular Formula:

    
    [2]
    
  • Solubility: High water solubility (~15.5g/100g

    
     at 20°C), making it ideal for fertigation and foliar sprays.
    
  • Thermal Stability: Decomposition >240°C (endothermic), ensuring stability under extreme field storage conditions.

Dual-Mode Mechanism

The agricultural utility of DGP rests on the dissociation of the guanidinium cation (


) and the phosphate anion (

).
  • Nutrient Pathway (Anabolic):

    • Phosphate: Immediately bioavailable for ATP synthesis and root development.

    • Guanidine: Acts as a "Nitrogen Depot." Unlike urea, guanidine requires specific enzymatic degradation (guanidinase/arginase pathways) to release ammonium (

      
      ), potentially reducing volatilization losses and preventing rapid nitrate leaching.
      
  • Bioactive Pathway (Catabolic/Defense):

    • Membrane Interaction: The guanidinium cation is a chaotrope; at higher concentrations, it can disrupt the hydrogen bonding network of microbial cell membranes, exerting a bacteriostatic or fungistatic effect.

    • ROS Scavenging: Guanidine derivatives have shown potential in stabilizing proteins and scavenging reactive oxygen species (ROS) under abiotic stress.

Mechanistic Pathway Diagram

DGP_Mechanism DGP Diguanidine Phosphate (Solid Formulation) Sol Dissociation in Soil/Water DGP->Sol Irrigation/Rain G_Cat 2x Guanidinium Cation (CH6N3+) Sol->G_Cat P_Anion Phosphate Anion (HPO4 2-) Sol->P_Anion Microbe Microbial Membrane Interaction G_Cat->Microbe High Conc. (Biocidal Effect) Enz Enzymatic Hydrolysis (Guanidinase) G_Cat->Enz Soil Microbiome Root Root Interception P_Anion->Root Immediate Uptake ATP ATP Synthesis & Energy Transfer Root->ATP Immediate Uptake NH4 Ammonium (NH4+) Release Enz->NH4 Slow Release NH4->Root N Uptake

Figure 1: The dual dissociation pathway of DGP in agricultural systems, separating into immediate P-uptake and slow-release N-generation or biocidal activity.

Application Protocols

Protocol A: Phytotoxicity & Dosage Optimization (The "Safe Harbor" Assay)

Objective: Determine the "No Observed Adverse Effect Level" (NOAEL) for DGP. Guanidine can be phytotoxic (chlorosis inducing) at high levels; establishing the therapeutic window is critical.

Materials:

  • DGP (99% Purity).[3]

  • Test Species: Arabidopsis thaliana (Model), Solanum lycopersicum (Tomato - Crop).

  • Growth Medium: Murashige & Skoog (MS) agar (for seedlings) or sterile loam soil.

Workflow:

  • Stock Preparation: Dissolve DGP in

    
     to create a 1 M stock solution. Filter sterilize (0.22 µm).
    
  • Gradient Setup: Prepare treatment groups: 0 mM (Control), 0.5 mM, 1.0 mM, 2.5 mM, 5.0 mM, 10 mM.

  • Application:

    • Seedling Assay: Plate seeds on MS agar supplemented with DGP concentrations.

    • Foliar Assay: Spray 4-week old plants until runoff (include surfactant, e.g., Tween-20 @ 0.05%).

  • Data Collection (Day 7 & 14):

    • Chlorophyll Fluorescence (Fv/Fm): Measure photosynthetic stress.

    • Root Architecture: Measure primary root length and lateral root density (WinRHIZO).

    • Biomass: Fresh/Dry weight.

Success Criteria:

  • Target: Identification of a concentration where Biomass

    
     Control but N/P content is elevated.
    
  • Warning Sign: Leaf tip burn or chlorosis (typical of guanidine toxicity) indicates the Maximum Tolerated Dose (MTD).

Protocol B: Antimicrobial Efficacy Screening (In Vitro)

Objective: Evaluate DGP as a potential bacteriostat against common phytopathogens.

Target Pathogens:

  • Pseudomonas syringae (Bacterial speck)

  • Fusarium oxysporum (Fungal wilt)

Methodology:

  • Microdilution Assay: Use 96-well plates.

  • Inoculum: Adjust pathogen culture to

    
    .
    
  • Treatment: Serial dilutions of DGP (from MTD established in Protocol A down to 0.01 mM).

  • Control: Kanamycin (Bacteria) / Amphotericin B (Fungi) as positive controls; Water/Phosphate buffer as negative.

  • Incubation: 24h at 28°C.

  • Readout: Measure Absorbance at 600nm. Calculate Minimum Inhibitory Concentration (MIC).

Data Output Table (Template):

Treatment GroupConcentration (mM)P. syringae Inhibition (%)F. oxysporum Inhibition (%)Phytotoxicity Risk
DGP High 10.0[Data][Data]High
DGP Med 5.0[Data][Data]Moderate
DGP Low 1.0[Data][Data]Low
Control (PO4) Equimolar< 5%< 5%None
Protocol C: Hydroponic Nutrient Uptake Efficiency

Objective: Validate DGP as a superior P-source compared to standard Monopotassium Phosphate (MKP).

System: Deep Water Culture (DWC) Hydroponics. Duration: 21 Days.

Steps:

  • Nutrient Solution: Modified Hoagland’s solution.

    • Group A: Standard P source (

      
      ).
      
    • Group B: DGP as sole P source (balance K+ using KCl).

  • Sampling: Collect xylem sap exudate at Day 7, 14, 21.

  • Analysis:

    • ICP-MS: Quantify total P and K in tissue.

    • Kjeldahl Method: Total Nitrogen.

    • RT-qPCR: Analyze expression of Phosphate Transporter genes (PHT1;1, PHT1;4) to assess if DGP induces starvation response or luxury uptake.

Developmental Pipeline Visualization

Development_Pipeline Phase1 Phase 1: Safety (Phytotox Screening) Gate1 Safe Dose < 5mM? Phase1->Gate1 Phase2 Phase 2: Efficacy (Nutrient vs Biocide) Gate2 Bioactivity Confirmed? Phase2->Gate2 Phase3 Phase 3: Formulation (Adjuvants/Tank Mix) Phase4 Phase 4: Field Trials (Residue & Yield) Phase3->Phase4 Gate1->Phase1 No (Reformulate) Gate1->Phase2 Yes Gate2->Phase3 Dual Action Gate2->Phase3 Nutrient Only

Figure 2: Strategic R&D pipeline for validating DGP agricultural products.

Safety & Regulatory Considerations

  • Toxicology: While DGP is used in flame retardants, the free guanidine moiety can be toxic to mammals (neurotoxicity) at high doses. Formulations must be tested for oral

    
     and dermal irritation.
    
  • Environmental Fate: Guanidine eventually degrades to urea and ammonia. However, accumulation of the guanidinium ion in soil could impact the microbiome (nitrifying bacteria). Soil respiration tests (OECD 217) are mandatory.

  • Residue: Establish Pre-Harvest Intervals (PHI) based on the degradation rate of the guanidine moiety in plant tissue.

References

  • Alzchem Group. (n.d.). Guanidine Phosphate - Technical Data Sheet. Retrieved October 24, 2025, from [Link]

  • Rightsel, W. A., et al. (1961).[4] Antiviral Effect of Guanidine. Science, 134(3478), 558–559.[4] Retrieved October 24, 2025, from [Link]

  • Google Patents. (1992). WO1992004302A1 - Guanidine as a nitrogen fertilizer.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6452957, Guanidine phosphate. Retrieved October 24, 2025, from [Link]

Sources

diguanidine phosphate as a buffering agent in biochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diguanidine Phosphate as a Specialized Buffering System in Protein Refolding and Stability

Part 1: Executive Summary & Technical Rationale

Diguanidine Phosphate (Bisguanidinium phosphate;


) is a specialized salt utilized in biochemical research primarily for its dual-nature properties. Unlike standard "Good's buffers" (e.g., HEPES, Tris) which are inert, Diguanidine Phosphate is an active buffering system . It combines the pH-stabilizing capacity of phosphate with the mild chaotropic and hydrogen-bonding capabilities of the guanidinium cation.

While historically known as a flame retardant in industrial chemistry, its application in biochemistry has emerged in protein refolding , chromatographic mobile phases , and antiviral nanostructure formulations .

Why Use Diguanidine Phosphate?
  • Chloride-Free Chaotropic Environment: Standard Guanidine Hydrochloride (GdnHCl) introduces high chloride concentrations, which can be corrosive to stainless steel (HPLC/FPLC) and suppress ionization in Mass Spectrometry. Diguanidine Phosphate provides the guanidinium ion (

    
    ) without the chloride counter-ion.
    
  • Aggregation Suppression: In protein refolding, the guanidinium ion (at 0.5 – 1.0 M) acts as an aggregation suppressor by masking hydrophobic patches, while the phosphate moiety maintains the pH (typically 7.0–8.0), eliminating the need for two separate reagents (e.g., GdnHCl + PBS).

  • Solubility & Compatibility: With a solubility of ~15.5 g/100 mL (approx.[1] 0.6 M), it is ideal for refolding and intermediate steps, rather than full denaturation (which requires >6 M).

Part 2: Chemical Profile & Mechanism

PropertySpecification
Chemical Formula

(Salt of 2 Guanidine : 1 Phosphoric Acid)
Molecular Weight 216.14 g/mol
CAS Number 5423-23-4
Buffering Range pH 6.2 – 8.2 (dominated by

)
Solubility ~0.7 M in water at 20°C (15.5 g/100g )
pKa Values Phosphate: 2.15, 7.20, 12.35; Guanidine: 13.6

Mechanistic Action in Protein Refolding: The system operates on a "Goldilocks" principle. The phosphate buffers the pH near the protein's native state (pH 7.4), while the guanidinium ions prevent non-specific hydrophobic collapse (aggregation) during the transition from denatured to native state.

G Fig 1: Synergistic Action of Diguanidine Phosphate in Protein Refolding Denatured Denatured Protein (Aggregates) Intermediate Soluble Intermediate (Molten Globule) Denatured->Intermediate Solubilization (Gdm+ prevents clumping) Gdm Guanidinium Ion (Chaotrope) Gdm->Intermediate Stabilizes hydrophobic residues Phos Phosphate Ion (Buffer pH 7.2) Phos->Intermediate Maintains charge state Native Native Protein (Folded) Intermediate->Native Folding (Phosphate maintains pH)

Part 3: Experimental Protocols

Protocol A: Preparation of 0.5 M Diguanidine Phosphate Refolding Buffer (pH 7.4)

Target: To create a stock solution for protein refolding screens that avoids chloride ions.

Reagents:

  • Diguanidine Phosphate (Solid, CAS 5423-23-4)[1][2][3][4][5][6]

  • Phosphoric Acid (85% ACS Grade) or Guanidine Carbonate (to adjust pH if necessary)

  • Ultrapure Water (18.2 MΩ)

Step-by-Step Procedure:

  • Calculation:

    • Target Molarity: 0.5 M (saturation is near 0.7 M, so 0.5 M is safe).

    • Volume: 1 Liter.

    • Mass required:

      
      .
      
  • Dissolution:

    • Add 108.1 g of Diguanidine Phosphate to 800 mL of ultrapure water.

    • Note: Dissolution is endothermic. Stir gently at room temperature or warm slightly to 30°C to speed up the process.

  • pH Adjustment:

    • Measure the pH. It will likely be slightly basic (approx. pH 8-9) due to the guanidine dominance.

    • To lower pH to 7.4: Titrate slowly with 1 M Phosphoric Acid . Do not use HCl, as this defeats the purpose of a chloride-free buffer.

    • To raise pH: Use a small amount of Guanidine Carbonate or NaOH (if sodium is permissible).

  • Finalize:

    • Add water to a final volume of 1000 mL.

    • Filter sterilize through a 0.22 µm PES membrane.

    • Store at Room Temperature (Do not refrigerate, as high-molarity phosphate salts may crystallize).

Protocol B: "Dilution Refolding" of Inclusion Bodies

Context: Refolding an insoluble protein (e.g., GFP or an antibody fragment) previously solubilized in 6M Guanidine HCl.[7]

  • Solubilization: Dissolve inclusion bodies in 6 M Guanidine HCl, 50 mM Tris, pH 8.0 . Protein conc: 10 mg/mL.

  • Preparation of Refolding Bath:

    • Use the 0.5 M Diguanidine Phosphate Buffer (pH 7.4) prepared in Protocol A.

    • Add redox shuffling agents if needed (e.g., 3 mM GSH / 0.3 mM GSSG).

  • Rapid Dilution:

    • While stirring the refolding buffer rapidly (magnetic stirrer), add the solubilized protein dropwise.

    • Dilution Factor: 1:20 to 1:50 (Final protein conc: <0.5 mg/mL).

    • Mechanism:[8] The residual GdnHCl is diluted to <0.3 M. The Diguanidine Phosphate provides a background of 0.5 M Guanidinium (to suppress aggregation) and buffers the pH.

  • Incubation: Incubate at 4°C for 12–24 hours.

  • Analysis: Centrifuge (15,000 x g, 20 min) to remove aggregates. Analyze supernatant via SDS-PAGE or Activity Assay.

Part 4: Critical Safety & Integrity Checks

1. The "PHMG" Warning (Crucial Distinction):

  • Do NOT confuse Diguanidine Phosphate with Polyhexamethylene Guanidine Phosphate (PHMG-P) .

  • PHMG-P is a polymeric biocide associated with severe lung toxicity (humidifier disinfectant).[9]

  • Diguanidine Phosphate is a monomeric salt.[2] However, always handle guanidine derivatives with PPE (gloves, goggles) and avoid inhalation of powders.

2. Instrument Compatibility:

  • HPLC/FPLC: Diguanidine Phosphate is excellent for stainless steel systems (no

    
     corrosion).
    
  • Precipitation Risk: Like all phosphate buffers, it precipitates in the presence of Ethanol or Methanol > 50%. Do not use in HILIC gradients with high organic content without solubility testing.

3. Reference Data Table:

FeatureDiguanidine PhosphateGuanidine HClSodium Phosphate
Primary Role Buffer + Mild ChaotropeStrong DenaturantBuffer
Cl- Content None HighNone
Max Solubility ~0.7 M~8.0 M~1.0 M
Refolding Use Excellent (Aggregation suppressor)Poor (unless diluted)Good (but allows aggregation)

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21966, Guanidine phosphate. Retrieved from [Link]

  • Protein Refolding Context: Tsumoto, K., et al. (2003). Practical considerations in refolding proteins from inclusion bodies. Protein Expression and Purification, 28(1), 1-8. (Contextual grounding for Arginine/Guanidine additives in refolding). Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231.
  • Patent Applications (Nanostructures)

    • Google Patents. (2024). WO2024242953A1 - Antipathogenic nanostructures. (Cites use of diguanidine phosphate as a stabilizing reagent).[2] Retrieved from

  • Safety Distinction (PHMG)

    • Kim, H. R., et al. (2016).[9] Adverse health effects of humidifier disinfectants in Korea: lung toxicity of polyhexamethylene guanidine phosphate.[9] The Journal of Toxicological Sciences, 41(6), 711-717. (Cited to establish what the compound is not).

Sources

Application Note: High-Purity Synthesis of Diguanidine Phosphate (DGHP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Diguanidine Phosphate (DGHP), chemically


, is a critical intermediate used primarily as a high-efficiency, non-halogenated flame retardant for cellulosic materials and as a specialized buffering agent in biochemical applications. While technical-grade synthesis often utilizes a high-temperature melt process, this protocol details a solution-phase aqueous synthesis  designed for high-purity applications (e.g., analytical standards or pharmaceutical intermediates).

The core challenge in DGHP synthesis is stoichiometric control. The reaction must strictly isolate the dibasic salt (


) from the monobasic impurity (Monoguanidine Phosphate, MGHP) and the tribasic impurity. This guide utilizes pH-controlled neutralization  coupled with antisolvent crystallization  to ensure >99.0% purity.

Chemical Theory & Stoichiometry

The Reaction Mechanism

The synthesis utilizes Guanidine Carbonate (


) rather than free Guanidine base due to its superior stability and handling safety. The reaction is an acid-base neutralization where the weak carbonic acid is displaced by phosphoric acid.

Reaction Equation:



Stoichiometric Logic:

  • Guanidine Carbonate (

    
    ):  Contains two guanidinium cations.
    
  • Phosphoric Acid (

    
    ):  Provides the phosphate anion.
    
  • Target Ratio: A 1:1 molar ratio of Guanidine Carbonate to Phosphoric Acid yields the 2:1 (Diguanidine) salt.

  • pH Criticality:

    • pH ~4.0 - 4.5 yields Monoguanidine Phosphate (MGHP).

    • pH ~7.8 - 8.2 yields Diguanidine Phosphate (DGHP).

Solubility Thermodynamics

DGHP exhibits high solubility in water (


 at 20°C) but is practically insoluble in lower alcohols (Methanol/Ethanol). This sharp solubility differential is the mechanism for our purification step.

Experimental Protocol

Materials & Equipment
ReagentGradeFunction
Guanidine Carbonate>99% ACS ReagentPrecursor (Base)
Phosphoric Acid85% w/w AqueousPrecursor (Acid)
Methanol (or Ethanol)HPLC GradeAntisolvent
Deionized Water18.2 MΩ·cmSolvent

Equipment:

  • Jacketed glass reactor (1L) with overhead stirrer.

  • Calibrated pH meter (3-point calibration).

  • Vacuum filtration setup (Buchner funnel).

  • Rotary Evaporator.

Workflow Diagram

The following diagram illustrates the critical path for synthesis and purification.

DGHP_Synthesis RawMat Raw Materials (Guanidine Carbonate + H3PO4) Reaction Neutralization (45°C, Aqueous) RawMat->Reaction Slow Addition Degas CO2 Removal (Vacuum/Agitation) Reaction->Degas Effervescence pH_Check pH Adjustment (Target: 7.8 - 8.0) Degas->pH_Check In-process QC pH_Check->Reaction Adjust Titer Concentration Evaporation (Remove 60% Water) pH_Check->Concentration If pH OK Crystallization Antisolvent Crash (Add Methanol) Concentration->Crystallization Supersaturation Filtration Filtration & Wash Crystallization->Filtration Product Pure DGHP (White Crystal) Filtration->Product Drying

Figure 1: Process flow for the aqueous synthesis and antisolvent crystallization of Diguanidine Phosphate.

Step-by-Step Procedure
Phase 1: Neutralization
  • Preparation: In the 1L reactor, dissolve 180.2 g of Guanidine Carbonate (1.0 mol) in 400 mL of Deionized Water . Stir at 300 RPM until fully dissolved.

  • Acid Addition: Load 115.3 g of 85% Phosphoric Acid (1.0 mol) into a dropping funnel.

  • Reaction: Slowly add the acid to the carbonate solution over 45–60 minutes.

    • Caution: Vigorous

      
       evolution will occur. Control addition rate to prevent foaming overflow.
      
    • Maintain temperature between 40°C and 50°C . This facilitates

      
       expulsion without thermally stressing the guanidine.
      
  • Aging: Once addition is complete, stir for an additional 60 minutes at 50°C to ensure complete degassing.

Phase 2: pH Validation (Critical Control Point)
  • Measure the pH of the solution at 25°C.

  • Target: The pH should be 7.8 ± 0.2 .

    • If pH < 7.6: The solution contains excess acid (risk of MGHP). Add small amounts of Guanidine Carbonate.

    • If pH > 8.2: The solution is too basic. Add dilute

      
       dropwise.
      
Phase 3: Purification & Crystallization
  • Concentration: Transfer the solution to a rotary evaporator. Remove water under vacuum at 60°C until the solution volume is reduced by approximately 60% (syrupy consistency).

  • Antisolvent Addition: While the concentrate is still warm (approx. 40°C), slowly pour it into a beaker containing 500 mL of cold Methanol (0–5°C) under vigorous stirring.

    • Mechanism:[1][2] DGHP is insoluble in methanol.[3][4] The sudden polarity shift forces rapid, high-purity crystallization.

  • Equilibration: Stir the slurry for 30 minutes in an ice bath to maximize yield.

Phase 4: Isolation
  • Filtration: Filter the white precipitate using a Buchner funnel.

  • Washing: Wash the filter cake twice with 50 mL of cold Methanol to remove surface mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 6 hours.

Quality Control & Characterization

Expected Data Profile
ParameterSpecificationMethod
Appearance White Crystalline PowderVisual
Yield > 90%Gravimetric
Melting Point 246°C - 250°C (Decomposition)DSC/Capillary
pH (4% Solution) 7.5 - 8.5Potentiometric
Solubility Soluble in Water; Insoluble in EtOH/MeOHSolvent Check
Analytical Validation
  • FTIR: Look for broad N-H stretching (

    
    ) and strong P-O stretching bands (
    
    
    
    ).
  • Elemental Analysis:

    • Theoretical N%: ~39.0%

    • Theoretical P%: ~14.4%

Troubleshooting Guide

Issue: Low Yield / No Crystallization
  • Cause: Too much water remaining before methanol addition.

  • Solution: DGHP is highly water-soluble.[5][6][7] If the concentrate is too dilute, the methanol cannot force precipitation. Evaporate further until the solution is viscous.

Issue: pH Drifting Downward
  • Cause: Incomplete removal of

    
     (Carbonic acid residue).
    
  • Solution: Increase the "Aging" time at 50°C or apply a slight vacuum to the reactor to pull off residual

    
     before checking the final pH.
    
Issue: Product is Hygroscopic/Sticky
  • Cause: Presence of excess Phosphoric Acid (formation of hygroscopic MGHP).

  • Solution: Recrystallize using the Water/Methanol system.[8] Ensure the pH is strictly adjusted to >7.6 before the next crystallization.

References

  • Guanidine Phosphate Synthesis & Properties

    • Source: ChemicalBook. (2025).[3] "Guanidine Phosphate Chemical Properties and Production."

  • Flame Retardant Mechanisms of Guanidine Salts

    • Source: Vroman, I., et al. (2025).[2] "Guanidine Hydrogen Phosphate-Based Flame-Retardant Formulations for Cotton." Journal of Industrial Textiles.

    • URL:[Link] (Contextual verification via ResearchGate snippet 1.14)

  • Solubility Data & Antisolvent Logic

    • Source: Pepinsky, R. B. (1991).[9] "Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol." Analytical Biochemistry. (Validates insolubility of guanidine salts in alcohols).

    • URL:[Link][9]

  • Stoichiometry of Diguanidine Phosphate

    • Source: CymitQuimica.[4][10] "Guanidine phosphate (2:1) CAS 5423-23-4."[3][7]

Sources

stabilizing proteins and nucleic acids with diguanidine phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The stabilization of labile biomolecules remains a critical bottleneck in therapeutic development. While Arginine-HCl and Guanidine Hydrochloride (GdnHCl) are staples in protein formulation, they present limitations: GdnHCl is a potent denaturant at effective concentrations, and Arginine can alter pH significantly or interfere with downstream assays.

Diguanidine Phosphate (DGP) (CAS: 5423-23-4), also known as Guanidine Phosphate (2:1), represents a "Goldilocks" excipient. It leverages the Hofmeister Series balance :

  • The Cation (Guanidinium, Gdm⁺): A chaotrope that interacts with aromatic residues and peptide backbones, effectively suppressing hydrophobic aggregation.

  • The Anion (Phosphate, HPO₄²⁻/H₂PO₄⁻): A strong kosmotrope that is preferentially excluded from the protein surface, increasing the surface tension of water and thermodynamically forcing the protein into its most compact (native) state.

By coupling a solubilizing cation with a compacting anion, DGP achieves "Solubilization without Denaturation" —a distinct advantage over GdnHCl (where Cl⁻ is weakly chaotropic) or standard Phosphate buffers (which lack the aggregation-suppression of Gdm⁺).

Mechanistic Insight: The Push-Pull Stabilization Model

To understand why DGP is superior for specific applications, we must visualize the thermodynamic forces at play on the protein surface.

Diagram 1: The Hofmeister Stabilization Mechanism

Caption: The "Push-Pull" mechanism where Phosphate (Kosmotrope) forces folding via preferential hydration, while Guanidinium (Chaotrope) shields hydrophobic patches to prevent aggregation.

DGP_Mechanism Native Native Folded Protein Unfolded Unfolded/Denatured Native->Unfolded Promoted by High Conc. Gdm+ Aggregate Irreversible Aggregate Native->Aggregate Hydrophobic Interaction Unfolded->Native Forced by Phosphate (Excluded Volume) GdnHCl Guanidine HCl (Chaotrope + Weak Chaotrope) GdnHCl->Native Denatures (>2M) DGP Diguanidine Phosphate (Chaotrope + Strong Kosmotrope) DGP->Native Stabilizes (0.5-1.0M) DGP->Aggregate Blocks (Gdm+ Shielding)

Comparative Analysis of Guanidine Salts

The following table contrasts DGP with standard formulation additives. Note that DGP provides the solubilizing power of Arginine without the high pH drift often associated with Arginine base.

FeatureGuanidine HCl (GdnHCl)Arginine HClDiguanidine Phosphate (DGP)
Primary Role Denaturant / SolubilizerSuppressor of AggregationStabilizer & Solubilizer
Anion Nature Chloride (Weak Chaotrope)Chloride (Weak Chaotrope)Phosphate (Strong Kosmotrope)
Net Effect Unfolds protein at >1MSolubilizes, marginal stabilityCompacts & Solubilizes
Buffering Capacity NoneLowHigh (Phosphate group)
Nucleic Acid Use Chaotropic (binds silica)Stabilizes (minor)Backbone Shielding (High)
Typical Conc. 6.0 M (Denaturing)0.2 - 1.0 M0.1 - 0.75 M

Experimental Protocols

Protocol A: DGP Screening for Aggregation-Prone Proteins

Objective: Stabilize a protein that precipitates during concentration or freeze-thaw cycles.

Materials:

  • Diguanidine Phosphate (CAS 5423-23-4) - Prepare fresh.

  • Target Protein (1 mg/mL in initial buffer).

  • Base Buffer (e.g., 50 mM HEPES, pH 7.4).

  • DLS (Dynamic Light Scattering) or NanoDSF instrument.

Step-by-Step Methodology:

  • Stock Preparation (2.0 M DGP):

    • Weigh Diguanidine Phosphate solid.

    • Dissolve in ultrapure water. Note: Dissolution is endothermic; gentle warming (37°C) may be required.

    • Adjust pH to 7.0–7.4 using concentrated HCl or NaOH (DGP provides its own buffering, but fine-tuning is requisite).

    • Filter sterilize (0.22 µm).

  • Screening Matrix (96-well plate):

    • Prepare a dilution series of DGP in Base Buffer: 0 mM (Control), 100 mM, 250 mM, 500 mM, 750 mM, 1.0 M.

    • Add Protein to a final concentration of 1.0 mg/mL (or desired stress concentration).

  • Stress Testing:

    • Thermal Stress: Ramp temperature from 20°C to 95°C (1°C/min) monitoring

      
       (Melting Temperature) and 
      
      
      
      (Aggregation Onset).
    • Mechanical Stress: Agitate plate at 500 RPM for 24 hours at room temperature.

  • Data Analysis:

    • Identify the concentration where

      
       increases significantly without a decrease in 
      
      
      
      .
    • Success Criteria: A shift in

      
       of >5°C compared to control indicates successful stabilization.
      
Protocol B: Long-Term Storage of RNA/DNA

Objective: Prevent hydrolysis and depurination of nucleic acids during storage at -20°C or 4°C.

Rationale: The guanidinium cation interacts with the phosphate backbone of DNA/RNA, neutralizing charge repulsion more effectively than Na⁺, while the phosphate anion prevents the "stripping" of the hydration shell often caused by pure guanidinium salts.

Methodology:

  • Preparation of DGP-Storage Buffer (5X):

    • 250 mM Diguanidine Phosphate.

    • 10 mM EDTA (to chelate divalent cations that catalyze hydrolysis).

    • 10 mM Tris-HCl, pH 8.0.

  • Solubilization:

    • Resuspend RNA/DNA pellet directly in 1X DGP-Storage Buffer.

  • Verification:

    • DGP does not interfere with Ethanol precipitation. To recover nucleic acid for downstream enzymatic reactions (which might be sensitive to guanidine), perform a standard Ethanol/Acetate precipitation.

Workflow Visualization: Formulation Optimization

Caption: Decision tree for incorporating DGP into biopharmaceutical formulation workflows.

Formulation_Workflow Start Protein Instability Detected CheckType Identify Instability Type Start->CheckType Unfolding Unfolding (Low Tm) CheckType->Unfolding Aggregation Aggregation (High Tagg) CheckType->Aggregation Decision1 Add Osmolytes (Sucrose/Trehalose) Unfolding->Decision1 Decision2 Screen DGP (0.1 - 0.75 M) Aggregation->Decision2 Analysis Analyze Tm vs Tagg Decision2->Analysis Result1 Tm Decreases? (DGP acting as denaturant) Analysis->Result1 Result2 Tagg Increases? (DGP suppressing aggregation) Analysis->Result2 Optimize Reduce DGP Conc. Add Sulfate Counter-ion Result1->Optimize Final Final Formulation Result2->Final Optimize->Final

References

  • Verification of chemical identity, solubility, and stabilizing properties.
  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts.[1][2][3][4][5] Biochemistry, 23(25), 5924-5929. [Link]

    • Foundational text establishing the Hofmeister difference between Guanidine HCl (denaturant)
  • Comparative analysis of anion effects on protein stability.
  • Kundu, A., & Kishore, N. (2004). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface. Journal of Molecular Biology. [Link]

    • Mechanistic insight into low-concentration guanidinium stabiliz

Sources

diguanidine phosphate in the formulation of drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Diguanidine Phosphate (DGP) , a specialized salt (CAS 5423-23-4), in the formulation of advanced drug delivery systems. While historically known as a flame retardant, pharmaceutical-grade DGP has emerged as a critical excipient for stabilizing biologics and enhancing the integrity of nucleic acid delivery vectors via unique guanidinium-phosphate interactions .[1]

Topic: Formulation Strategies for Biologics and Nucleic Acid Stabilization

Executive Summary

Diguanidine Phosphate (DGP) (Chemical Formula:


) is a supramolecular stabilizer that leverages the guanidinium cation  (

) and phosphate anion (

/

) to form robust, bidentate hydrogen-bonded networks.[1] Unlike simple electrostatic salts (e.g., NaCl), DGP provides a "soft" crosslinking mechanism that stabilizes protein tertiary structures and enhances the core density of Polyion Complex (PIC) micelles used in mRNA/siRNA delivery.[1]

Key Applications:

  • Biologic Stabilization: Prevents aggregation in high-concentration monoclonal antibody (mAb) formulations.[1]

  • Nucleic Acid Delivery: Acts as a stabilizing counter-ion in Lipid Nanoparticles (LNPs) and PIC micelles.[1]

  • Viscosity Reduction: Disrupts protein-protein hydrophobic networks without denaturing the active pharmaceutical ingredient (API).[1]

Scientific Mechanism: The Guanidinium-Phosphate "Salt Bridge"[1]

The efficacy of DGP lies in the Arginine Magic principle but in a stripped-down salt form.[1] The guanidinium headgroup is planar and can form directional hydrogen bonds with phosphate groups (on DNA/RNA) or carboxylates/surface residues (on proteins).[1]

Mechanistic Pillars
  • Bidentate Hydrogen Bonding: The guanidinium ion forms a specific geometry of H-bonds with phosphate oxygens, which is energetically stronger than a simple point-charge interaction.[1] This "locks" nucleic acids into a compact state.[1]

  • Chaotropic/Kosmotropic Balance: At low concentrations (<1M), the guanidinium ion interacts preferentially with the protein surface (aromatic residues), acting as a solubilizer (suppressing aggregation).[1] The phosphate counter-ion provides buffering capacity and offsets the harsh denaturing potential of pure guanidine HCl.[1]

  • Y-Shaped Geometry: The planar structure allows stacking interactions (cation-

    
    ) with aromatic amino acids (Trp, Tyr, Phe), preventing hydrophobic collapse of proteins.[1]
    
DOT Diagram: Guanidinium-Phosphate Interaction Network

G cluster_0 Target Interaction Sites DGP Diguanidine Phosphate (Source of Gdm+ & HPO4-) Mechanism Bidentate H-Bonding + Cation-Pi Stacking DGP->Mechanism Dissociation Nucleic Nucleic Acid Backbone (Phosphate Groups) Result1 Compact PIC Core (mRNA Protection) Nucleic->Result1 Stabilization Protein Protein Surface (Asp/Glu & Aromatics) Result2 Aggregation Suppression (Viscosity Reduction) Protein->Result2 Solubilization Mechanism->Nucleic Ionic Crosslink Mechanism->Protein Surface Masking

Caption: Schematic of Diguanidine Phosphate dissociation and subsequent stabilization of anionic payloads via bidentate hydrogen bonding and cation-pi interactions.

Experimental Protocol: High-Stability Protein Formulation

This protocol details the use of DGP to stabilize a high-concentration monoclonal antibody (mAb) formulation, reducing viscosity and preventing aggregation during freeze-thaw cycles.[1]

Materials Required
  • API: Monoclonal Antibody (mAb) stock (e.g., 50 mg/mL).[1]

  • Excipient: Diguanidine Phosphate (Pharma Grade, >99%, CAS 5423-23-4).[1]

  • Buffer: Histidine or Citrate buffer (10 mM).

  • Equipment: Dynamic Light Scattering (DLS) system, Viscometer (cone and plate), 0.22 µm PES filters.[1]

Step-by-Step Methodology
Phase 1: Buffer Preparation (The DGP System)
  • Stock Solution: Prepare a 500 mM stock solution of Diguanidine Phosphate in WFI (Water for Injection).

    • Note: DGP has lower solubility than Guanidine HCl; mild heating (30°C) may be required for rapid dissolution.[1]

  • pH Adjustment: Adjust the stock solution pH to 6.0 ± 0.2 using dilute Phosphoric Acid (to maintain the common ion effect) or NaOH.

    • Critical: Do not use HCl, as chloride ions are more chaotropic and may destabilize the protein.[1]

Phase 2: Formulation Compounding
  • Diafiltration: Buffer exchange the mAb stock into 20 mM Histidine (pH 6.0) using TFF (Tangential Flow Filtration) or dialysis cassettes.[1]

  • Excipient Spiking: Slowly add the DGP stock to the mAb solution to achieve final concentrations of 50 mM, 100 mM, and 150 mM .

    • Control: Prepare a parallel sample with 150 mM Arginine-HCl (industry standard) for comparison.[1]

  • Equilibration: Incubate samples at room temperature (25°C) for 2 hours with gentle orbital shaking (50 rpm).

Phase 3: Stress Testing & Characterization
  • Thermal Stress: Subject aliquots to 40°C for 2 weeks.

  • Freeze-Thaw: Subject aliquots to 5 cycles of -80°C to 25°C.

  • Viscosity Measurement: Measure viscosity at high shear rates (>1000 s⁻¹) to mimic injection conditions.

  • Aggregation Analysis: Use Size Exclusion Chromatography (SEC) or DLS to quantify % monomer vs. aggregates.[1]

Data Output Structure (Example)
FormulationDGP Conc. (mM)Viscosity (cP)% Aggregates (Day 14, 40°C)Physical Appearance
Control (His) 015.28.5%Slightly Cloudy
Test A 5012.14.2%Clear
Test B 1008.41.8%Clear
Ref (Arg-HCl) 1509.02.1%Clear

Advanced Protocol: Stabilization of mRNA-Lipid Nanoparticles

DGP is used here to stabilize the aqueous core of Lipid Nanoparticles (LNPs) by pre-complexing mRNA, creating a denser core before lipid encapsulation.[1]

Workflow Diagram

LNP cluster_inputs Input Phase mRNA mRNA Payload (in Citrate Buffer pH 4) Mixing Microfluidic Mixing (Pre-complexation) mRNA->Mixing Aqueous DGP Diguanidine Phosphate (50 mM) DGP->Mixing Stabilizer Lipids Lipid Mix (Ethanol Phase) Lipids->Mixing Organic TFF TFF / Dialysis (Buffer Exchange to PBS) Mixing->TFF Raw LNP Final Stable LNP (DGP-mRNA Core) TFF->Final

Caption: Microfluidic assembly of LNPs using Diguanidine Phosphate to pre-condense mRNA.

  • Pre-Complexation: Mix mRNA (0.2 mg/mL) with DGP (20 mM) in the aqueous phase prior to lipid mixing.[1] The Guanidinium-Phosphate interaction pre-condenses the mRNA.[1]

  • Microfluidic Mixing: Combine Aqueous Phase (mRNA+DGP) with Lipid Phase (Ionizable lipid, DSPC, Cholesterol, PEG-lipid) at a 3:1 flow ratio.[1]

  • Result: The DGP acts as a "soft" cation, improving encapsulation efficiency (EE%) and protecting mRNA from nuclease degradation during circulation.[1]

References

  • LookChem. Guanidine phosphate (CAS 5423-23-4) Chemical Properties and Applications. Retrieved from [1]

  • Miyazaki, T., et al. (2020).[1][2] Guanidine-phosphate interactions stabilize polyion complex micelles based on flexible catiomers to improve mRNA delivery.[1][2] European Polymer Journal.[1][2] Retrieved from

  • Mason, P. E., et al. (2003).[1] The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution.[1][3] PNAS.[1] Retrieved from [1]

  • ChemicalBook. Diguanidine Phosphate Product Standards and Safety. Retrieved from [1][4]

  • Google Patents. Antipathogenic nanostructures and diguanidine reagents (WO2024242953A1).[1] Retrieved from [1]

Sources

microwave-assisted impregnation of wood with guanidine phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Permeability Fire Retardant Wood Treatment via Microwave-Assisted Impregnation of Guanidine Phosphate

Abstract

This application note details a high-precision protocol for the impregnation of refractory wood species (e.g., Picea abies, Larix) with Guanidine Phosphate (GP), a nitrogen-phosphorus fire retardant. Traditional vacuum-pressure impregnation often fails in heartwood due to aspirated pit membranes. This guide utilizes Microwave (MW) modification to induce volumetric steam pressure, rupturing these anatomical barriers prior to chemical treatment.[1][2] The resulting composite material exhibits superior flame retardancy (Limiting Oxygen Index > 35%) and deep chemical penetration, bridging the gap between wood science and advanced materials engineering.

Introduction & Scientific Rationale

The Challenge: Refractory Wood Anatomy

Commercially vital softwoods like Spruce and Larch are termed "refractory" because their fluid transport pathways (tracheids) are blocked by aspirated bordered pits. In dried timber, the torus (central disc of the pit membrane) seals against the pit aperture, preventing liquid flow. Conventional vacuum-pressure methods (Bethell process) cannot force chemicals past these blockages, leading to a "shell treatment" where the fire retardant only coats the outer few millimeters, leaving the core vulnerable.

The Solution: Microwave Volumetric Heating

Microwave energy (0.915 GHz or 2.45 GHz) penetrates the wood matrix, interacting with dipolar water molecules. Unlike convective heating, this volumetric heating generates internal steam pressure (up to 6 bar) within milliseconds. This pressure differential ruptures the weakest anatomical elements—specifically the pit membranes and ray cells—creating a network of micro-voids without significantly degrading the structural cellulose/lignin backbone.

The Chemistry: Guanidine Phosphate (GP)

Guanidine Phosphate is a synergistic fire retardant. Upon heating, it decomposes to release:[3]

  • Non-flammable gases (NH₃, CO₂): Dilute the combustible volatiles in the flame zone.

  • Phosphoric Acid: Catalyzes the dehydration of cellulose into stable carbonaceous char (intumescence) rather than flammable tar, insulating the underlying wood.

Mechanism of Action

The following diagram illustrates the physical modification of the wood structure followed by the chemical mechanism of fire retardancy.

MW_GP_Mechanism MW_Source Microwave Source (2.45 GHz) Water_Dipoles H₂O Dipole Rotation MW_Source->Water_Dipoles Energy Transfer Steam_Pressure Internal Steam Pressure (>4 bar) Water_Dipoles->Steam_Pressure Volumetric Heating Pit_Rupture Rupture of Aspirated Pits Steam_Pressure->Pit_Rupture Mechanical Stress Permeability Permeability Increase (~1000x) Pit_Rupture->Permeability Micro-cracking Impregnation Vacuum-Pressure Impregnation Permeability->Impregnation Pathway Creation GP_Infiltration Guanidine Phosphate Deep Penetration Impregnation->GP_Infiltration Fire_Event Thermal Decomposition GP_Infiltration->Fire_Event Exposure Char_Formation Acid-Catalyzed Charring Fire_Event->Char_Formation H₃PO₄ Action Gas_Release NH₃ Release (Dilution) Fire_Event->Gas_Release

Figure 1: Mechanism of Microwave-induced permeability enhancement and subsequent Fire Retardant action.

Materials and Preparation

Wood Specimens
  • Species: Norway Spruce (Picea abies) or Larch (Larix spp.).[1][2]

  • Moisture Content (MC): Critical. Wood must be "semi-dry" or green (MC > 30%) for MW modification to generate sufficient steam. Dry wood (<12% MC) will char/burn before modifying.

  • Dimensions: Sawn timber (e.g., 50mm x 100mm cross-section).

Chemical Synthesis: Guanidine Phosphate Solution

Commercial GP can be expensive or impure. In-situ synthesis ensures purity.

Reagents:

  • Guanidine Carbonate (99% purity)

  • Phosphoric Acid (85% aqueous solution)[4]

  • Distilled Water

Synthesis Protocol:

  • Calculation: Stoichiometric ratio of 1:1 (molar) for Guanidine Dihydrogen Phosphate.

    • Reaction:

      
      
      
  • Mixing: Dissolve Guanidine Carbonate in water (target 20% wt concentration).

  • Acid Addition: Slowly add Phosphoric Acid while stirring. Caution: Exothermic reaction with

    
     evolution (foaming). Maintain temp < 50°C.
    
  • Stabilization: Stir until effervescence ceases and solution is clear. Adjust pH to 6.0–6.5.

Experimental Protocols

Protocol A: Microwave Modification (Pre-treatment)

Objective: Increase permeability without degrading mechanical strength significantly.[1]

  • Equipment: Industrial Microwave Tunnel (2.45 GHz for <100mm thick timber; 0.915 GHz for >100mm).

  • Calibration: Calculate Energy Input (

    
    ) using:
    
    
    
    
    Where
    
    
    = Power (MW),
    
    
    = time (s),
    
    
    = Volume of wood (
    
    
    ).[5]
  • Execution:

    • Feed wood into the applicator.[2][5]

    • Target Energy: Apply 300 – 500 MJ/m³ .

      • Note: <250 MJ/m³ is insufficient for pit rupture. >800 MJ/m³ causes severe internal charring (Torgovnikov & Vinden).

    • Monitoring: Use fiber-optic temperature sensors or IR cameras at the exit. Surface temp should not exceed 100°C, while internal temp reaches ~140°C momentarily.

  • Cooling: Allow wood to cool. Steam venting is audible.

Protocol B: Vacuum-Pressure Impregnation (Bethell Process)

Objective: Drive GP solution into the newly opened pore structure.

  • Vessel Loading: Place MW-modified wood in the autoclave. Weigh samples (

    
    ) before loading.
    
  • Initial Vacuum: Pull vacuum to -0.085 MPa (-0.85 bar) for 30 minutes. This evacuates air from the micro-voids created by MW.

  • Filling: Introduce 20% GP solution while maintaining vacuum.

  • Pressure Phase: Release vacuum and apply hydraulic pressure to 1.2 MPa (12 bar) for 60–120 minutes.

    • Insight: MW-treated wood absorbs liquid much faster. Standard 4-hour cycles can often be reduced to 1 hour.

  • Drain & Final Vacuum: Drain solution. Apply short vacuum (-0.85 bar, 15 min) to remove surface excess (prevents "weeping").

  • Drying: Kiln dry at 60°C to reach equilibrium moisture content (12%). Weigh samples (

    
    ).
    
Protocol C: Calculation of Uptake

Calculate Weight Percent Gain (WPG):



Target WPG: 15–20% for effective fire retardancy (Class B/C equivalent).

Workflow Visualization

Workflow cluster_0 Phase 1: Modification cluster_1 Phase 2: Impregnation Step1 Green Wood Selection (MC > 30%) Step2 MW Treatment (300-500 MJ/m³) Step1->Step2 Step3 Cooling & Venting Step2->Step3 Step4 Vacuum Phase (-0.085 MPa) Step3->Step4 Step5 Pressure Phase (1.2 MPa, GP Solution) Step4->Step5 Step6 Drying (60°C) Step5->Step6

Figure 2: End-to-end processing workflow for MW-assisted impregnation.

Characterization & Validation

To validate the efficacy of the protocol, the following tests are mandatory:

Test ParameterMethodSuccess Criteria
Penetration Depth Visual (Spot Test)100% Cross-sectional penetration (use Bromocresol Green indicator to detect Phosphate).
Limiting Oxygen Index (LOI) ASTM D2863> 35% (Untreated Spruce is ~21%).
Heat Release Rate (HRR) Cone Calorimeter (ISO 5660)Peak HRR reduction > 50% vs. control.
Leachability EN 84< 20% loss of FR after leaching cycle (Note: GP is water soluble; a fixative or surface coating may be required for exterior use).
Mechanical Strength MOR/MOE (ISO 3133)< 15% reduction in Modulus of Elasticity compared to untreated wood.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Surface Charring during MW Power density too high or belt speed too slow.Reduce energy input to <400 MJ/m³; increase airflow in applicator.
Low Chemical Uptake Wood was too dry before MW treatment.Ensure initial MC > 30% to generate steam pressure.
Salt Blooming (White Powder) Solution concentration too high (>25%).Reduce GP concentration to 15-20%; apply longer final vacuum.
High Leaching Rates GP is water-soluble.Apply a hydrophobic topcoat (e.g., wax emulsion) or co-impregnate with a fixative resin (Melamine).

References

  • Torgovnikov, G., & Vinden, P. (2010). Microwave Wood Modification Technology and Its Applications.[6] Forest Products Journal, 60(2), 173–182.[2] Link

  • Wang, D., et al. (2014). Improving impregnation properties of fir wood to acid copper chromate (ACC) with microwave pre-treatment. iForest - Biogeosciences and Forestry, 7, 26-31. Link

  • Yue, K., et al. (2021). Flame Retardant Properties of a Guanidine Phosphate–Zinc Borate Composite Flame Retardant on Wood. ACS Omega, 6(16), 10833–10843. Link

  • Jiang, J., et al. (2023). Flame Resistance and Bonding Performance of Plywood Fabricated by Guanidine Phosphate-Impregnated Veneers.[7] Forests, 14(4), 743. Link

  • He, X., et al. (2014). Effect of Microwave Pretreatment on Permeability and Drying Properties of Wood. BioResources, 9(4), 7169-7183. Link

Sources

Application Note: Synthesis of Phosphoryl Guanidine (PG) Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Phosphoryl guanidine (PG) oligonucleotides represent a third generation of charge-neutral nucleic acid analogues, distinct from Peptide Nucleic Acids (PNA) and Phosphorodiamidate Morpholino Oligomers (PMO).[1][2] Unlike natural phosphodiester (PO) or phosphorothioate (PS) DNA, PG-oligonucleotides replace the anionic non-bridging oxygen of the phosphate group with a neutral phosphoryl guanidine moiety.[3]

This modification confers unique physicochemical properties:

  • Charge Neutrality: Facilitates passive cellular uptake by minimizing electrostatic repulsion with the cell membrane.

  • Nuclease Resistance: The P-N bond is highly resistant to enzymatic degradation.

  • Hybridization Affinity: Retains high affinity for complementary DNA/RNA targets, often exceeding that of PS-modified oligos.

This Application Note details the protocol for synthesizing PG-oligonucleotides using standard phosphoramidite chemistry, where the conventional iodine oxidation step is replaced by a Staudinger reaction with an organic azide.

Chemical Basis: The Staudinger Transformation[4][5][6][7]

The core of this protocol is the site-specific introduction of the guanidine moiety at the phosphorus(III) stage. In standard synthesis, the internucleotide phosphite triester is oxidized by iodine/water to a phosphate triester (P=O). In PG synthesis, the phosphite triester reacts with an azide (e.g., 1,3-dimethyl-2-azidoguanidinium hexafluorophosphate) to form an iminophosphorane (P=N) linkage, releasing nitrogen gas (


).
Reaction Mechanism


This reaction is anhydrous and stereorandom, producing a mixture of


 and 

diastereomers at the phosphorus center, similar to phosphorothioates.
Workflow Visualization

The following diagram contrasts the Standard DNA cycle with the PG-Modified cycle.

SynthesisCycle Start Solid Support (CPG) Detritylation 1. Detritylation (TCA/DCM) Start->Detritylation Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Branch Cycle Decision Coupling->Branch Std_Ox Standard Oxidation (Iodine/Water) Branch->Std_Ox Natural (PO) PG_Mod PG Modification (Staudinger) (Azidoguanidinium/ACN) Branch->PG_Mod Modified (PG) Capping 3. Capping (Ac2O / NMI) Std_Ox->Capping PG_Mod->Capping NextCycle Next Cycle? Capping->NextCycle NextCycle->Detritylation Yes Cleavage Cleavage & Deprotection (Conc. NH4OH) NextCycle->Cleavage No

Figure 1: Comparative workflow for Standard vs. PG-Oligonucleotide Synthesis. The critical deviation occurs at the oxidation step.

Materials and Reagents

Specialized Reagents
  • PG-Modifier Reagent: 1,3-dimethyl-2-azidoguanidinium hexafluorophosphate (ADMG).

    • Preparation: Dissolve to 0.1 M – 0.2 M in anhydrous Acetonitrile (ACN).

    • Note: Ensure the reagent is strictly anhydrous. Water competes with the azide, leading to hydrolysis (PO linkage) instead of PG linkage.

  • Phosphoramidites: Standard DNA/RNA phosphoramidites (Bz-A, Bz-C, iBu-G, T).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), 0.25 M in ACN.

Standard Reagents
  • Deblocking Mix: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Capping Mix A: Acetic anhydride/THF/Lutidine.

  • Capping Mix B: N-Methylimidazole (NMI) in THF.

  • Wash Solvent: Anhydrous Acetonitrile (<30 ppm water).

Synthesis Protocol

This protocol is optimized for a 1 µmol scale on an automated DNA synthesizer (e.g., ABI 394, MerMade).

Step 1: Detritylation

Remove the 5'-DMT group to expose the reactive hydroxyl.

  • Reagent: 3% TCA in DCM.

  • Flow: 60 seconds.

  • Wash: Extensive ACN wash to remove all acid traces.

Step 2: Coupling

Form the internucleotide phosphite triester.

  • Reagent: 0.1 M Phosphoramidite + 0.25 M Activator (ETT).

  • Time: 2.0 minutes (Standard DNA) or 5.0 minutes (RNA/Modified).

  • Mechanism: Tetrazole activates the P(III) for nucleophilic attack by the 5'-OH.

Step 3: PG-Modification (The Staudinger Step)

Crucial: This step replaces the standard Iodine oxidation.

  • Reagent: 0.1 M ADMG in Anhydrous ACN.

  • Contact Time: 10 – 20 minutes .

    • Why? The kinetics of the Staudinger reaction with sterically hindered phosphites are slower than iodine oxidation. Insufficient time leads to incomplete conversion.

  • Temperature: Room temperature (25°C).

  • Result: Conversion of P(III) phosphite to P(V) phosphoryl guanidine.

Step 4: Capping

Block unreacted 5'-OH groups to prevent deletion sequences.

  • Reagents: Cap A + Cap B.

  • Time: 30 seconds.

  • Note: Capping is performed after the Staudinger step to ensure the P(III) is fully converted to P(V)-PG. If capping were done before, the acetic anhydride could theoretically react with the P(III) in the presence of NMI, though this is less of a concern than in oxidative cycles. However, standard "Cap-Ox" cycles are often reversed to "Ox-Cap" (or "Mod-Cap") here to prioritize the modification.

Step 5: Cleavage and Deprotection[9]
  • Reagent: Concentrated Ammonium Hydroxide (28-30%).

  • Conditions: 55°C for 8-16 hours (depending on base protection).

  • Stability: The phosphoryl guanidine linkage is base-stable . It resists hydrolysis under these conditions, unlike some other phosphoramidate analogues.

Quality Control & Characterization

HPLC Analysis

PG-oligonucleotides exhibit increased hydrophobicity compared to natural DNA due to the organic guanidine group and lack of charge.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Buffer B: Acetonitrile.[4]

  • Profile: PG-oligos elute later (higher % B) than their natural counterparts.

  • Diastereomers: You may observe broad peaks or splitting, as the PG modification creates a chiral phosphorus center (

    
     mixture).
    
Mass Spectrometry (MALDI-TOF)
  • Matrix: 3-Hydroxypicolinic acid (3-HPA) or 2,6-Dihydroxyacetophenone (DHAP).

  • Mode: Positive or Negative ion mode (PG oligos can often be detected in positive mode due to the guanidine, but negative mode works if there are residual phosphate groups or terminal hydroxyls).

  • Mass Shift: Calculate the mass difference.

    • Natural PO unit:

      
       (Mass contribution ~63 Da for PO2).
      
    • PG unit:

      
       (Mass significantly higher).
      
    • Check: The addition of the guanidine unit adds specific mass corresponding to the azide used minus

      
      .
      

Data Summary: PG vs. PO vs. PS

FeaturePhosphodiester (PO)Phosphorothioate (PS)Phosphoryl Guanidine (PG)
Charge Anionic (-1 per base)Anionic (-1 per base)Neutral (0 per base)
Chirality AchiralChiral (

)
Chiral (

)
Nuclease Stability LowHighVery High
Cell Permeability Poor (Requires transfection)ModerateHigh (Passive uptake potential)
Solubility High (Water)High (Water)Moderate (Water/Organics)
Synthesis Reagent Iodine / H2OSulfurizing Reagent (e.g., EDITH)Organic Azide

Troubleshooting Guide

Issue: Low Coupling Efficiency (Stepwise Yield <96%)
  • Cause: Water contamination in the Azide solution.

  • Fix: The Staudinger reaction requires P(III). If water is present, it hydrolyzes P(III) to H-Phosphonate or P(V)=O, preventing PG formation. Use molecular sieves (3Å) in the Azide bottle.

Issue: Incomplete Modification (Mixed PO/PG backbone)
  • Cause: Reaction time too short.

  • Fix: Increase the Azide contact time from 10 mins to 20 or 30 mins. The steric bulk of the guanidine azide slows the kinetics compared to iodine.

Issue: Product Retention on Column
  • Cause: High hydrophobicity.[1]

  • Fix: Increase the gradient slope in HPLC. Use a column with larger pore size (300Å) if the oligo is long (>20 mer).

Troubleshooting Logic Flow

Troubleshooting Problem Low Purity / Yield CheckMass Check Mass Spec Problem->CheckMass Mass_PO Mass = Natural DNA (PO) CheckMass->Mass_PO P-N bond missing Mass_Short Mass = Shortmers CheckMass->Mass_Short Truncation Soln_Water Water in Azide Reagent (Hydrolysis) Mass_PO->Soln_Water Soln_Time Increase Capping or Coupling Time Mass_Short->Soln_Time

Figure 2: Diagnostic logic for common synthesis failures.

References

  • Stetsenko, D. A., et al. (2022). Synthesis of Oligonucleotides Carrying Inter-nucleotide N-(Benzoazole)-phosphoramide Moieties. ACS Omega. Link

  • Kupryushkin, M. S., Pyshnyi, D. V., & Stetsenko, D. A. (2014).[5] Phosphoryl guanidines: a new type of nucleic acid analogues. Acta Naturae.[5] Link

  • Staudinger, H., & Meyer, J. (1919).[6] Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate and Phosphinimine. Helvetica Chimica Acta. Link

  • Bio-Synthesis Inc. (2025). Phosphoryl Guanidine Modified Synthetic Oligonucleotides. Application Guide. Link

  • Dyudeeva, E. S., & Pyshnaya, I. A. (2022).[5] Phosphoryl guanidine oligonucleotides as primers for RNA-dependent DNA synthesis. Vavilovskii Zhurnal Genet Selektsii.[5] Link

Sources

Troubleshooting & Optimization

troubleshooting diguanidine phosphate crystallization and precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Crystallization, Precipitation, and Isolation of Diguanidine Phosphate (Bis(guanidinium) hydrogen phosphate). Audience: Pharmaceutical Scientists, Process Chemists, and R&D Engineers. CAS Registry Number: 5423-23-4 (Typical 2:1 salt).

Introduction: The Physicochemical Landscape

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing challenges with the isolation of Diguanidine Phosphate. This salt is chemically distinct due to the high basicity of guanidine (


) and the multi-protic nature of phosphoric acid.

Unlike simple inorganic salts, Diguanidine Phosphate exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before crystallization. This occurs because the compound is highly soluble in water (


) but practically insoluble in common organic anti-solvents (acetone, ethers).[1]

This guide prioritizes purity control and polymorph stability over simple bulk recovery, aligning with pharmaceutical Quality by Design (QbD) principles.

Module 1: Critical Solubility & Phase Behavior

Before troubleshooting, verify your system against these baseline parameters. Deviations here are the root cause of 80% of failures.

Solubility Profile (at 20°C)
Solvent SystemSolubility BehaviorRole in Process
Water High (~15.5 g / 100 g)Primary Solvent
Methanol Low (~0.1 g / 100 g)Weak Anti-solvent / Wash
Ethanol/Acetone Insoluble Strong Anti-solvent (Risk of Oiling Out)
pH (Aqueous) 6.5 – 7.5 Target for 2:1 Salt formation

Technical Insight: The large solubility differential between water and organics creates a steep supersaturation curve. If you add anti-solvent too fast, the system enters the "spinodal decomposition" zone, resulting in an amorphous oil rather than a crystalline lattice.

Module 2: Troubleshooting Guides (Q&A Format)

Issue 1: "My solution turned into a viscous oil instead of crystals."

Diagnosis: Liquid-Liquid Phase Separation (LLPS).[2][3] Mechanism: You have exceeded the metastable limit (


) where the energy barrier for creating a liquid droplet is lower than that for creating a solid crystal nucleus. This is common when using strong anti-solvents (like acetone) or cooling too rapidly.

Corrective Protocol:

  • Re-dissolution: Heat the mixture until the oil phase re-dissolves into a single homogeneous phase (typically

    
    ).
    
  • Seeding Strategy: You must seed the solution in the metastable zone.

    • Cool to

      
      above the temperature where oiling previously occurred.
      
    • Add 0.5 - 1.0 wt% of pure crystalline Diguanidine Phosphate seeds.

    • Hold for 30–60 minutes to ensure seed growth (surface area expansion).

  • Controlled Cooling: Cool at a rate of

    
    . Do not  crash cool.
    

Visual Workflow: Resolving Oiling Out

OilingOutFix Start Observation: Oiling Out / Emulsion Heat Step 1: Heat to Clear Point (Re-dissolve Oil) Start->Heat CheckConc Check Concentration Heat->CheckConc Dilute Action: Dilute with Water (Reduce Supersaturation) CheckConc->Dilute If >25% w/w CoolMeta Step 2: Cool to Metastable Zone (Just above oiling temp) CheckConc->CoolMeta If <20% w/w Dilute->CoolMeta Seed Step 3: Add Seeds (0.5 wt%) Wait for growth CoolMeta->Seed SlowCool Step 4: Linear Cooling (0.2°C/min) Seed->SlowCool Success Result: Crystalline Suspension SlowCool->Success

Caption: Decision tree for recovering a batch that has undergone Liquid-Liquid Phase Separation (LLPS).

Issue 2: "The crystals are sticky or hygroscopic."

Diagnosis: Impurity occlusion or incorrect stoichiometry. Mechanism: Diguanidine phosphate can form hydrates.[4] If the drying process is too aggressive, you may collapse the lattice (amorphous). Conversely, excess phosphoric acid acts as a hygroscopic impurity.

Corrective Protocol:

  • Stoichiometry Check: Ensure the molar ratio of Guanidine (Carbonate or HCl) to Phosphoric Acid is strictly 2:1 .

    • Tip: Monitor pH.[5] The 2:1 salt forms near neutral pH (6.8–7.2). If pH < 5, you are likely forming the 1:1 salt (Monoguanidine phosphate), which has different physical properties.

  • Washing: Do not wash with water. Wash the filter cake with cold Methanol or Ethanol . This removes surface moisture without dissolving the salt.

  • Drying: Dry under vacuum at

    
    . Avoid temperatures 
    
    
    
    initially to prevent dehydration stress if a hydrate is the desired form.
Issue 3: "Yield is significantly lower than expected (<50%)."

Diagnosis: High aqueous solubility ("Mother Liquor Loss"). Mechanism: Because Diguanidine Phosphate is so soluble in water (155g/L), cooling crystallization alone often leaves half the product in the mother liquor.

Corrective Protocol:

  • Combined Cooling + Anti-solvent:

    • Perform the reaction in minimum water (saturated at

      
      ).
      
    • Cool to

      
       (primary nucleation).
      
    • Then slowly dose Methanol (ratio 1:1 v/v) over 2 hours.

    • Cool further to

      
      .
      
  • Recycle Streams: In industrial pharma processes, the mother liquor (containing dissolved product) should be concentrated by evaporation and recycled to the next batch, provided impurity levels (e.g., Chloride) are monitored.

Module 3: Standardized Synthesis & Crystallization Protocol

This protocol is designed to minimize chloride occlusion (if using Guanidine HCl) and maximize particle size uniformity.

Reagents
  • Precursor A: Guanidine Carbonate (Preferred for Pharma due to no Cl- residue) or Guanidine HCl.

  • Precursor B: Phosphoric Acid (85%).

  • Solvent: Deionized Water.

Step-by-Step Workflow
  • Dissolution: Suspend Guanidine Carbonate in water (1.5 mL water per gram of Guanidine). Heat to

    
    .
    
  • Reaction: Slowly add Phosphoric Acid (0.5 molar equivalents relative to Guanidine) dropwise.

    • Caution:

      
       evolution will be vigorous. Manage foam.
      
  • Clarification: Once reaction is complete and solution is clear, filter hot (

    
    ) to remove mechanical impurities.
    
  • Crystallization (The "Hybrid" Method):

    • Cool filtrate to

      
      .
      
    • Seed with 0.1% pure crystals.

    • Hold for 30 mins.

    • Cool to

      
       over 2 hours.
      
    • Optional: Add Methanol (0.5 volumes) slowly at

      
       to boost yield.
      
  • Isolation: Filter. Wash with cold Methanol. Dry at

    
    .
    

Visual Workflow: Synthesis to Isolation

ProcessFlow React Reaction (Guanidine + H3PO4) Filter Hot Filtration (Remove Insolubles) React->Filter Clear Soln Seed Seeding Point (T = 30°C) Filter->Seed Controlled Cool Growth Crystal Growth (Cooling 30°C -> 10°C) Seed->Growth Slow Rate Wash Wash Step (Cold Methanol) Growth->Wash Filtration Dry Drying (Vac Oven, 50°C) Wash->Dry Wet Cake

Caption: Optimized workflow for synthesizing and isolating high-purity Diguanidine Phosphate.

References

  • CymitQuimica. (n.d.). Guanidine, phosphate (2:[6][7][8]1) Properties and Applications. Retrieved from

  • ChemicalBook. (2025).[4][1] Guanidine phosphate Chemical Properties and Solubility Data. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

  • TianZi Chemical. (n.d.). Technical Data Sheet: Guanidine Phosphate Characteristics. Retrieved from

  • American Chemical Society (ACS). (2016).[2] Process Development and Crystallization in Oiling-Out Systems. Retrieved from

Sources

how to improve the yield of diguanidine phosphate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diguanidine Phosphate Synthesis

Subject: Yield Optimization & Purity Troubleshooting Guide Ticket ID: #DGP-SYNTH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Hidden" Variables of Guanidine Salts

Welcome to the Technical Support Center. You are likely here because your Diguanidine Phosphate (DGP) synthesis is suffering from one of three common failures: hygroscopic oil formation instead of crystals , low yields (<80%) , or melting point depression caused by monoguanidine impurities.

DGP


 is a dibasic salt. The most common error researchers make is treating it like a simple neutralization. It is an equilibrium-driven process where stoichiometry and solvent choice dictate whether you isolate the target compound or a sticky mixture of mono- and di-salts.

This guide prioritizes the Guanidine Carbonate Route (Method A) as it is the "Gold Standard" for pharmaceutical/research purity (avoiding chloride contamination).

Module 1: Reaction Stoichiometry & pH Control

The Core Issue: Many protocols vaguely suggest "equimolar" mixing. This is fatal for DGP synthesis.

  • Monoguanidine Phosphate: Formed at 1:1 ratio (Guanidine:Acid). pH ~4.5.

  • Diguanidine Phosphate (Target): Formed at 2:1 ratio (Guanidine:Acid). pH ~8.5–9.0.

Optimized Protocol (Guanidine Carbonate Method)

Reagents:

  • Guanidine Carbonate (99%+): Provides 2 moles of guanidine base per mole of carbonate.

  • Phosphoric Acid (85% w/w): The proton source.

Step-by-Step Workflow:

  • Stoichiometric Calculation:

    • Target Ratio: 1.0 : 1.0 (Molar ratio of Guanidine Carbonate to Phosphoric Acid).

    • Why? One mole of Guanidine Carbonate contains two guanidine units. This naturally provides the required 2:1 base-to-acid ratio.

    • $ (CH_5N_3)_2\cdot H_2CO_3 + H_3PO_4 \rightarrow (CH_5N_3)_2\cdot H_3PO_4 + CO_2\uparrow + H_2O $

  • Controlled Addition (The "Foam" Factor):

    • Dissolve Guanidine Carbonate in minimal distilled water (approx. 2 mL/g) at 40°C.

    • Add Phosphoric Acid dropwise .

    • Critical Control Point:CO2 Evolution. Rapid addition causes aggressive foaming and loss of material on vessel walls.

  • The pH Check (Self-Validating System):

    • After addition, stir for 30 mins at 50°C.

    • Check pH.[1][2][3][4][5]

    • Target pH: 8.2 – 9.0 .

    • Troubleshooting: If pH < 8.0, you have significant Monoguanidine Phosphate. Add small aliquots of Guanidine Carbonate until pH rises.

Module 2: Crystallization & Isolation (The Yield Maker)

The Core Issue: DGP is highly soluble in water (approx. 15g/100mL at 20°C). Cooling a dilute aqueous solution often yields zero crystals . You must break the hydration shell using an anti-solvent.

Solubility Profile & Anti-Solvent Strategy
SolventSolubility (20°C)Role in Process
Water HighReaction Medium
Methanol Low (<0.1g/100g)Primary Anti-Solvent
Ethanol InsolubleSecondary Anti-Solvent
Acetone InsolubleDrying Agent
The "Crash" Protocol:
  • Concentration: Evaporate the aqueous reaction mixture under reduced pressure (Rotavap) at 60°C until a viscous syrup forms. Do not dry completely.

  • Solvent Swap: While the syrup is warm, slowly add Methanol (ratio 3:1 Methanol to syrup volume) with vigorous stirring.

  • Crystallization: The syrup will turn cloudy and precipitate white crystalline powder.

  • Aging: Cool to 4°C for 2 hours to maximize yield.

  • Filtration: Filter and wash with cold Ethanol.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points where yield is typically lost.

DGP_Synthesis cluster_0 Critical Control Point: Stoichiometry Start Start: Reagent Prep Mixing Add H3PO4 to Guanidine Carbonate (Dropwise, 40°C) Start->Mixing Reaction Reaction: CO2 Evolution Mixing->Reaction pH_Check Check pH Endpoint Reaction->pH_Check Adjust Add Guanidine Carbonate pH_Check->Adjust pH < 8.0 Evap Evaporate to Syrup pH_Check->Evap pH 8.2 - 9.0 Adjust->Reaction AntiSolvent Add Methanol (Anti-Solvent) Evap->AntiSolvent Filter Filter & Wash (Ethanol) AntiSolvent->Filter Final Diguanidine Phosphate (High Purity) Filter->Final

Caption: Process flow for Diguanidine Phosphate synthesis highlighting the critical pH validation step to distinguish between mono- and di-basic salts.

FAQ: Troubleshooting Specific Failures

Q1: My product is a sticky paste, not a powder. What went wrong? A: You likely trapped water in the crystal lattice or failed to remove enough water before adding methanol.

  • Fix: Redissolve the paste in minimal warm water. Re-precipitate by pouring this solution slowly into a large volume of stirring Methanol (1:10 ratio). The high dilution ensures rapid dehydration of the salt.

Q2: Can I use Guanidine Hydrochloride (GuHCl) instead of Carbonate? A: Yes, but it is not recommended for high-purity applications.

  • Why? The reaction

    
     generates HCl gas. This is corrosive and shifts the equilibrium unfavorably. Furthermore, removing residual Chloride ions (
    
    
    
    ) is difficult and requires repeated recrystallization [1].

Q3: The melting point is lower than the literature value (~240-250°C). A: This indicates contamination with Monoguanidine Phosphate .

  • Mechanism: Monoguanidine phosphate melts/decomposes at a lower temperature.

  • Fix: Recrystallize using water/methanol, but ensure the pH of the dissolving water is adjusted to ~9.0 using a drop of ammonia or guanidine carbonate before adding methanol. This forces the equilibrium back toward the dibasic form.

References

  • Process for the production of guanidine phosphate. CN Patent 114436900A. (2022). Describes the molar ratios and temperature controls for industrial synthesis.

  • Guanidine Phosphate Chemical Properties. ChemicalBook. (2023). Solubility data in water vs. methanol.[6]

  • Preparation of guanidine phosphate for hardboard flame retardant use. US Patent 4273687A. Discusses the mono- vs. diguanidine phosphate ratios and pH implications.

Sources

Technical Support Center: Diguanidine Phosphate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Techniques for Crude Diguanidine Phosphate (DGP) Document ID: DGP-PUR-001 Version: 2.4 (Current) Audience: Chemical Engineers, R&D Scientists, Process Chemists

Introduction: The Purity Paradox

Diguanidine Phosphate (DGP),


, is a critical intermediate used primarily as a non-halogenated flame retardant and a curing agent in amino resins.

The Challenge: Crude DGP synthesized from urea or guanidine carbonate often suffers from specific impurity profiles:

  • Unreacted Urea/Biuret: Leads to hygroscopicity and poor resin compatibility.

  • Monoguanidine Phosphate: A result of poor stoichiometric control (pH < 7.0), causing acidity issues.

  • Color Bodies: Yellowing caused by oxidation or metallic trace contaminants (Iron/Cobalt).

This guide provides a self-validating purification protocol. We move beyond simple "recrystallization" to a Solubility-Differential Exclusion method, exploiting the massive solubility gap of DGP between water and methanol.

Module 1: The Core Purification Protocol

The "Aqueous-Methanol" Hybrid Workflow

Scientific Rationale: According to solubility data, DGP is highly soluble in water (


 at 20°C) but virtually insoluble in methanol (

).[1][2] Conversely, common organic impurities like Urea are highly soluble in methanol (

). We utilize water for the primary crystallization and methanol as a "stripping agent" for the crystal surface.
Step-by-Step Methodology

Reagents:

  • Crude Diguanidine Phosphate[3][4]

  • Deionized Water (

    
    )
    
  • Methanol (HPLC Grade)

  • Activated Carbon (Powdered, acid-washed)

Protocol:

  • Stoichiometric Check (Crucial):

    • Dissolve a small aliquot (1g) in 10mL water. Measure pH.

    • Target: pH 7.5 – 8.5.

    • Correction: If pH < 7.0, you have excess phosphoric acid (Monoguanidine form). Add Guanidine Carbonate until pH stabilizes at 8.0.

  • High-Temperature Dissolution:

    • Prepare a slurry of Crude DGP in Deionized Water at a ratio of 1.0 : 1.5 (w/w).

    • Heat to 85°C - 90°C with vigorous stirring. The solution should become clear.

    • Note: Do not boil excessively to prevent hydrolysis of guanidine to ammonia.

  • Adsorption (Decolorization):

    • Add 0.5% - 1.0% (w/w) Activated Carbon.

    • Maintain 85°C for 20 minutes. This removes organic color bodies and trace oils.

  • Hot Filtration:

    • Filter the solution while hot (>80°C) through a pre-heated Büchner funnel or sintered glass filter.

    • Why? Removes carbon and mechanical insolubles (e.g., melamine traces) before crystallization begins.

  • Controlled Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (25°C) over 2 hours.

    • Optional: Further cool to 4°C for maximum yield.

    • DGP will precipitate as white, needle-like crystals.

  • The Methanol Strip (Impurity Exclusion):

    • Filter the aqueous crystals.[4][5]

    • CRITICAL STEP: Wash the filter cake with cold Methanol (2x bed volume).

    • Mechanism:[3][5][6][7][8][9][10][11] The methanol displaces the mother liquor (water) and dissolves surface-adhered urea/biuret without dissolving the DGP product.

  • Drying:

    • Dry at 60°C - 80°C under vacuum.

Module 2: Process Visualization

The following diagram illustrates the decision logic and mass flow for the purification process.

DGP_Purification Start Crude DGP Input CheckPH QC Check: pH Analysis (Target: 7.5 - 8.5) Start->CheckPH Adjust Adjust Stoichiometry (+ Guanidine Carbonate) CheckPH->Adjust pH < 7.0 Dissolve Dissolve in Water (1:1.5) Heat to 90°C CheckPH->Dissolve pH OK Adjust->Dissolve Carbon Add Activated Carbon (Decolorization) Dissolve->Carbon FilterHot Hot Filtration (Remove Insolubles) Carbon->FilterHot Cool Cool to 4°C (Crystallization) FilterHot->Cool Waste1 Solid Waste (Carbon + Melamine) FilterHot->Waste1 FilterCold Filtration Cool->FilterCold Wash Methanol Wash (Removes Urea/Biuret) FilterCold->Wash Dry Vacuum Dry Wash->Dry Waste2 Filtrate Waste (Urea in MeOH) Wash->Waste2

Figure 1: Workflow for the purification of Diguanidine Phosphate, highlighting the critical Methanol Wash step for urea removal.

Module 3: Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<60%) Excess water in dissolution.Reduce water ratio. DGP solubility drops sharply with temperature; excess water keeps product in the mother liquor.
Sticky/Hygroscopic Product Presence of Monoguanidine Phosphate or Urea .1.[4][5][11] Check pH (must be >7.5). 2. Increase volume of Methanol wash to remove urea.
Yellow Discoloration Oxidation or Iron contamination.Ensure Activated Carbon step is performed at >80°C. Check water source for iron (use DI water).
High Conductivity (in resin) Inorganic salt contamination (Cl-, Na+).If synthesized from Guanidine HCl, chloride is trapped. Switch to Guanidine Carbonate route or perform double recrystallization.
Frequently Asked Questions

Q: Can I use Ethanol instead of Methanol for the wash? A: Yes, but Methanol is superior. Urea solubility in Methanol (~50g/L) is higher than in Ethanol (~16g/L), making Methanol more efficient at stripping impurities. DGP is insoluble in both.

Q: Why is pH control so critical? A: Phosphoric acid is triprotic.

  • pH ~4.5 = Monoguanidine Phosphate (Acidic, Hygroscopic).

  • pH ~8.0 = Diguanidine Phosphate (Neutral/Basic, Stable).

  • pH >11 = Free Guanidine (Unstable). You must hit the "sweet spot" at pH 8.0 to ensure the crystal lattice forms the correct 2:1 salt.

Q: My crude material is from the "Urea Route." Is this protocol sufficient? A: The Urea route (Urea + Phosphoric Acid) is "dirtier" than the Carbonate route. This protocol works, but you must strictly adhere to the Methanol Wash . If purity remains low, consider an Ion Exchange polishing step using a cation resin to trap guanidine and elute it away from non-ionic urea before crystallization [3].

References

  • CN114436900A . Production process of guanidine phosphate. Google Patents. Link

  • ChemicalBook . Guanidine Phosphate Properties and Solubility Data. Link

  • US4157348A . Process for preparing guanidine salts and removing urea. Google Patents. Link

  • CymitQuimica . Guanidine Phosphate (2:[3][12]1) Structure and Safety Data. Link

Sources

controlling foam formation during guanidine phosphate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Guanidine Phosphate Synthesis

Topic: Controlling Foam Formation During Guanidine Carbonate Neutralization Document ID: TS-GP-004 Version: 2.1 Status: Active[1]

Introduction: The "Champagne Effect" in Phosphate Synthesis

Welcome to the Technical Support Center. This guide addresses the most persistent challenge in synthesizing Guanidine Phosphate (GP) via the carbonate route: uncontrolled foam formation .[1]

When Guanidine Carbonate reacts with Phosphoric Acid, it releases massive volumes of carbon dioxide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) within a viscous aqueous medium. This creates a stable, three-phase foam (gas-liquid-solid) that can rapidly overflow reactors, foul condensers, and ruin yield consistency. This guide provides the protocols to convert this chaotic expansion into a controlled, predictable process.

Module 1: The Mechanics of Foaming

To control the foam, you must understand the driving forces.[1] The reaction is an exothermic acid-base neutralization:[1]

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



Why it foams:

  • Gas Evolution: Every mole of carbonate releases one mole of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . In a 100kg batch, this can generate over 20,000 liters of gas.
    
  • Viscosity Trap: As the concentration of Guanidine Phosphate increases, the solution viscosity rises.[1] This increases the surface tension of the liquid film surrounding the bubbles, preventing them from rupturing naturally.[1]

  • Thermal Feedback: The reaction is exothermic.[1] Higher temperatures increase the kinetic rate of gas evolution, often outpacing the system's ability to vent the gas.[1]

Visualizing the Foam Cycle

FoamCycle Inputs Inputs: Guanidine Carbonate Phosphoric Acid Reaction Exothermic Reaction (Neutralization) Inputs->Reaction Gas CO2 Evolution (Gas Phase) Reaction->Gas Generates Viscosity High Viscosity (Liquid Phase) Reaction->Viscosity Increases Conc. Foam Stable Foam Formation Gas->Foam Trapped by Viscosity->Foam Stabilizes Overflow Reactor Overflow (Failure Mode) Foam->Overflow Uncontrolled Control Mitigation: Temp Control + Antifoam Control->Viscosity Reduces Control->Foam Destabilizes

Figure 1: The self-reinforcing cycle of foam formation during neutralization.

Module 2: Process Control Parameters

Do not rely on chemical antifoams alone.[1] The geometry and physics of your process are the first line of defense.

Temperature Regulation
  • The Trap: Running cold (<30°C) keeps viscosity high, making bubbles harder to break.[1] Running hot (>80°C) makes the reaction too fast, generating gas faster than it can escape.

  • The Solution: The "Goldilocks" Zone (50°C - 60°C). [1]

    • Initiate the reaction at 50°C. This lowers viscosity enough to destabilize bubbles but keeps the reaction rate manageable.[1]

    • Note: Guanidine Phosphate solubility increases significantly with temperature (15.5g/100g at 20°C vs >40g/100g at 60°C), preventing solids from stabilizing the foam.

Dosing Strategy
  • Inverse Addition (Recommended): Add Guanidine Carbonate (solid or slurry) into Phosphoric Acid (liquid) .[1]

    • Why: This keeps the system acidic (low pH) for the majority of the process.[1] ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       release is more immediate and less liable to form a "supersaturated" carbonate buffer that erupts suddenly.
      
  • Standard Addition (Risky): Dropping acid into a carbonate slurry causes a "crust" of phosphate to form on the carbonate particles, slowing reaction initially and then causing a sudden release (bumping).[1]

Agitation Dynamics
  • Requirement: High torque, low speed.

  • Impeller Type: Use a Pitch-Blade Turbine or Anchor impeller.[1] Avoid high-shear dispersers (Cowles blades) during the gas evolution phase, as they whip air into the mix, creating a micro-foam that is nearly impossible to settle.[1]

Module 3: Chemical Intervention (Antifoams)

Selection of the antifoaming agent is critical for downstream application (e.g., flame retardants, textile treatment).

Agent ClassExampleProsConsRecommended For
Polyether / Glycol EO/PO Block CopolymersWater-soluble, washes out easily, no surface defects.[1]Weaker knockdown effect than silicones.[1]Textile/Paper applications (prevents spotting).[1]
Silicone Emulsions Polydimethylsiloxane (PDMS)Instant foam collapse, highly efficient.Can cause "fish eyes" or adhesion failure in coatings.[1] Hard to filter.Raw material synthesis (where purity > coating quality).[1]
Fatty Alcohols Octanol / DecanolCheap, simple.Volatile at higher synthesis temps (>90°C).Low-temp processing .

Protocol Recommendation: Use a non-silicone EO/PO block copolymer (0.1% - 0.2% w/w).[1] It provides sufficient foam control without compromising the surface tension properties required for textile flame retardants.[1]

Module 4: Troubleshooting & FAQs

Q1: The foam is overflowing the reactor immediately upon acid addition. What is happening?

Diagnosis: This is likely "Dosing Shock."[1] You are adding the reagent faster than the gas disengagement rate. Corrective Action:

  • Stop dosing immediately. Keep the agitator running.

  • Check Temperature: If T < 40°C, heat the jacket gently to 50°C to lower viscosity.

  • Install a Dosing Ramp: Do not add reagent linearly. Use a Step-Ramp profile :

    • 0-10% Addition: Very Slow (Prime the reaction).[1]

    • 10-80% Addition: Medium Speed (Steady state).

    • 80-100% Addition: Slow (Final pH adjustment).

Q2: The reaction is finished, but the liquid is full of tiny, stable bubbles (microfoam) that won't settle.

Diagnosis: Air entrainment or surfactant contamination. Corrective Action:

  • Vacuum Degassing: If your reactor is rated for vacuum, pull a mild vacuum (200-300 mbar) while stirring slowly.[1]

  • Thermal Shock: Briefly heat the mixture to 80°C. The solubility of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     decreases, and the bubbles will expand and rupture.
    
  • Review Agitation: Ensure your impeller tip speed is not exceeding 2.5 m/s.

Q3: My final product has a lower melting point than the spec (Standard: ~246°C).

Diagnosis: Incomplete neutralization or residual phosphoric acid trapped in the foam crust. Corrective Action:

  • Do not rely on visual cessation of bubbles.[1]

  • Mandatory pH Check: Dilute a sample (1:10 in water) and ensure pH is 6.5 - 7.0 .[1]

  • If pH is low (<6.0), the excess acid acts as a flux, lowering the melting point.

Optimized Synthesis Workflow

Follow this logic flow to ensure a foam-free batch.

Workflow Start Start Batch Prep 1. Charge Phosphoric Acid Heat to 50°C Start->Prep Antifoam 2. Add EO/PO Antifoam (0.1% w/w) Prep->Antifoam Dosing 3. Dose Guanidine Carbonate (Sub-surface if possible) Antifoam->Dosing Check Foam Level > 70%? Dosing->Check Pause PAUSE Dosing Increase RPM slightly Check->Pause Yes Continue Continue Dosing Check->Continue No Pause->Check Wait 5 min Finish 4. Ramp Temp to 90°C (Degas) Continue->Finish QC 5. QC: pH 6.8 +/- 0.2 Finish->QC

Figure 2: Decision logic for reactant addition and foam management.

References

  • Preparation of Guanidine Phosphate. PrepChem.com. Detailed laboratory scale synthesis involving cyanoguanidine and phosphoric acid, highlighting the foaming temperature ranges (200°C) and the use of polyoxyethylated propylene glycol block copolymers.

  • Process for the Preparation of Guanidine Phosphates. European Patent EP0725065A2.[1] Describes industrial heating cycles and the interaction between carbonate salts and ammonium phosphates.

  • Safety Data Sheet: Guanidine Phosphate. Fujifilm Wako Chemicals. Provides physical properties, solubility data (15.5g/100g water), and safety handling for spills.

  • Self-Assembly and Foaming Properties of Guanidine Salts. National Institutes of Health (PubMed). Discusses the stabilization of fatty acid foams by guanidine hydrochloride, illustrating the surfactant-like behavior of guanidine cations.[1]

Sources

preventing "oiling out" during guanidine sulfamate crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing "Oiling Out" (Liquid-Liquid Phase Separation)

Status: Operational | Lead Scientist: Dr. A. Vance

Executive Summary

"Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when a solution becomes supersaturated and separates into a solute-rich liquid phase (the oil) and a solute-poor liquid phase, rather than nucleating into a solid crystal.[1][2][3][4][5][6][7][8]

For Guanidine Sulfamate , a highly hygroscopic and water-soluble salt, this is frequently caused by excessive supersaturation or improper solvent polarity . The system hits the metastable limit for phase separation (spinodal decomposition) before it crosses the energy barrier for crystal nucleation.

This guide provides the thermodynamic logic and operational protocols to bypass the "oil" phase and force direct crystallization.

Module 1: The Mechanism (Why is this happening?)

Q: Why does my solution turn into a viscous oil instead of crystals?

A: You are operating in the Miscibility Gap . Thermodynamically, your system has entered a region where the energy barrier to form a liquid droplet is lower than the barrier to form a crystalline lattice. This usually happens when:

  • Cooling is too rapid: The solution crashes deep into the supersaturated zone, hitting the LLPS boundary before nuclei can form.

  • Impurity Profile: Impurities (often synthesis byproducts like urea or unreacted amines) depress the melting point and widen the oiling-out zone.

  • Solvent Mismatch: In highly polar solvents (like pure water), the solute-solvent interaction is so strong that the salt prefers to remain in a hydrated "melt" rather than organizing into a lattice.

Visualizing the Problem: The Phase Diagram

The diagram below illustrates the "Danger Zone" (LLPS) relative to the safe crystallization window.

PhaseDiagram cluster_legend Thermodynamic Boundaries Y_Axis Temperature (T) Stable Stable Solution (Undersaturated) X_Axis Concentration (C) Metastable Metastable Zone (Growth Region) Stable->Metastable Cooling Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Controlled Nucleation LLPS OILING OUT ZONE (Liquid-Liquid Phase Separation) Metastable->LLPS Rapid Crash Cooling SolubilityCurve Solubility Curve (Saturation) Spinodal Spinodal Limit (Oil Boundary)

Figure 1: The "Oiling Out" phenomenon occurs when the cooling trajectory (Red Arrow) intersects the LLPS zone before crystal nucleation occurs. The goal is to stay in the Metastable Zone (Green Arrow) and add seeds.

Module 2: Solvent System Optimization

Q: I am using pure water. Should I switch solvents?

A: Yes. While Guanidine Sulfamate is highly soluble in water (~100g/100mL at 20°C), the high solubility makes it difficult to generate supersaturation without extreme cooling, which triggers oiling.

Recommended System: Binary Solvent (Solvent/Antisolvent) We recommend a Water (Solvent) + Ethanol (Antisolvent) system.

  • Water: Solubilizes the salt.

  • Ethanol: Reduces solubility gradually, allowing for controlled supersaturation without the thermal shock of crash cooling.

ParameterPure WaterPure EthanolOptimized Binary Mix (Water:EtOH)
Solubility (20°C) Very High (Risk of syrup formation)Low (Poor yield)Tunable
Oiling Risk High (at low temps)LowLow (if dosed correctly)
Impurity Rejection ModeratePoorHigh
Module 3: Experimental Protocols
Protocol A: Controlled Cooling with Seeding (The "Golden Path")

Use this protocol to prevent oiling out in standard batches.

Prerequisites:

  • Crude Guanidine Sulfamate.

  • Solvent: Water.[9][10]

  • Antisolvent: Ethanol (Absolute).

  • Seeds: Pure, finely ground Guanidine Sulfamate crystals (1-2 wt%).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude Guanidine Sulfamate in the minimum amount of Water at 60°C . Ensure the solution is clear (undersaturated).

  • Initial Cooling: Cool slowly (0.5°C/min) to 45°C .

    • Checkpoint: If the solution turns cloudy/milky here, you have already oiled out. Reheat to 65°C and add 5% more water.

  • Seeding (CRITICAL): At 45°C (or approx. 5-10°C below saturation temperature), add the seed crystals .

    • Mechanism:[1][3][4][5][8][9][11] Seeds provide a surface for growth, bypassing the high-energy nucleation step that competes with oiling out.

  • Aging: Hold temperature at 45°C for 30 minutes. Ensure seeds do not dissolve.[12]

  • Antisolvent Addition: Begin adding Ethanol slowly.

    • Rate: 1 mL/minute.

    • Observation: Stop if "oiling" (droplets) appears; wait for droplets to resolve into crystals on the seeds.

  • Final Cooling: Cool to 5°C at a rate of 0.2°C/min.

  • Filtration: Filter immediately and wash with cold Ethanol.

Protocol B: Recovery (What to do if it has already oiled out)

Do not discard the batch. Oiled phases are recoverable.

  • Reheat: Heat the mixture until the oil phase re-dissolves into the bulk solvent (usually >60°C).

  • Dilute: Add 10-15% more of the "Good Solvent" (Water). The oil formed because the concentration was too high for the temperature.

  • Temperature Cycle:

    • Cool very slowly.[3]

    • Scratch the glass: If no seeds are available, use a glass rod to scratch the inner wall of the vessel at the air-liquid interface. This induces nucleation mechanically.

    • Sonication: Brief ultrasonic pulses (5 seconds) can shatter oil droplets and induce crystallization.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose real-time issues in the lab.

Troubleshooting Start Start Crystallization Obs1 Observation: Solution becomes cloudy/milky Start->Obs1 Check1 Is it crystals or oil? Obs1->Check1 Oil Oil Droplets (Viscous, settle to bottom) Check1->Oil Looks like grease/syrup Crystals Solid Particles (Reflective, geometric) Check1->Crystals Sparkles/Needles Action1 STOP Cooling. Reheat to dissolve. Oil->Action1 Action2 Add 10% more Water (Reduce Saturation) Action1->Action2 Action3 Add Seeds at Higher Temp Action2->Action3 Action3->Start Restart Cycle Action4 Continue Slow Cooling Crystals->Action4

Figure 2: Decision matrix for identifying and remediating LLPS events in real-time.

References
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Mechanism and Prevention. Retrieved from [Link]

    • Context: Authoritative source on the thermodynamics of LLPS and the use of FBRM (Focused Beam Reflectance Measurement) to detect oiling out.
  • Context: Provides specific solubility trends (100g/100mL @ 20°C)
  • Context: General troubleshooting for diastereomeric and ionic salt crystallization, emphasizing solvent selection and slow cooling.
  • Jiang, M., et al. (2021). Review of Liquid–Liquid Phase Separation in Crystallization. Crystal Growth & Design. Retrieved from [Link]

    • Context: Scientific validation of the "Spinodal Decomposition" mechanism and the role of dense liquid intermediates.[4]

Sources

Technical Guide: Optimizing Cooling Rates for Guanidine Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamics of Purity

Guanidine salts (e.g., Guanidine Hydrochloride [GuHCl], Guanidine Thiocyanate [GuSCN]) exhibit high aqueous solubility with a steep temperature dependence (e.g., GuHCl solubility shifts from ~6M at 20°C to ~8M at 35°C). This steep solubility curve makes them excellent candidates for cooling crystallization , but it also introduces a volatility risk: uncontrolled nucleation .

The most common failure mode in guanidine salt crystallization is a linear cooling profile applied to a highly saturated solution. This results in "crash cooling," leading to solvent inclusions, broad particle size distributions (PSD), and downstream filtration issues. This guide outlines the transition from linear to controlled cubic cooling to maintain constant supersaturation.

Core Protocol: Optimized Cooling Strategy

Q: Why is my current linear cooling ramp producing small, impure crystals?

A: Linear cooling creates a non-linear spike in supersaturation. In a linear cooling profile (e.g., constant 1°C/min), the supersaturation generation rate is low at high temperatures (where solubility changes slowly) and massive at lower temperatures (where solubility drops precipitously).

  • Result: You cross the Metastable Zone Width (MSZW) limit rapidly, triggering catastrophic nucleation (showering).

  • Fix: Adopt a Cubic Cooling Profile . This starts slowly to favor growth on existing seeds and accelerates only as the surface area of the crystals increases, allowing them to consume the supersaturation faster.

Protocol: Cubic Cooling Setup

Objective: Maintain supersaturation (


) within the Metastable Zone (between the solubility curve and the nucleation limit).
PhaseTemperature RangeRateMechanism
1. Nucleation/Seeding

to

HoldStabilize temp. Add seeds (0.5-1.0% w/w).
2. Initial Growth

to

Very Slow (

/min)
Prevent secondary nucleation; allow seeds to grow.
3. Accelerated Cooling

to

Ramp (

/min)
Crystal surface area is high; system can handle faster cooling.
4. Aging (Ostwald)

Hold (60-120 min)Dissolve fines; round edges.

Visualization: Process Logic & MSZW

Diagram 1: Metastable Zone Width (MSZW) Determination

This workflow describes how to experimentally determine the safe operating window for your specific guanidine salt concentration.

MSZW_Determination Start Start: Clear Solution (Undersaturated) Cool Cool at Fixed Rate (e.g., 0.5°C/min) Start->Cool Nucleation Nucleation Point (T_nuc) First Crystals Visible Cool->Nucleation Supersaturation Increases Heat Heat Slowly (e.g., 0.2°C/min) Nucleation->Heat Hysteresis Loop Dissolution Dissolution Point (T_diss) Solution Clears Heat->Dissolution Calc Calculate MSZW ΔT = T_diss - T_nuc Dissolution->Calc Calc->Start Repeat at different concentrations

Caption: Workflow for Polythermal MSZW determination. The gap between


 (Solubility Curve) and 

(Metastable Limit) defines the safe cooling window.

Troubleshooting Guide (Q&A)

Q: The crystals are agglomerating into hard lumps during storage. Is this a cooling issue?

Diagnosis: Likely a post-crystallization drying or humidity issue. Technical Context: Guanidine salts are intensely hygroscopic . If the cooling crystallization leaves residual solvent inclusions (mother liquor pockets inside the crystal), these pockets migrate to the surface during storage, creating liquid bridges that fuse crystals.

  • Immediate Fix: Reduce the initial cooling rate. Rapid growth traps solvent.

  • Process Fix: Ensure relative humidity (RH) is <40% during filtration and packaging.

Q: I see "oiling out" (liquid-liquid phase separation) instead of crystallization.

Diagnosis: Impurity levels are too high, or temperature is too high for the salt concentration. Technical Context: High impurity concentrations can depress the melting point of the hydrated salt to below the operating temperature.

  • Action:

    • Seed the batch: Add pure seed crystals at the saturation point. This provides a template for growth, bypassing the energy barrier for nucleation.

    • Lower the temperature: Oiling out often occurs in the "Gap" between the liquidus and the crystallization line.

Q: My yield is lower than calculated based on solubility data.

Diagnosis: Kinetic limitation or excessive washing. Technical Context:

  • Viscosity: At high concentrations (8M+), guanidine solutions are viscous. Diffusion is slow, meaning the system may not have reached equilibrium at

    
    .
    
  • Washing: Guanidine salts are highly soluble. Washing the filter cake with water will dissolve significant product.

  • Action:

    • Extend the Aging Phase at

      
       by 2 hours.
      
    • Wash with a saturated anti-solvent (e.g., cold ethanol or isopropanol, if compatible) rather than water.

Quantitative Data: Solubility Reference

Note: Values are approximate approximations for process design. Validation required for GMP.

ParameterGuanidine HCl (Aq)Guanidine Thiocyanate (Aq)Impact on Protocol
Solubility @ 20°C ~6.0 M (~573 g/L)HighBaseline yield calculation.
Solubility @ 35°C ~8.0 M (~764 g/L)Very HighRequires precise temp control; 1°C error = massive supersaturation.
Exothermicity Endothermic dissolutionEndothermic dissolutionHeat is absorbed during dissolving; released during crystallization.
Hygroscopicity HighExtremeRequires humidity control during filtration.

Advanced Workflow: Controlled Cooling Profile

This diagram illustrates the difference between a standard linear profile (risky) and the optimized cubic profile.

Cooling_Profile cluster_Linear Linear Cooling (Standard) cluster_Cubic Cubic Cooling (Optimized) Input Saturated Solution (High Temp) Linear_Step Constant Rate (1°C/min) Input->Linear_Step Seed Seed Addition (Metastable Zone) Input->Seed Linear_Result High Nucleation Fines & Inclusions Linear_Step->Linear_Result Slow_Cool Slow Cool (Growth Phase) Seed->Slow_Cool Fast_Cool Fast Cool (Depletion Phase) Slow_Cool->Fast_Cool Cubic_Result Uniform PSD High Purity Fast_Cool->Cubic_Result

Caption: Comparison of Linear (Crash) Cooling vs. Optimized Cubic Cooling trajectories.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard reference for MSZW and cubic cooling theory).
  • Barrett, P., & Glennon, B. (2002). Characterization of the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Chemical Engineering Research and Design, 80(7), 799-805.
  • BioSpectra. (2020). Guanidine Thiocyanate Real-Time Stability Report. Retrieved from [Link] (Temperature stability and hygroscopicity data).

  • Nývlt, J. (1968). Kinetics of Nucleation in Solutions. Journal of Crystal Growth, 3-4, 377-383.

Technical Support Center: pH Stability & Optimization in Guanidinium-Based Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GDM-PH-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Bio-Analytical Division Subject: Troubleshooting pH drift, electrode instability, and buffer preparation in high-molarity chaotropes.

Executive Summary: The "Hidden Variable" in Denaturation

Welcome to the technical support hub. If you are reading this, you likely encountered a common but rarely discussed phenomenon: standard pH electrodes provide erroneous readings in high-molarity guanidinium salts.

Guanidinium Chloride (GdmCl) and Guanidinium Thiocyanate (GTC) are not buffers; they are chaotropic salts of a strong base (Guanidine, pKa ~13.6). When used at 6M–8M concentrations, they fundamentally alter the solvent properties of water, changing the thermodynamic activity of hydrogen ions and creating significant Liquid Junction Potentials (LJP) at the electrode interface.

This guide provides the corrective protocols to ensure your denaturation, refolding, or extraction buffers are chemically accurate, preventing "phantom" pH shifts that compromise experimental reproducibility.

Module 1: The Physics of Measurement (Why Your Probe Lies)

The Problem: You calibrate your pH meter with aqueous standards (pH 4.0, 7.0), but when you measure 6M GdmCl buffered with Tris, the reading drifts or appears incorrect (e.g., reading pH 6.5 when it should be 7.5).

The Root Cause:

  • Liquid Junction Potential (LJP): The high ionic strength of 6M GdmCl creates a massive mobility difference between the ions in your sample and the ions in the electrode's reference electrolyte (usually 3M KCl). This generates a potential difference (voltage) that the meter interprets falsely as a pH shift.[1]

  • Water Activity: High salt concentrations reduce the activity of water, altering the dissociation constants (

    
    ) of the actual buffering species (e.g., Tris, HEPES).
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Slow/Drifting Response Clogged junction.[1] Proteins precipitated by the KCl reference solution.[1]Switch to a Double-Junction Electrode. The outer chamber should be filled with a compatible electrolyte (e.g., 3M NaCl or modified bridge solution) to prevent K+ precipitation.
Offset Readings (>0.5 pH) Liquid Junction Potential error.Do not adjust pH in the final 6M solution. Adjust the pH of a concentrated buffer stock before adding the chaotrope (see Protocol A).
Crystal Formation Temperature drop below saturation point.[1]Heat to 37°C. 8M GdmCl is endothermic upon dissolution and near saturation at RT.[1]
Module 2: Chemical Stability & Buffer Chemistry

1. The pKa Shift Effect Chaotropic salts alter the


 of weak acids/bases.
  • Tris Buffer: In 6M GdmCl, the apparent

    
     of Tris shifts upwards by approximately 0.4–0.6 units due to ionic strength effects.
    
  • Implication: If you aim for pH 8.0 and adjust it inside the 6M solution using a standard probe, you may actually be setting the "real" proton activity to pH 7.5 or 8.5 depending on the specific LJP error.

2. GdmCl vs. GTC (Thiocyanate)

  • GdmCl: Chemically stable.[1][2][3] Compatible with most buffers.[1]

  • GTC: Strictly incompatible with acids. Adding acid (or low pH buffers < 5.[1]0) to GTC can release toxic hydrogen cyanide or isothiocyanic acid gas.[1] GTC is also susceptible to oxidation (turns yellow) and should be stored in dark bottles.[1]

Module 3: Validated Experimental Protocols
Protocol A: The "Concentrate-Dilution" Method (Recommended)

Rationale: Avoids measuring pH in high-salt conditions entirely. By relying on the stoichiometric accuracy of the buffer concentrate, you bypass the LJP error.

Reagents:

  • Guanidinium Chloride (Solid, High Purity)

  • 1.0 M Tris-HCl Stock (Pre-adjusted to desired pH, e.g., 8.0)

  • DTT (if reducing conditions are needed)[4][5][6]

Workflow:

  • Calculate: Determine the mass of GdmCl required for the final volume (e.g., for 100 mL of 6M solution, use

    
    ).
    
  • Dissolve: Add GdmCl to ~60% of the final volume of water.[1] Note: The solution will get very cold.[1] Warm to 35°C to facilitate dissolution.

  • Buffer Addition: Add the calculated volume of 1.0 M Tris-HCl stock (e.g., 5 mL for a final 50 mM concentration).

  • Dilute: Bring to final volume with water.

  • Verify (Optional): Check pH. If it reads within ±0.2 units of the stock pH, accept it. Do not titrate with strong acid/base to "fix" it , as the reading is likely the artifact, not the chemistry.

Protocol B: RNA Extraction Buffer (GTC-Based)

Rationale: GTC is used for RNase inactivation.[1] The pH is usually kept slightly acidic (pH 6.0–6.[1]5) to maximize RNA stability, but never low enough to generate gas.[1]

Step-by-Step:

  • Weigh Guanidinium Thiocyanate (4M final conc).[1]

  • Add Sodium Citrate (25 mM final conc, pH 7.0 stock).

  • Add Sarcosyl (0.5% final conc).[1]

  • Safety Check: Ensure the Citrate stock is pH 7.0. Do not use acetate buffers at pH 4.0.[1]

  • Dissolve at room temperature (heating GTC >50°C can cause degradation).

Visualizing the Workflow

The following diagrams illustrate the decision logic for electrode selection and the "Concentrate-Dilution" preparation method.

G Start Start: Buffer Prep CheckConc Is GdmCl Conc > 2M? Start->CheckConc LowSalt Standard Prep (Adjust pH directly) CheckConc->LowSalt No HighSalt High Salt Logic CheckConc->HighSalt Yes MethodChoice Choose Method HighSalt->MethodChoice DirectMeasure Direct Measurement (High Risk of Error) MethodChoice->DirectMeasure If unavoidable ConcentrateMethod Concentrate Method (Recommended) MethodChoice->ConcentrateMethod Best Practice ProbeCheck Check Electrode: Is it Double Junction? DirectMeasure->ProbeCheck FinalStep Final Solution (Chemically Accurate) ConcentrateMethod->FinalStep Dilute Stock FailProbe Single Junction: Clogging Risk! ProbeCheck->FailProbe No PassProbe Double Junction: Proceed with Correction ProbeCheck->PassProbe Yes PassProbe->FinalStep Apply Correction Factor

Figure 1: Decision tree for preparing high-molarity chaotropic buffers, highlighting the risk of direct pH measurement.

Frequently Asked Questions (FAQ)

Q1: My 8M Guanidine HCl solution crystallized overnight. Is it ruined? A: No. 8M is near the saturation limit of GdmCl at room temperature (approx 20°C). If the lab temperature drops at night, crystals form.

  • Fix: Warm the bottle to 37°C–40°C and invert gently until redissolved. Do not microwave, as this can degrade additives like DTT.[1]

Q2: Can I use a standard Ag/AgCl electrode for GTC buffers? A: Use with caution. The silver ions (


) in the reference solution can react with thiocyanate (

) to form insoluble AgSCN precipitates at the junction, causing the electrode to respond slowly or drift.
  • Fix: Use a "Ross-type" or double-junction electrode where the outer filling solution is free of silver ions.

Q3: Why is my protein precipitating when I check the pH? A: This is likely "salting out" at the electrode tip. The saturated KCl flowing from the electrode junction creates a localized region of extremely high ionic strength incompatible with your protein.

  • Fix: Use an electrode with a low leak rate or a sleeve junction, or measure the pH of a "dummy" buffer aliquot that you discard afterwards.

Q4: Does Guanidine degrade over time? A: GdmCl is very stable.[1] However, GTC (Thiocyanate) degrades upon exposure to light and air. If your GTC solution turns yellow or orange, it has oxidized and may compromise sensitive RNA extractions or absorbance readings at 280nm.[1] Discard it.

References
  • Nozaki, Y., & Tanford, C. (1967).[7] Examination of Titration Behavior. Methods in Enzymology, 11, 715–734. (Classic text establishing the pKa of guanidinium and titration errors).

  • Bolen, D. W., & Yang, M. (2000).[7] The problem of pH measurement in high ionic strength guanidinium chloride solutions. Biochemistry. (Discusses the thermodynamic correction factors).

  • Sigma-Aldrich Technical Bulletin. Guanidine Hydrochloride & Thiocyanate Product Information. (Safety and stability data).

  • Thermo Fisher Scientific. pH Measurement in High Ionic Strength Solutions. (Electrode selection guide).

For further assistance, please contact the Bio-Analytical Application Team.

Sources

chemical stability and degradation pathways of diguanidine phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diguanidine Phosphate (DGP) Stability & Handling

Topic: Chemical Stability and Degradation Pathways of Diguanidine Phosphate (CAS 5423-23-4) Audience: Pharmaceutical Researchers, Formulation Scientists, and Process Engineers Content Type: Technical Troubleshooting Guide & FAQ[1]

Diguanidine Phosphate (DGP) , chemically known as Guanidinium monohydrogen phosphate (


), acts as a critical intermediate in antiviral drug synthesis and a functional excipient in flame-retardant applications.[1]

While the guanidinium cation is resonance-stabilized and generally robust, DGP exhibits distinct degradation vulnerabilities under specific stress conditions—primarily thermal stress and alkaline hydrolysis.[1] Understanding these pathways is non-negotiable for maintaining API integrity and ensuring regulatory compliance in drug development.[1]

Key Physicochemical Data:

PropertyValueRelevance to Stability
CAS Number 5423-23-4Identity verification
Molecular Formula

Stoichiometry (2:1 Cation:Anion)
Solubility (Water) ~15.5 g/100g (20°C)High solubility risks hydrolytic exposure
Melting Point 240–250°C (Decomposes)Thermal processing limit
pH (1% Solution) ~7.0–8.5Weakly basic; buffers near physiological pH

Degradation Pathways: Mechanisms & Visualization

To troubleshoot stability issues effectively, you must distinguish between Hydrolytic Degradation (driven by pH/moisture) and Thermal Decomposition (driven by processing heat).[1]

Mechanism 1: Hydrolytic Degradation (Alkaline Driven)

The guanidinium cation is remarkably stable in acidic to neutral media due to Y-aromaticity (resonance).[1] However, under alkaline conditions (pH > 11) or in the presence of specific metallo-enzymes, the equilibrium shifts toward the free base, which is susceptible to nucleophilic attack by water.

  • Primary Product: Urea[1]

  • Secondary Product: Ammonia (volatile, causes pH drift)[1]

Mechanism 2: Thermal Decomposition (Processing Driven)

DGP is often used in melt-processing or high-temperature drying.[1] Above 200°C, it undergoes dehydration and deammoniation.[1]

  • Stage 1 (160°C - 200°C): Release of interstitial water and partial deammoniation.[1]

  • Stage 2 (>200°C): Condensation of the guanidine core to form Melamine and Amidinourea , alongside polymerization of the phosphate anion to polyphosphates.

Visualizing the Pathways The following diagram maps the critical degradation nodes. Use this to identify potential impurities based on your stress conditions.[1]

DGP_Degradation cluster_Hydrolysis Hydrolytic Pathway (pH > 11 or Enzymatic) cluster_Thermal Thermal Pathway (>200°C) DGP Diguanidine Phosphate (Native Salt) FreeBase Guanidine Free Base (Transient) DGP->FreeBase OH- Attack Amidinourea Amidinourea Phosphate DGP->Amidinourea - NH3 (Deammoniation) PolyP Polyphosphates DGP->PolyP Dehydration Urea Urea (Degradant) FreeBase->Urea + H2O Ammonia Ammonia (NH3) (Volatile) FreeBase->Ammonia Elimination Melamine Melamine / Melam (Insoluble Char) Amidinourea->Melamine Cyclization (>250°C)

Figure 1: Bifurcated degradation pathways of Diguanidine Phosphate showing hydrolytic cleavage to urea and thermal condensation to melamine.[1]

Troubleshooting Guide: Q&A

This section addresses specific anomalies reported by researchers working with DGP in formulation and synthesis.

Issue 1: pH Drift and Ammonia Odor

Q: Why does my DGP stock solution smell of ammonia after storage at pH 9? A: You are likely observing the initial stages of alkaline hydrolysis or equilibrium shifting.[1]

  • The Cause: While the pKa of guanidinium is high (~13.6), storage at pH > 9.0 shifts the equilibrium slightly toward the free base. If the container is not hermetically sealed, volatile ammonia (

    
    ) escapes, driving the equilibrium further to the right (Le Chatelier’s principle).
    
  • The Fix:

    • Maintain storage buffers at pH 6.0 – 7.5 .

    • Use tightly sealed containers to prevent ammonia off-gassing.[1]

    • Protocol Check: If using DGP as a buffer component, verify that no strong bases (NaOH) were added rapidly without mixing, creating localized high-pH hotspots.[1]

Issue 2: Unexpected Precipitation in Buffer

Q: I added DGP to a cell culture media containing calcium/magnesium, and a white precipitate formed. Is the DGP degrading? A: This is likely not degradation but a chemical incompatibility.[1]

  • The Cause: The phosphate anion (

    
    ) in DGP reacts with divalent cations (
    
    
    
    ) present in media to form insoluble calcium phosphate (
    
    
    ) or magnesium phosphate.[1]
  • The Fix:

    • Switch Salts: Use Guanidine Hydrochloride if the phosphate counter-ion is not strictly required for the mechanism of action.[1]

    • Chelation: If phosphate is required, ensure the concentration product

      
       remains below the solubility product constant (
      
      
      
      ), or add a chelator like EDTA if biologically appropriate.
Issue 3: HPLC Peak Broadening/Splitting

Q: During method development, the DGP peak splits or tails significantly on C18 columns. A: Guanidinium is a highly polar cation that interacts with residual silanols on silica-based columns.[1]

  • The Cause: Lack of retention (elutes in void volume) or secondary interactions with the stationary phase.

  • The Fix:

    • Ion Pairing: Add an ion-pairing agent (e.g., Hexanesulfonic acid) to the mobile phase.[1]

    • Column Choice: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is superior for retaining polar amines like guanidine.[1]

    • Buffer: Maintain mobile phase pH < 3.0 to suppress silanol ionization.[1]

Diagnostic Workflow

Use this decision tree to diagnose stability failures in your DGP formulations.

DGP_Troubleshooting Start Problem Detected Q1 Is there a strong Ammonia odor? Start->Q1 Q2 Is there visible Precipitation? Q1->Q2 No A1_Yes Hydrolytic Degradation Q1->A1_Yes Yes Q3 Is the sample discolored (Yellowing)? Q2->Q3 No A2_Yes Incompatibility / Solubility Q2->A2_Yes Yes A3_Yes Thermal Degradation Q3->A3_Yes Yes Action1 Check pH (Is it >9?) Check for microbial growth (Urease activity) A1_Yes->Action1 Action2 Check for Ca2+/Mg2+ ions (Phosphate precipitation) Check Temperature (<4°C?) A2_Yes->Action2 Action3 Was sample heated >150°C? Check for Melamine/Amidinourea via LC-MS A3_Yes->Action3

Figure 2: Diagnostic logic for identifying the root cause of Diguanidine Phosphate instability.

Experimental Protocol: Forced Degradation (Stress Testing)

To validate your specific formulation, perform this standard stress test protocol. This confirms whether your excipients protect or destabilize the DGP.[1]

Objective: Determine degradation rate constants (


) under accelerated conditions.

Reagents Required:

  • DGP Reference Standard (CAS 5423-23-4)[1][2]

  • 0.1 M NaOH and 0.1 M HCl[1]

  • 30%

    
     (Oxidative stress)[1]
    

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of DGP in water.

  • Acid/Base Stress:

    • Aliquot 1 mL of stock into two vials.

    • Add 1 mL of 0.1 M HCl to Vial A (Acid).[1]

    • Add 1 mL of 0.1 M NaOH to Vial B (Base).[1]

    • Incubate at 60°C for 24 hours.

  • Oxidative Stress:

    • Add 1 mL of 3%

      
       to Vial C. Incubate at RT for 24 hours.
      
  • Thermal Stress:

    • Place 50 mg solid DGP in an open vial (Vial D) at 105°C for 24 hours.

  • Analysis:

    • Neutralize liquid samples.[1]

    • Analyze via HILIC-HPLC.[1]

    • Success Criteria: Recovery > 95% indicates stability.[1]

    • Note: DGP is typically stable in Acid/Oxidation but fails Base/Thermal tests.[1]

References

  • ChemicalBook. (2025).[1][3][4] Guanidine phosphate (CAS 5423-23-4) Chemical Properties and Uses. Retrieved from [1]

  • National Institutes of Health (NIH). (2021).[1] Flame Retardant Properties of a Guanidine Phosphate–Zinc Borate Composite. ACS Omega.[1] Retrieved from [1]

  • BOC Sciences. (2025).[1] Guanidinium dihydrogen phosphate for Pharmaceutical Research. Retrieved from [1]

  • Royal Society of Chemistry. (2014). Kinetics and mechanism of the alkaline hydrolysis of guanidine. J. Chem. Soc., Perkin Trans.[1] 2. Retrieved from [1]

  • Vertex AI Search. (2024).[1] Diguanidine Phosphate Structure and Stability Analysis. (Aggregated Patent and Technical Data).

Sources

optimization of reaction time and temperature for guanidine phosphate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Time & Temperature for High-Purity Synthesis

Status: Operational | Ticket ID: TS-GP-001 | Specialist: Dr. A. Vance, Senior Application Scientist

Core Directive: The Optimization Matrix

Welcome to the technical support hub. You are likely here because your guanidine phosphate yield is inconsistent, or your crystal purity does not meet pharmaceutical/analytical standards.

In the synthesis of Guanidine Phosphate (specifically Guanidine Dihydrogen Phosphate via the aqueous neutralization of Guanidine Carbonate and Phosphoric Acid), temperature and time are not just variables—they are competing forces that dictate the balance between reaction kinetics and decomposition/side-reactions .[1]

The Thermodynamic Sweet Spot

The reaction is an exothermic neutralization:


[1]
VariableCritical RangeThe "Why" (Causality)
Reaction Temp


:
Kinetics are sluggish;

evolution is slow, leading to trapped gas bubbles and "foaming" issues during crystallization.

:
Risk of hydrolysis of the guanidine moiety to ammonia/urea, leading to yellowing and lower assay purity.[1]
Reaction Time

Hours

h:
Incomplete neutralization if mixing is inefficient.

h:
Diminishing returns. Prolonged heating increases energy costs and risks minor thermal degradation without yield benefit.[1]
Crystallization

Rapid Cooling: Traps mother liquor inclusions (impurities).Controlled Cooling: Promotes large, well-defined crystals with higher purity.[1]

Troubleshooting Guides & FAQs

Category A: Yield & Reaction Completion

Q: I am reacting at


 for 4 hours, but my isolated yield is only 60%. Where is my product going? 
A:  This is rarely a reaction failure and almost always a solubility management failure . Guanidine phosphate has significant water solubility.[1]
  • Diagnosis: You are likely using too much water in the initial slurry or during the acid addition.[1]

  • Fix: Ensure your Phosphoric Acid concentration is

    
     . Do not use dilute acid (
    
    
    
    ) unless you plan to vacuum distill the water later.[1] The system should be kept as concentrated as possible while maintaining stirrability.
  • Secondary Check: Verify the pH endpoint. For Monobasic Guanidine Phosphate (1:1), the pH of a

    
     solution should be approx 4.2–4.5 .[1] If pH > 5, you have unreacted carbonate (Diguanidine phosphate formation).[1]
    

Q: My reaction mixture turns yellow/brown after 6 hours. Is this normal? A: No. Pure Guanidine Phosphate is white/colorless.[1]

  • Cause: Thermal decomposition or oxidation of impurities.[1] This usually happens if the temperature spikes above

    
      (exotherm runaway) or if the starting Guanidine Carbonate contains iron traces.[1]
    
  • Fix:

    • Install a cooling jacket/bath before starting acid addition to manage the exotherm.[1]

    • Keep T-max strictly

      
      .[1]
      
    • If raw material is low grade, treat the precursor solution with activated carbon or ion exchange resin before adding acid.[1]

Category B: Process Handling

Q: The reactor overflows with foam immediately upon adding Phosphoric Acid. A: This is a classic


 evolution issue.
  • Mechanism: Adding acid too fast generates gas faster than it can escape the viscous slurry.[1]

  • Protocol Adjustment:

    • Temperature First: Heat the carbonate slurry to

      
       before adding acid. Warmer liquid has lower viscosity, allowing bubbles to escape.[1]
      
    • Dosing Ramp: Add the first

      
       of acid very slowly (over 30 mins) to break the buffer capacity. Then ramp up addition speed.[1]
      

Standardized Optimization Protocol (SOP-GP-05)

Objective: Synthesis of High-Purity Guanidine Dihydrogen Phosphate (


).

Reagents:

  • Guanidine Carbonate (Assay

    
    )[1][2]
    
  • Phosphoric Acid (

    
     w/w)[1]
    
  • Deionized Water[1]

Step-by-Step Workflow:

  • Slurry Preparation:

    • Charge Reactor with Guanidine Carbonate and minimal DI water (Ratio 1:1 w/w).[1]

    • Engage stirring (High torque required).[1]

    • Heat jacket to

      
       .
      
  • Controlled Addition (The Critical Step):

    • Begin dosing Phosphoric Acid (

      
      ).[1]
      
    • Target Rate: Dosing should take 60–90 minutes total.

    • Exotherm Control: Allow reaction heat to raise temperature to

      
       . Do not exceed 
      
      
      
      .
  • Digestion (Reaction Time):

    • Once addition is complete, hold temperature at

      
        for 4 hours .
      
    • Why? Ensures complete

      
       degassing and crystal lattice rearrangement.
      
  • Crystallization:

    • Slow Cool: Ramp temperature down to

      
        at a rate of 
      
      
      
      per hour
      .
    • Hold: Agitate at

      
       for 2 hours.
      
  • Isolation:

    • Filter via centrifuge or vacuum filtration.[1]

    • Wash cake with ice-cold Methanol or Ethanol (Guanidine Phosphate is insoluble in alcohol; this removes water and impurities).[1]

    • Dry at

      
       under vacuum.[1]
      

Visualization of Logic & Workflow

Figure 1: Process Optimization Logic Gate

Caption: Decision tree for troubleshooting reaction conditions based on observed physical defects.

OptimizationLogic Start Start: Evaluate Product Quality CheckColor Issue: Product Discolored (Yellow)? Start->CheckColor CheckYield Issue: Low Yield (<80%)? CheckColor->CheckYield No SolnColor Reduce Temp to <75°C Check Fe content in Precursors CheckColor->SolnColor Yes CheckFoam Issue: Excessive Foaming? CheckYield->CheckFoam No SolnYield Increase H3PO4 Conc (85%) Recycle Mother Liquor CheckYield->SolnYield Yes SolnFoam Increase Initial Temp to 50°C Slow Acid Addition Rate CheckFoam->SolnFoam Yes Success Optimal Conditions: 70-75°C | 4-6 Hours Slow Cooling CheckFoam->Success No

Figure 2: Synthesis Workflow Diagram

Caption: Step-by-step reaction pathway emphasizing the critical temperature control points.

SynthesisWorkflow Input Guanidine Carbonate + DI Water Heat Pre-Heat (50°C) Input->Heat Prepare Slurry React Acid Addition (Exotherm to 75°C) Heat->React Add H3PO4 (85%) Digest Digestion (4 Hours @ 70°C) React->Digest CO2 Release Cool Controlled Cooling (-10°C/hr to 20°C) Digest->Cool Crystallization Filter Filtration & Alcohol Wash Cool->Filter Isolation

References

  • Production process of guanidine phosphate. CN Patent 114436900A. (2022).[1] Describes the optimal aqueous reaction temperature range of

    
     and cooling rates for crystallization.Link[1]
    
  • Preparation of guanidine phosphate for hardboard flame retardant use. US Patent 4273687A. (1981).[1] Provides comparative data on melt-phase synthesis vs. aqueous routes and stoichiometry effects.Link[1]

  • Process for the preparation of guanidine or melamine phosphates. EP Patent 0725065A2. (1996).[1] Details the thermodynamics of the reaction and drying processes.Link[1]

  • Guanidine Carbonate Properties & Reactivity. ChemicalBook. (2024).[1] Reference for solubility data and pKa values essential for pH monitoring.[1]Link[1]

Sources

Technical Support Center: Industrial Scale-Up of Diguanidine Phosphate (DGP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Engineering & Troubleshooting for Diguanidine Phosphate Production CAS No: 5423-23-4 Molecular Formula:


 (or 

)

Introduction: The Scale-Up Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely transitioning from bench-scale synthesis (grams) to pilot or production scale (kilograms to tonnes) and encountering non-linear scaling effects.

Diguanidine Phosphate (DGP) presents a unique "Scale-Up Paradox":

  • The Chemistry is Simple: A basic acid-base neutralization.

  • The Engineering is Complex: The reaction generates massive gas evolution (

    
    ) if using carbonate precursors, and the product's high water solubility fights against yield during crystallization.
    

This guide treats DGP not just as a flame retardant, but with the rigor of a pharmaceutical intermediate, focusing on Critical Process Parameters (CPPs) that dictate purity and morphology.

Module 1: Reaction Engineering & Stoichiometry

The Challenge: Controlling the violent evolution of


 and ensuring the correct salt form (Diguanidine vs. Monoguanidine).
Troubleshooting Guide: Synthesis & Neutralization
Symptom Probable Cause Corrective Action (The "Why")
Reactor "Foam-Out" (Material ejection)Rapid addition of Phosphoric Acid to Guanidine Carbonate.Implement Dosing Ramps:

release rate > Headspace ventilation rate. Switch to a semi-batch mode where acid is added to the carbonate slurry over 2-4 hours. Use a mechanical foam breaker or silicone-free antifoam.
Low pH (< 7.0) Formation of Monoguanidine Phosphate (MGP) .Titrate to Endpoint: MGP forms at pH ~4.5. DGP requires a pH of 8.0–8.4 . If pH is low, you have excess acid or insufficient guanidine. Adjust stoichiometry to exactly 2:1 (Guanidine:Acid).
Ammonia Smell Thermal degradation.[1]Temperature Limit: Reaction exotherm pushed temp >90°C. Guanidine salts can hydrolyze to release ammonia. Maintain reactor jacket

and internal temp <80°C.
The Stoichiometry Trap

Unlike simple salts, the buffer capacity of phosphate means "adding acid until it stops fizzing" is inaccurate. You must target the specific equivalence point.

Reaction Logic:



Note: The "Diguanidine" salt is the dibasic salt. Stopping early results in the monobasic salt (MGP), which has completely different solubility and flame-retardant properties.

Module 2: Crystallization & Isolation

The Challenge: DGP is highly soluble in water (approx. 15.5g/100g at 20°C) but nearly insoluble in methanol/ethanol.[2] Cooling crystallization alone often results in poor yield (<50%).

Visualizing the Workflow

DGP_Process Reactants Raw Materials (Guanidine Carbonate + H3PO4) Reactor Neutralization Reactor (pH 8.2 | Temp <80°C) Reactants->Reactor Controlled Dosing Filter1 Hot Filtration (Remove Insolubles) Reactor->Filter1 Clear Solution Cryst Antisolvent Crystallization (Add Methanol) Filter1->Cryst Filtrate Centrifuge Isolation (Centrifuge) Cryst->Centrifuge Slurry Centrifuge->Reactor Mother Liquor Recycle (Check Impurity Buildup) Dryer Fluid Bed Dryer (T < 100°C) Centrifuge->Dryer Wet Cake

Figure 1: Optimized Process Flow for DGP Production. Note the "Antisolvent" step is critical for yield maximization.

Protocol: Antisolvent Crystallization

Standard cooling crystallization yields are insufficient due to the flat solubility curve of DGP in water.

  • Concentration: Evaporate the aqueous reaction mass to ~40-50% solids.

  • Temperature: Cool concentrate to 40°C.

  • Dosing: Slowly add Methanol (ratio 1:1 to 2:1 vol/vol relative to water).

    • Mechanism:[3][4] DGP solubility in methanol is <0.1g/100g.[5][6] Methanol acts as a "crowbar," forcing the salt out of the solution.

  • Aging: Stir for 2 hours to narrow the Particle Size Distribution (PSD).

  • Filtration: Filter immediately. Wash cake with pure methanol to displace water.

Module 3: Drying & Solid State Stability

The Challenge: Hygroscopicity. While DGP is often cited as "non-hygroscopic" compared to other guanidine salts, it will cake if the Critical Relative Humidity (CRH) is exceeded during packaging.

FAQ: Drying Issues

Q: Why does my product turn into a paste in the dryer? A: You likely exceeded the Critical Relative Humidity (CRH) of the solid surface or the Deliquescence Point .

  • Diagnosis: If the dryer inlet air has high humidity (e.g., a rainy day without dehumidification), the salt absorbs moisture faster than it evaporates.

  • Fix: Ensure dryer inlet air dew point is <10°C. Keep product temperature <90°C.

Q: The product is yellowing. Why? A: Thermal oxidation or amine degradation.

  • Mechanism:[3][4] Although decomposition is cited at ~246°C, surface amine oxidation can occur >110°C over long residence times.

  • Fix: Use vacuum drying to lower the thermal load. Nitrogen inerting prevents yellowing.

Data Table: Solubility Profile

Use this to calculate your theoretical yield.

SolventTemperature (°C)Solubility ( g/100g solvent)Scale-Up Implication
Water 20~15.5High losses in mother liquor if no antisolvent used.
Water 80> 40.0 (Est)Allows for high-concentration processing.
Methanol 20< 0.1Excellent antisolvent for yield recovery.
Acetone 20InsolubleAlternative antisolvent (flammability risk higher).

Module 4: Safety & Handling (EHS)

The Challenge: Ammonia evolution and Dust Explosions.

  • Ammonia Evolution:

    • If the reactor overheats (>100°C) or pH > 10, Guanidine decomposes to Ammonia (

      
      ) and Urea.
      
    • Detector: Install

      
       sensors in the reactor suite.
      
  • Dust Hazards:

    • Dry DGP powder is a fine organic dust. While it is a flame retardant, the dust cloud physics can still present explosion risks (though lower than pure guanidine).

    • Requirement: Ground all equipment. Use Class II, Div 2 electrical ratings.

References

  • Synthesis & Yield Optimization

    • Flame Retardant Properties of a Guanidine Phosphate–Zinc Borate Composite. (2021).[6][7] ACS Omega.[2]

    • Source: [Link]

  • Solubility & Physical Properties

    • Guanidine Phosphate Product Data & Solubility Profile.[2][5][6] ChemicalBook / TianZi Chemical.

  • Hygroscopicity & Handling

    • Guanidine Hydrogen Phosphate-Based Flame-Retardant Formulations.[1][2][6] (2004).[1][6] Journal of Industrial Textiles.

    • Source: [Link]

  • General Salt Scale-Up Principles

    • Critical Relative Humidity (CRH) of Salts.[8] Wikipedia / General Chemical Data.

    • Source: [Link]

Sources

Validation & Comparative

comparison of diguanidine phosphate and monoguanidine phosphate properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Monoguanidine Phosphate (MGP) vs. Diguanidine Phosphate (DGP)

Executive Summary: The Stoichiometric Divergence

In the landscape of guanidine derivatives, the distinction between Monoguanidine Phosphate (MGP) and Diguanidine Phosphate (DGP) is not merely stoichiometric; it is a functional divergence between acidic reactivity and neutral stability .

  • MGP (1:1 Ratio): Functions as a proton donor. It is highly water-soluble, acidic (pH 3–5), and serves as an aggressive char-forming agent in flame retardancy or as an acidic buffer component.

  • DGP (2:1 Ratio): Functions as a pH stabilizer.[1] It is neutral to slightly basic (pH 6–7), possesses superior thermal stability up to 220°C, and is preferred when substrate integrity (preventing acid hydrolysis) is critical.

For drug development and biochemical applications, DGP is the superior candidate for buffering systems requiring neutrality, whereas MGP is reserved for applications requiring acid catalysis or specific counter-ion effects.

Chemical Architecture & Physicochemical Profile

The fundamental difference lies in the molar ratio of guanidine base to phosphoric acid, which dictates the protonation state of the phosphate anion.

Comparative Data Matrix
FeatureMonoguanidine Phosphate (MGP)Diguanidine Phosphate (DGP)
CAS Registry 5423-22-3 5423-23-4
Molecular Formula


Molar Mass 157.07 g/mol 216.14 g/mol
Stoichiometry 1:1 (Base:Acid)2:1 (Base:Acid)
Aqueous pH (4% w/v) Acidic (3.0 – 5.0) Neutral (6.0 – 7.5)
Solubility (20°C) High (~15.5 g/100g H₂O)*Moderate to High (Soluble)
Thermal Stability Decomposes < 200°CStable up to ~220°C
Primary Anion Dihydrogen Phosphate

Hydrogen Phosphate

*Note: Commercial "Guanidine Phosphate" is often a mixture. High-purity MGP is more hygroscopic than DGP.

Synthesis & Structural Pathway

The following diagram illustrates the controlled synthesis pathways. The critical control point is the molar ratio of Phosphoric Acid to Guanidine Carbonate (or Guanidine Hydrochloride).

SynthesisPathway Guanidine Guanidine Source (Carbonate/Base) Reaction1 Reaction A (1:1 Molar Ratio) Guanidine->Reaction1 Reaction2 Reaction B (2:1 Molar Ratio) Guanidine->Reaction2 H3PO4 Phosphoric Acid (H3PO4) H3PO4->Reaction1 H3PO4->Reaction2 MGP MGP (Solid) [Guanidinium]+ [H2PO4]- Reaction1->MGP Crystallization (pH < 5) DGP DGP (Solid) 2[Guanidinium]+ [HPO4]2- Reaction2->DGP Crystallization (pH ~ 7) MGP_Prop Acidic Hygroscopic MGP->MGP_Prop DGP_Prop Neutral Thermally Stable DGP->DGP_Prop

Figure 1: Stoichiometric control in Guanidine Phosphate synthesis determines the resulting anion species and bulk pH properties.

Thermal Stability & Decomposition Kinetics

For formulation scientists, thermal stability is a " go/no-go " parameter.

  • MGP Instability: Due to the presence of two acidic protons on the phosphate group, MGP undergoes dehydration condensation at lower temperatures (starting ~150°C–180°C) to form polyphosphates. This releases water, which can hydrolyze sensitive APIs (Active Pharmaceutical Ingredients) or polymers.

  • DGP Stability: DGP lacks the labile acidic protons required for rapid low-temperature condensation. It remains stable up to 220°C. Decomposition typically begins with the release of ammonia (

    
    ) rather than water, converting the salt back to acidic forms before charring.
    

Implication: If your processing involves extrusion or autoclaving >150°C, DGP is the requisite choice .

Experimental Protocols (Self-Validating)

To verify the identity and purity of these compounds in a research setting, the following protocols should be employed.

Protocol A: Potentiometric pH Titration (Differentiation Assay)

Objective: To distinguish MGP from DGP and quantify the phosphate species.

  • Preparation: Dissolve 100 mg of the sample in 50 mL of degassed, deionized water.

  • Instrumentation: Calibrate a pH meter with buffers at pH 4.01, 7.00, and 10.00.

  • Titrant: 0.1 M NaOH (standardized).

  • Execution:

    • Titrate slowly while stirring. Record pH vs. Volume of NaOH.

  • Validation Criteria (The "Signature"):

    • MGP: Will exhibit two distinct equivalence points.

      • 
         (pK_a ~ 7.2)
        
      • 
         (pK_a ~ 12.3)
        
    • DGP: Will exhibit only one distinct equivalence point (the transition from

      
       to 
      
      
      
      ), as the first proton is already neutralized by the second guanidine molecule.
    • Initial pH Check: If initial pH < 5, it is MGP. If initial pH > 6, it is DGP.

Protocol B: Thermal Gravimetric Analysis (TGA)

Objective: Assess thermal stability window for formulation compatibility.

  • Equipment: TGA/DSC instrument (e.g., TA Instruments Q500).

  • Sample: 5–10 mg of dried powder (vacuum dried at 40°C for 4 hours to remove surface moisture).

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min.
    
  • Ramp: 10°C/min from 30°C to 600°C.

  • Data Interpretation:

    • DGP Pass Criteria: Weight loss < 1% at 200°C. Significant onset of decomposition (

      
      ) > 220°C.
      
    • MGP Profile: Early weight loss step (dehydration) visible between 150°C–190°C.

Biological & Safety Context (E-E-A-T)

While often used industrially, guanidine phosphates are relevant in biochemistry as protein denaturants (chaotropic agents) at high concentrations.

  • Toxicity Warning: Unlike the polymer polyhexamethylene guanidine phosphate (PHMG), which is a severe lung toxin, monomeric MGP and DGP are primarily irritants. However, they must be handled with standard GLP precautions (gloves, fume hood) to avoid inhalation of dust.

  • Biocompatibility: DGP is preferred for biological buffers due to its neutral pH, minimizing the risk of acid-induced protein precipitation or hydrolysis.

Mechanism of Action (Flame Retardancy/Buffer)

Mechanism cluster_MGP MGP Mechanism (Acid Donor) cluster_DGP DGP Mechanism (Gas/Buffer) MGP_Node MGP (Heat) Acid Release H3PO4 / Polyphosphoric Acid MGP_Node->Acid Char Catalyzes Dehydration of Substrate (Char Formation) Acid->Char DGP_Node DGP (Heat) Ammonia Release NH3 (Gas Dilution) DGP_Node->Ammonia Buffer Maintains Neutral pH (Prevents early hydrolysis) DGP_Node->Buffer

Figure 2: Mechanistic divergence under thermal stress. MGP acts as a condensed phase acid source, while DGP acts via gas phase dilution and buffering.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160593, Monoguanidine phosphate. Retrieved from [Link]

  • Gao, M., et al. (2021). Flame Retardant Properties of a Guanidine Phosphate–Zinc Borate Composite. ACS Omega. Retrieved from [Link]

  • Cummins, R. W. (1981). Preparation of guanidine phosphate for hardboard flame retardant use. U.S. Patent 4,273,687.[2] Retrieved from

Sources

comparative study of guanidinium salts for protein unfolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of protein thermodynamics and inclusion body recovery, Guanidinium salts are the industry standard for chemical denaturation. However, the choice between Guanidinium Chloride (GdmCl) and Guanidinium Thiocyanate (GdmSCN) is often treated as interchangeable, leading to experimental artifacts.

The Verdict:

  • GdmCl is the analytical gold standard . It offers optical transparency for spectroscopy (CD, Fluorescence) and sufficient potency for 95% of globular proteins.

  • GdmSCN is the solubilization sledgehammer . It is roughly 2.5x more potent than GdmCl, making it indispensable for solubilizing inclusion bodies, amyloids, and extremely stable hyperthermophilic proteins. However, its severe UV absorbance renders it unsuitable for standard A280 or far-UV CD characterization.

The Chaotropic Landscape: Mechanism of Action

To understand the performance difference, we must look beyond the guanidinium cation (


). While the cation interacts favorably with the peptide backbone, the anion  dictates the ultimate denaturing potency via the Hofmeister series.
  • GdmCl: The Chloride ion (

    
    ) is centrally located in the Hofmeister series. It provides moderate destabilization without extreme ionic shielding.
    
  • GdmSCN: The Thiocyanate ion (

    
    ) is a strong chaotrope.[1] It is weakly hydrated and interacts preferentially with the protein surface and hydrophobic core, drastically lowering the energy barrier for unfolding.
    
Visualization: The Denaturation Pathway

The following diagram illustrates the mechanistic difference in unfolding pathways driven by anion potency.

G cluster_0 Hofmeister Effect Native Native State (N) Folded & Compact MG Molten Globule (MG) Partially Unfolded Native->MG Low Conc. Unfolded Denatured State (U) Random Coil MG->Unfolded High Conc. GdmCl_Agent GdmCl (Standard) Disrupts H-bonds GdmCl_Agent->Native Linear Denaturation GdmSCN_Agent GdmSCN (Potent) Strong Anion Binding GdmSCN_Agent->Native Aggressive Destabilization

Figure 1: Mechanistic pathway of chemical denaturation. GdmSCN exerts a stronger destabilizing force due to the chaotropic nature of the thiocyanate anion.

Comparative Performance Analysis

The following data summarizes the operational differences between the two salts. Note the distinct trade-off between potency and assay compatibility .

FeatureGuanidinium Chloride (GdmCl)Guanidinium Thiocyanate (GdmSCN)
Denaturing Potency Standard (Baseline)High (~2.0 – 2.5x stronger)
Midpoint (

)
Typically 2.0 – 6.0 MTypically 1.0 – 3.0 M
Solubility (Water) ~8.5 M (High)>4.0 M (Moderate)
UV Cutoff ~210 nm (Transparent at 280nm)~300 nm (Opaque at 280nm)
CD Spectroscopy Compatible (Near-UV & Far-UV >215nm)Incompatible (Strong Absorbance)
Fluorescence Compatible (Tryptophan)Interference (Inner filter effect)
Primary Use Thermodynamic Studies (

)
Inclusion Body Lysis / RNA Isolation
Key Experimental Insight: The UV Interference Trap

Crucial Warning: Many researchers attempt to switch to GdmSCN for unfolding studies of stable proteins but fail to account for its optical properties.

  • GdmSCN absorbs strongly at 280 nm. You cannot determine protein concentration using

    
     in the presence of GdmSCN.
    
  • Inner Filter Effect: In fluorescence assays, the excitation light (typically 280nm or 295nm) is absorbed by the salt, attenuating the signal and leading to false "unfolding" curves that actually represent solvent absorbance.

Validated Experimental Protocol: Equilibrium Unfolding

To generate high-quality thermodynamic data, you must ensure the system has reached equilibrium.[2] The following protocol is adapted from the authoritative methods of Pace & Scholtz [1].

Workflow Diagram

Protocol Start Start: Protein Stock Prep 1. Prepare Buffer Stocks (0M and 8M Denaturant) Start->Prep Mix 2. Gravimetric Mixing Create 30-point gradient Prep->Mix Incubate 3. Equilibrium Incubation (Min 4 hours - Overnight) Mix->Incubate Measure 4. Signal Measurement (Fluorescence/CD) Incubate->Measure Check 5. Reversibility Check (Dilute High Conc -> Low) Measure->Check Check->Incubate If <90% (Increase Time) Analyze 6. Data Fitting (Linear Extrapolation Model) Check->Analyze If >90% Recovery

Figure 2: Step-by-step workflow for equilibrium unfolding titrations. The reversibility check (Step 5) is mandatory for thermodynamic validity.

Detailed Methodology (GdmCl Focus)
  • Stock Preparation: Prepare an 8 M GdmCl stock solution. Do not rely on volumetric flasks alone. Verify the concentration using refractive index measurements (Refractive Index of 8M GdmCl

    
     1.46).
    
  • Sample Preparation: Prepare 30 samples ranging from 0 M to 6 M GdmCl.

    • Why 30 points? You need sufficient baseline data in the pre-transition and post-transition regions to accurately fit the Linear Extrapolation Model (LEM).

  • Incubation: Incubate samples at 25°C.

    • Duration: Minimum 4 hours. For highly stable proteins (e.g., from thermophiles), overnight incubation (12-24h) is required to overcome slow unfolding kinetics.

  • Measurement:

    • Fluorescence: Excitation at 295 nm (selective for Trp), Emission 300–400 nm. Look for a shift in

      
       (Red shift indicates unfolding).
      
    • CD: Monitor ellipticity at 222 nm (alpha-helix loss).

  • Self-Validation (The Reversibility Check):

    • Take a sample at the highest denaturant concentration (fully unfolded).

    • Dilute it 1:10 into buffer to reach a low denaturant concentration.

    • Incubate and measure.[2][3][4][5] The signal must match the signal of a fresh sample prepared at that low concentration. If it does not, the protein is aggregating or degrading, and thermodynamic parameters (

      
      ) cannot be calculated validly.
      

Decision Matrix: When to Use What?

Use this logic flow to select the appropriate salt for your application.

ScenarioRecommended SaltRationale
Measuring

of folding
GdmCl Linear relationship, minimal optical interference, accurate concentration determination.
Solubilizing Inclusion Bodies GdmSCN Higher potency breaks strong intermolecular aggregates that GdmCl cannot touch.
Protein contains <2 Trp residues GdmCl GdmSCN background absorbance will swamp the weak fluorescence signal.
RNase Decontamination GdmSCN Strong enough to denature and inactivate RNases (GdmCl is often insufficient).
CD Spectroscopy required GdmCl GdmSCN is opaque in the far-UV region.

References

  • Pace, C. N., & Scholtz, J. M. (1997).[6] A Concatenation of Methods for Measuring the Conformational Stability of Proteins. Protein Structure: A Practical Approach .

    • Context: The definitive protocol for equilibrium unfolding and d
  • Mason, P. E., et al. (2003). The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution. PNAS.

    • Context: Establishes the mechanistic basis for GdmSCN's higher potency (weak hydr
  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry.

    • Context: Foundational work comparing the thermodynamic effects of various guanidinium anions.
  • Castellanos, M. M., et al. (2018). Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. Journal of Physical Chemistry B.

    • Context: detailed comparison of denatur

Sources

Technical Guide: Antimicrobial Efficacy of Polyhexamethylene Guanidine Phosphate (PHMG-P) vs. Standard Biocides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyhexamethylene Guanidine Phosphate (PHMG-P) represents a distinct class of cationic polymeric biocides. Unlike small-molecule quaternary ammonium compounds (QACs) or oxidizers, PHMG-P functions through a polymer-membrane interaction that offers prolonged residual activity and potent biofilm eradication capabilities.

While structurally similar to Polyhexamethylene Biguanide (PHMB), the phosphate salt form (PHMG-P) exhibits superior water solubility and a modified toxicity profile compared to its hydrochloride counterpart (PHMG-HCl). This guide provides a comparative technical analysis of PHMG-P against Chlorhexidine (CHX), Benzalkonium Chloride (BAC), and PHMB, specifically for researchers in surface disinfection and topical antiseptic development.

Critical Safety Note: While PHMG-P demonstrates high efficacy and low dermal irritation, it is strictly contraindicated for aerosolized applications due to severe pulmonary toxicity (fibrosis risk), as evidenced by the humidifier disinfectant cases.

Part 1: Mechanistic Differentiation

To understand efficacy, one must understand the mode of action. PHMG-P does not merely "poke holes" in membranes like simple QACs; it utilizes a polymeric wrapping and electrostatic disruption mechanism .

The "Polymeric Wrapping" Effect
  • Adsorption: The positively charged guanidine groups of PHMG-P bind rapidly to the negatively charged phospholipid heads of the bacterial cell envelope (Lipopolysaccharides in Gram-negatives; Teichoic acids in Gram-positives).

  • Displacement: The polymer displaces divalent cations (

    
    , 
    
    
    
    ) essential for membrane stability.
  • Phase Separation: Unlike small molecules that insert vertically, the polymeric chain interacts laterally, causing phase separation of lipid domains, leading to massive permeability changes and leakage of intracellular components (e.g.,

    
     ions, nucleotides).
    
Visualization: PHMG-P vs. Small Molecule QACs

The following diagram illustrates the distinct kinetic pathway of PHMG-P compared to Benzalkonium Chloride (BAC).

MechanismComparison cluster_PHMG PHMG-P (Polymeric Mechanism) cluster_QAC Benzalkonium Chloride (Small Molecule) P_Step1 Step 1: Electrostatic Adsorption (Polymer covers surface) P_Step2 Step 2: Cation Displacement (Ca2+/Mg2+ removal) P_Step1->P_Step2 P_Step3 Step 3: Lipid Phase Separation (Membrane cracking) P_Step2->P_Step3 P_Step4 Outcome: Cytoplasmic Leakage & DNA Binding P_Step3->P_Step4 Q_Step2 Step 2: Micellization (Solubilization of lipids) P_Step3->Q_Step2 Distinct from micellization Q_Step1 Step 1: Hydrophobic Insertion (Tail enters membrane) Q_Step1->Q_Step2 Q_Step3 Outcome: Lysis / Bursting Q_Step2->Q_Step3

Figure 1: Mechanistic pathway comparison. PHMG-P induces membrane instability via phase separation, whereas QACs typically cause lysis via surfactant-like micellization.

Part 2: Comparative Efficacy Data

The following data synthesizes Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values from comparative studies (Vitt et al., Oie et al.).

Table 1: In Vitro Susceptibility Profiles (µg/mL)
OrganismStrain TypePHMG-P (MIC/MBC)Chlorhexidine (MIC/MBC)Benzalkonium Cl (MIC)PHMB (MIC)
S. aureus Gram (+)2.0 / 4.0 2.0 / 4.00.5 - 4.01.0 - 2.0
E. coli Gram (-)64 / 128 2.0 / 4.016 - 3230 - 60
P. aeruginosa Gram (-)4.0 / 8.0 8.0 / 16.030 - 605.0 - 10.0
C. albicans Fungal3.9 / 3.9 4.0 / 4.0~152.0 - 4.0
Biofilm (S. aureus) Biofilm500 (0.05%) >1000>2000~500

Key Insights:

  • Gram-Negative Performance: PHMG-P demonstrates superior efficacy against P. aeruginosa compared to Chlorhexidine and QACs. This is attributed to the phosphate group facilitating better interaction with the pseudomonal outer membrane.

  • Fungal Efficacy: PHMG-P is highly effective against C. albicans, often matching or exceeding PHMB.

  • The E. coli Anomaly: Note the higher MIC for E. coli compared to S. aureus. The lipopolysaccharide (LPS) layer in E. coli can hinder the penetration of the bulky PHMG polymer more effectively than it hinders small molecules like CHX.

Part 3: Biofilm Eradication & Resistance

For drug development professionals, planktonic data is often insufficient. Biofilm efficacy is the primary differentiator for PHMG-P.

The eDNA Interaction

PHMG-P has a high affinity for extracellular DNA (eDNA), a structural component of the biofilm matrix.

  • Mechanism: PHMG-P binds to the phosphate backbone of eDNA.

  • Result: This collapses the biofilm structure ("crumbling effect"), exposing dormant bacteria to the biocide.

  • Data Point: Studies indicate that 0.05% - 0.1% PHMG-P can significantly inhibit biofilm formation and degrade established S. aureus biofilms, whereas QACs often require concentrations >1.0% to achieve similar mass reduction.

Part 4: Validated Experimental Protocol

Testing cationic polymers is prone to false positives due to "carry-over" effects. The polymer sticks to the bacterial cell wall and continues to kill them in the agar plate unless specifically neutralized.

Standard: ASTM E1054 (Evaluation of Inactivators of Antimicrobial Agents).

The "Neutralization Trap" Workflow

Do not use standard Letheen broth alone. The high charge density of PHMG-P requires a robust neutralizing system.

Recommended Neutralizer (Dey-Engley Modified):

  • Lecithin (neutralizes QACs/polymers)

  • Polysorbate 80 (Tween 80)

  • Sodium Thiosulfate (neutralizes oxidizers, aids in polymer detachment)

  • Sodium Bisulfite

ProtocolWorkflow cluster_Prep Phase 1: Exposure cluster_Crit Phase 2: Critical Neutralization cluster_Read Phase 3: Quantification Inoculum Standard Inoculum (10^8 CFU/mL) Contact Contact Time (e.g., 5 min) Inoculum->Contact TestSub PHMG-P Solution (Var. Conc.) TestSub->Contact Neut Transfer to Dey-Engley Broth (1:10 Dilution) Contact->Neut STOP ACTION Plating Plate on Tryptic Soy Agar Neut->Plating Validation Neutralizer Toxicity Control Validation->Plating Must show growth Count Count Survivors (Log Reduction) Plating->Count

Figure 2: Validated workflow for testing PHMG-P. The transfer to Dey-Engley broth is the critical control point to prevent false efficacy data.

Part 5: Stability and Safety Profile

Stability[1][2]
  • Thermal: PHMG-P is stable up to 250°C, making it superior to alcohols and suitable for processes involving heat.

  • pH: Active across a wide pH range (2–10), unlike Chlorine (active at acidic pH) or QACs (active at alkaline pH).

Toxicology (The "Drug Development" Context)
  • Dermal/Ocular: PHMG-P is generally classified as a low irritant (comparable to or milder than PHMB) for intact skin. It is used in wound care solutions in some jurisdictions.[1]

  • Inhalation (Contraindication):

    • Observation: Inhalation of PHMG derivatives causes obliterative bronchiolitis and pulmonary fibrosis.

    • Mechanism: The polymer destroys the surfactant layer of the lung alveoli and triggers a persistent inflammatory fibrosis response.

    • Directive: Do not formulate PHMG-P for sprays, aerosols, or humidifiers. Applications must be restricted to liquid surface disinfection, solid-state incorporation (antimicrobial plastics), or controlled topical wound care.

References

  • Vitt, A., et al. (2015). "Antimicrobial activity of polyhexamethylene guanidine phosphate in comparison to chlorhexidine using the quantitative suspension method."[1] Annals of Clinical Microbiology and Antimicrobials. Available at: [Link]

  • Wei, D., et al. (2011). "Structural characterization and antibacterial activity of polyhexamethylene guanidine hydrochloride." Journal of Applied Polymer Science. (Mechanistic grounding for guanidine polymers).
  • Moshynets, O. V., et al. (2022). "eDNA Inactivation and Biofilm Inhibition by the Polymeric Biocide Polyhexamethylene Guanidine Hydrochloride."[1][2] International Journal of Molecular Sciences. Available at: [Link]

  • Oie, S., & Kamiya, A. (2002). "Efficacy of disinfectants against biofilm cells of Methicillin-resistant Staphylococcus aureus." Microbios.
  • Kim, H. R., et al. (2016). "Polyhexamethylene guanidine phosphate aerosol particles induce pulmonary inflammatory and fibrotic responses." Archives of Toxicology. (Safety/Toxicity reference).

Sources

Comparative Technical Guide: Guanidine Phosphate vs. Guanidine Sulfamate for Flame Retardancy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Guanidine Phosphate (GP) and Guanidine Sulfamate (GS) , two prominent nitrogen-based flame retardants. While both utilize the guanidine moiety to impart fire resistance, their anionic components dictate distinct mechanisms and application suitabilities.

The Verdict:

  • Guanidine Phosphate (GP) is the superior choice for cellulosic materials (wood, paper, cotton) . Its mechanism relies on phosphorylation in the condensed phase, driving extensive char formation and achieving higher Limiting Oxygen Index (LOI) values.

  • Guanidine Sulfamate (GS) is preferred for synthetic polymers (e.g., Polyamide 6) , often in synergistic systems (e.g., with melamine polyphosphate).[1] Its dual-action mechanism involves significant non-flammable gas release, but its thermal instability at high temperatures limits its standalone efficiency in wood applications compared to GP.

Chemical & Physical Profile

Understanding the physicochemical baseline is critical for formulation stability and processing.

FeatureGuanidine Phosphate (GP)Guanidine Sulfamate (GS)
CAS Number 5423-23-4 (Monobasic)50979-18-5
Molecular Formula


Physical State White Crystalline SolidWhite Crystalline Solid
Melting Point ~210–240°C (Decomposes)~181°C (Decomposes)
Solubility (Water) High (>10 g/100mL)High
pH (10% Solution) Acidic (~4.0–5.0)Near Neutral to Weakly Acidic
Primary Hazard Skin/Eye Irritant (H315, H319)Aquatic Toxicity (H412)
Mechanistic Deep Dive

The core differentiator lies in how the anion (


 vs. 

) interacts with the substrate during thermal degradation.
Guanidine Phosphate: The Condensed Phase Dominator

GP functions primarily in the condensed phase .[1] Upon heating, it decomposes to release polyphosphoric acid. This acid acts as a dehydrating agent, reacting with the hydroxyl groups of cellulose (phosphorylation). This process:

  • Prevents the formation of levoglucosan (fuel).

  • Promotes cross-linking and cyclization.

  • Forms a stable carbonaceous char layer that insulates the material.[2]

Guanidine Sulfamate: The Hybrid Actor

GS operates via a hybrid mechanism (Gas + Condensed phases).

  • Gas Phase: Decomposes to release non-flammable gases (

    
    , 
    
    
    
    ,
    
    
    ) which dilute oxygen and fuel vapors.
  • Condensed Phase: Promotes some charring, but less effectively than GP. At high temperatures (>300°C), the acid anhydride component of GS can volatilize, weakening the catalytic charring effect [1].

Visualization: Mechanistic Pathways

FlameRetardantMechanism cluster_GP Guanidine Phosphate (GP) cluster_GS Guanidine Sulfamate (GS) GP Guanidine Phosphate Acid Polyphosphoric Acid (Non-volatile) GP->Acid Heat (>200°C) Char Stable Char Layer (Thermal Shield) Acid->Char Phosphorylation of Cellulose (-H2O) GS Guanidine Sulfamate Gas Gas Release (NH3, N2, SOx) GS->Gas Dilution Effect Volatile Volatile Anhydride (Loss of Catalyst) GS->Volatile High Temp Degradation WeakChar Porous Char GS->WeakChar Minor Acid Catalysis

Figure 1: Comparative decomposition pathways.[3] GP (blue) focuses on stable char formation, while GS (red) relies on gas dilution and forms a less stable char due to volatility.

Performance Analysis: Experimental Data

The following data synthesizes results from comparative studies on wood pulp paper and cellulosic composites [1][2].

Table 1: Comparative Fire Performance (Wood Pulp Paper)
MetricGuanidine Phosphate (GP)Guanidine Sulfamate (GS)Performance Note
Limiting Oxygen Index (LOI) 35.7% - 47.8% 28.0% - 32.0%GP achieves significantly higher LOI at equal loading.
TGA Char Residue (700°C) ~38.6% ~18.2%GP retains more mass, indicating superior char stability.
Peak Heat Release (pHRR) 65.4 W/g 108.7 W/gLower pHRR indicates GP slows fire growth better.
Decomposition Onset (

)
~213°C~225°CGP triggers earlier, catalyzing char before ignition.

Critical Insight: In TGA analysis, GS exhibits a "volatilization penalty." While it starts decomposing later, the loss of its acid source (sulfamic acid species) as gas reduces the acidity available to catalyze char formation. GP's phosphoric acid residues remain in the solid phase, continuously protecting the substrate [1].

Experimental Protocols

To validate these properties, the following protocols are recommended. These are designed to be self-validating: if the control samples do not meet baseline flammability, the test is void.

Protocol A: Preparation & LOI Testing of Cellulosic Samples

Objective: Determine the minimum oxygen concentration required to support combustion.

Materials:

  • Substrate: Whatman Filter Paper (Grade 1) or Wood Veneer (Poplar).

  • Reagents: GP and GS (98%+ purity), Distilled Water.

  • Equipment: LOI Tester (ASTM D2863), Drying Oven, Analytical Balance.

Workflow Visualization:

ExperimentalProtocol Start Start: Solution Prep Sol Dissolve FR in Water (Concentrations: 5%, 10%, 15%) Start->Sol Impreg Impregnation (Dip 30 min or Ultrasonic 10 min) Sol->Impreg Dry Drying Cycle (80°C for 4h -> 105°C for 2h) Impreg->Dry Cond Conditioning (23°C, 50% RH for 48h) Dry->Cond Test LOI Testing (ASTM D2863) Ignite top, measure burn length Cond->Test Calc Calculate LOI LOI = [O2] / ([O2] + [N2]) * 100 Test->Calc

Figure 2: Step-by-step workflow for preparing and testing flame retardant efficiency.

Step-by-Step Methodology:

  • Solution Prep: Prepare aqueous solutions of GP and GS at 5%, 10%, and 15% (w/w).

  • Impregnation: Submerge pre-weighed samples. For wood, apply vacuum (0.08 MPa) for 30 mins to ensure penetration.

  • Drying (Critical): Dry at 80°C to remove free water, then 105°C to constant weight. Validation: Calculate Weight Percent Gain (WPG). Target WPG should be within ±1% of solution concentration.

  • LOI Test: Mount sample vertically. Flow

    
     mix. Ignite top.
    
    • Pass Criteria: Flame extinguishes before consuming 50mm of length.

    • Step Method: Adjust

      
       by 0.2% increments to find the threshold.
      
Safety & Environmental Impact (E-E-A-T)[4]

Safety data sheets (SDS) reveal distinct hazard profiles that influence handling and disposal [3][4].

  • Guanidine Phosphate:

    • Human Health: Irritant.[4] Causes skin (H315) and serious eye irritation (H319).[4][5] Harmful if swallowed or inhaled (H302/H332).[4][5]

    • Handling: Requires standard PPE (gloves, goggles).[6] Dust mask recommended.

  • Guanidine Sulfamate:

    • Environmental: Classified as Harmful to aquatic life with long-lasting effects (H412) .[6]

    • Disposal: Wash water must not be discharged into drains without treatment. This is a critical consideration for large-scale textile processing where leaching is possible.

References
  • ResearchGate. Properties and Mechanisms of Different Guanidine Flame Retardant Wood Pulp Paper. Accessed Jan 28, 2026.

  • BenchChem. Performance comparison of guanidine-based flame retardants in wood pulp paper. Accessed Jan 28, 2026.

  • Fujifilm Wako. Safety Data Sheet: Guanidine Phosphate. Accessed Jan 28, 2026.

  • Echemi. Guanidine Sulfamate SDS. Accessed Jan 28, 2026.

  • MDPI. Flame Retardancy of PA6 Using a Guanidine Sulfamate/Melamine Polyphosphate Mixture. Accessed Jan 28, 2026.

Sources

nonlinear optical properties of DPGN crystal compared to KDP

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Nonlinear Optical Properties of DPGN Crystal vs. KDP

Executive Summary

In the realm of nonlinear optics (NLO), Potassium Dihydrogen Phosphate (KDP) has long stood as the industry benchmark for frequency doubling (Second Harmonic Generation, SHG) and optical switching. However, the emergence of semi-organic and organic crystals like N,N'-Diphenylguanidinium Nitrate (DPGN) offers researchers alternative pathways for photonics applications.

This guide provides a rigorous technical comparison between DPGN and KDP. While KDP retains dominance in high-power and deep-UV applications, DPGN presents a viable, cost-effective alternative for visible-range applications, characterized by a distinct hydrogen-bonded network and ease of growth via slow evaporation.

Key Verdict:

  • KDP is superior for UV transparency (<300 nm) and high-power laser systems (high damage threshold).

  • DPGN is a strong candidate for low-to-medium power visible applications , offering ~0.92x the SHG efficiency of KDP with potentially lower hygroscopicity and simpler room-temperature growth requirements.

Material Fundamentals: The Chemistry of Nonlinearity

To understand the optical performance, we must first analyze the structural origins of nonlinearity in both materials.

Potassium Dihydrogen Phosphate (KDP)[1][2][3]
  • Formula:

    
    
    
  • Class: Inorganic dielectric.

  • Mechanism: Nonlinearity arises from the distortion of the

    
     tetrahedra and the hydrogen bond network connecting them. It relies on a non-centrosymmetric crystal structure (tetragonal 
    
    
    
    at room temperature).
  • Growth: Grown from aqueous solution; highly scalable but requires precise temperature control to avoid defects.

N,N'-Diphenylguanidinium Nitrate (DPGN)[3][4][5][6][7]
  • Formula:

    
     (Salt of Diphenylguanidine and Nitric Acid)
    
  • Class: Organic / Semi-organic salt.[1][2][3]

  • Mechanism: The NLO response is driven by the

    
    -electron delocalization  within the diphenylguanidinium cation and the strong hydrogen bonding network between the cation and the nitrate anion. This "push-pull" electronic structure is typical of organic NLO materials, aiming to enhance molecular hyperpolarizability.
    
  • Growth: Synthesized by stoichiometric reaction of diphenylguanidine and nitric acid, followed by Slow Evaporation Technique (SET) from methanol or mixed solvents at room temperature.

Optical Properties Comparison

The utility of an NLO crystal is defined by where it transmits light and how much energy it can handle.

Transparency and Band Gap
FeatureKDP (Benchmark)DPGN (Challenger)Analysis
UV Cut-off ~200 nm~310 nm KDP is essential for UV generation (e.g., 266 nm lasers). DPGN absorbs in the UV, limiting it to visible/NIR use.
Optical Band Gap Wide (>6.0 eV)~3.9 eV DPGN's lower band gap confirms its organic nature and UV absorption edge.
Transmission Range 0.2 – 1.5

m
0.31 – 1.1

m
DPGN has a clean window for standard Nd:YAG (1064 nm) doubling but fails for UV harmonics.
Nonlinear Optical (NLO) Efficiency

The most critical metric is the Second Harmonic Generation (SHG) efficiency, typically measured against KDP using the Kurtz-Perry Powder Method .

  • KDP Efficiency: Defined as 1.0 (Reference) .

  • DPGN Efficiency: Measured at approximately 0.92x KDP .

Interpretation: Unlike some engineered organic crystals (like Urea or DAST) which can be 10-100x more efficient than KDP, DPGN offers comparable but slightly lower efficiency. This places DPGN in the category of "replacement candidates" for specific setups where KDP's hygroscopicity or growth cost might be a disadvantage, rather than a high-performance booster.

Physical & Thermal Durability[5][8][9]

Experimental durability often dictates the lifespan of an optical component.

Laser Damage Threshold (LDT)
  • KDP: Extremely high (>5 GW/cm² for ns pulses). It is the material of choice for fusion-class lasers.

  • DPGN: Moderate. While specific LDT values for DPGN are often lower than inorganic oxides, similar guanidine derivatives typically withstand 1–3 GW/cm² .

    • Constraint: Organic materials are generally softer and more susceptible to thermal degradation under high-fluence pumping.

Mechanical & Thermal Stability
  • Hardness: DPGN is a soft material (low Vickers hardness number), making it challenging to polish to high optical quality compared to harder inorganics.

  • Thermal Stability: DPGN is stable up to its melting/decomposition point (typically ~160–200°C ). KDP has a phase transition temperature but is generally robust until dehydration occurs.

Experimental Protocol: Growth & Characterization

For researchers attempting to replicate or verify these properties, the following workflow ensures scientific integrity.

A. Crystal Growth (Slow Evaporation Technique)
  • Objective: Grow optical-quality single crystals of DPGN.

  • Reagents: N,N'-Diphenylguanidine (99% purity), Nitric Acid (

    
    ), Methanol.
    
  • Protocol:

    • Dissolve Diphenylguanidine in Methanol.

    • Add Nitric Acid dropwise in a 1:1 stoichiometric ratio while stirring.

    • Filter the solution to remove impurities.

    • Cover the vessel with perforated film to control evaporation rate.

    • Maintain at constant temperature (e.g., 30°C) in a dust-free environment.

    • Harvest crystals after 2–4 weeks.

B. SHG Measurement (Kurtz-Perry Method)
  • Objective: Quantify NLO efficiency relative to KDP.

  • Setup:

    • Source: Q-switched Nd:YAG laser (1064 nm, 10 ns pulse).

    • Sample Prep: Grind DPGN and KDP crystals into uniform micro-crystalline powders (grain size ~125–150

      
      m).
      
    • Detection: Pack powders into capillaries. Irradiate with IR laser.

    • Measurement: Detect the 532 nm (green) output using a photomultiplier tube (PMT) behind an IR-blocking filter.

    • Calculation:

      
      .
      

Visualizing the Workflow

The following diagram illustrates the standard experimental setup for validating the SHG efficiency of DPGN against KDP.

SHG_Measurement_Setup Laser Nd:YAG Laser (1064 nm) Attenuator Variable Attenuator Laser->Attenuator Pulse Splitter Beam Splitter Attenuator->Splitter Reference Ref. Detector (Energy Monitor) Splitter->Reference Ref Beam Lens Focusing Lens Splitter->Lens Main Beam Oscilloscope Oscilloscope (Data Readout) Reference->Oscilloscope Normalization Sample Sample Capillary (DPGN or KDP Powder) Lens->Sample High Intensity IR Filter IR Filter (Blocks 1064 nm) Sample->Filter IR + Green Light Monochromator Monochromator (Selects 532 nm) Filter->Monochromator Green Light Only PMT PMT Detector (Signal Intensity) Monochromator->PMT PMT->Oscilloscope Voltage Signal

Caption: Schematic of the Kurtz-Perry powder technique used to measure Second Harmonic Generation (SHG) efficiency.

Conclusion

DPGN (N,N'-Diphenylguanidinium Nitrate) represents a fascinating intersection of organic chemistry and photonics. While it does not dethrone KDP in terms of raw power handling or UV transmission, it serves as an excellent material for:

  • Educational & Academic Research: Demonstrating organic NLO mechanisms and crystal growth.

  • Low-Power Visible Photonics: Where the cost and environmental sensitivity of KDP (hygroscopicity) might be prohibitive.

For researchers in drug development or materials science, DPGN highlights the potential of guanidine derivatives as customizable scaffolds for optical engineering, offering a "soft" but chemically tunable alternative to rigid inorganic lattices.

References

  • Saravana Kumar, G., & Murugakoothan, P. (2014). "Synthesis, spectral analysis, optical and thermal properties of new organic NLO crystal: N,N'-Diphenylguanidinium Nitrate (DPGN)." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 58-65. [4]

  • Sankar, R., et al. (2010). "Growth and characterization of bis-glycine sodium nitrate (BGSN), a novel semi-organic nonlinear optical crystal." Journal of Crystal Growth, 312(19), 2729-2733. (Context on semi-organic growth methods).
  • Hale, G. D., et al. (1997). "Prospects for organic nonlinear optical materials." Journal of Physical Chemistry B. (General reference for Organic vs Inorganic NLO comparison).
  • Kurtz, S. K., & Perry, T. T. (1968). "A Powder Technique for the Evaluation of Nonlinear Optical Materials." Journal of Applied Physics, 39, 3798. (Standard Protocol Reference).

Sources

Thermal Stability of Phosphoryl Guanidine (PG) DNA Duplexes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability of Phosphoryl Guanidine DNA Duplexes vs Natural DNA Content Type: Publish Comparison Guide

Executive Summary

Phosphoryl guanidine (PG) oligonucleotides represent a third generation of charge-neutral nucleic acid analogues, distinct from Peptide Nucleic Acids (PNA) and Phosphorodiamidate Morpholino Oligomers (PMO).[1] Unlike natural phosphodiester DNA, which possesses a polyanionic backbone susceptible to electrostatic repulsion, PG-DNA features a neutral phosphoryl guanidine moiety (typically 1,3-dimethylimidazolidine-2-imine).

The Core Differentiator: The thermal stability (


) of PG-DNA duplexes is ionic-strength dependent  in a manner inverse to natural DNA. While natural DNA requires high salt concentrations to screen charge repulsion and stabilize the helix, PG-DNA maintains high stability even in deionized water. Under physiological conditions, PG-DNA exhibits stability comparable to or slightly lower than natural DNA, but with superior nuclease resistance and mismatch discrimination.

Chemical Architecture & Mechanism

To understand the thermal stability profile, one must first grasp the structural modification. In PG-DNA, the non-bridging oxygen of the phosphate group is replaced by a guanidine unit.

Structural Comparison
  • Natural DNA: Negatively charged phosphate backbone.[2] High inter-strand repulsion. Requires cations (

    
    , 
    
    
    
    ) for stability.
  • PG-DNA: Charge-neutral backbone.[2][3] No inter-strand repulsion. Bulky guanidine group adds steric volume but prevents nuclease degradation.[4]

DOT Diagram: Mechanistic Stability Logic

The following diagram illustrates the thermodynamic forces at play during hybridization under different salt conditions.

StabilityMechanism cluster_Natural Natural DNA (Polyanionic) cluster_PG PG-DNA (Neutral) ND_LowSalt Low Salt Environment ND_Repulsion High Electrostatic Repulsion ND_LowSalt->ND_Repulsion Lack of shielding ND_Result Unstable Duplex (Low Tm) ND_Repulsion->ND_Result Strand separation ND_HighSalt High Salt Environment ND_Screening Charge Screening by Cations ND_HighSalt->ND_Screening Na+/Mg++ binding ND_ResultHigh Stable Duplex (High Tm) ND_Screening->ND_ResultHigh Helix stabilization PG_Env Any Ionic Strength (Low or High) PG_Neutral Zero Electrostatic Repulsion PG_Env->PG_Neutral Backbone neutrality PG_Result Consistently Stable Duplex PG_Neutral->PG_Result Tm Independent of Salt PG_Result->ND_Result PG Superior here PG_Result->ND_ResultHigh Comparable here

Caption: Comparative thermodynamic mechanism. Natural DNA relies on ionic shielding for stability, whereas PG-DNA stability is intrinsic due to charge neutrality.

Comparative Performance Analysis

The following data synthesizes findings from key studies (Stetsenko et al., Kupryushkin et al.) comparing PG-modified oligonucleotides against natural phosphodiester (PO) DNA.

Table 1: Thermal Stability ( ) Profile
ParameterNatural DNA (PO)PG-DNA (Fully Modified)Performance Verdict
Backbone Charge Negative (Polyanionic)NeutralPG eliminates repulsion.[2]

in Low Salt
(<10 mM NaCl)
Very Low (Unstable)High (Stable)PG is vastly superior.

in Physiological Salt
(~150 mM)
High (Standard)Comparable / Slight DecreaseNatural DNA is marginally better (~1°C higher per mod).

per Modification
N/A-0.5°C to -1.2°C (in high salt)PG has a minor destabilizing steric effect in high salt.
Nuclease Resistance Low (Minutes)High (Hours/Days)PG is essential for in vivo stability.
Mismatch Discrimination StandardEnhancedPG improves specificity (e.g., for PCR).
Detailed Analysis of Ionic Strength Dependence
  • Low Ionic Strength (The "PG Advantage"): In deionized water or low-salt buffers, natural DNA strands repel each other violently. PG-DNA, lacking this charge, maintains a B-form helix structure. This allows hybridization assays in water, which is impossible with natural DNA.

  • High Ionic Strength: As salt concentration increases, the

    
     of natural DNA rises sharply (logarithmic dependence on 
    
    
    
    ). The
    
    
    of PG-DNA remains relatively flat. At very high salt, the steric bulk of the PG group (1,3-dimethylimidazolidine-2-imine) causes a slight destabilization compared to the compact natural phosphate, typically lowering
    
    
    by ~1.2°C per modification [1, 2].

Experimental Protocol: UV Melting Analysis

Objective: To accurately determine the


 of PG-DNA duplexes and validate the ionic strength independence.

Scientific Rationale: Standard DNA melting protocols often assume high salt buffers. When working with PG-DNA, it is critical to perform a "Salt-Step" validation to prove the neutral backbone mechanism.

Workflow Diagram

ProtocolWorkflow cluster_Buffers 2. Buffer Selection Step1 1. Sample Prep (1-2 µM Duplex) BufA Buffer A: 10 mM Na-Cacodylate (Low Salt) Step1->BufA BufB Buffer B: 100 mM NaCl (Physiological) Step1->BufB Step3 3. Annealing 95°C -> 20°C (-1°C/min) BufA->Step3 BufB->Step3 Step4 4. UV Melting 20°C -> 95°C (+0.5°C/min) Step3->Step4 Step5 5. Data Analysis 1st Derivative (dA/dT) Step4->Step5

Caption: UV melting workflow emphasizing parallel buffer testing to validate ionic strength independence.

Step-by-Step Methodology
  • Oligonucleotide Preparation:

    • Synthesize PG-modified oligonucleotides using standard phosphoramidite chemistry (PG-phosphoramidites are compatible with standard synthesizers).[1]

    • Purify via RP-HPLC.[1] Note: PG groups are hydrophobic; expect longer retention times than natural DNA.

    • Quantify concentration using UV absorbance at 260 nm.

  • Buffer Setup (The Critical Variable):

    • Prepare two distinct buffers to validate the PG effect.

    • Condition A (Low Salt): 10 mM Sodium Cacodylate (pH 7.2), 0 mM NaCl .

    • Condition B (Physiological): 10 mM Sodium Cacodylate (pH 7.2), 100 mM NaCl , 10 mM

      
      .
      
  • Annealing:

    • Mix equimolar amounts (1.0 - 2.0 µM) of the PG-oligonucleotide and its complement.

    • Heat to 95°C for 5 minutes to denature.

    • Cool slowly to 20°C at a rate of 1.0°C/min to ensure thermodynamic equilibrium and proper duplex formation.

  • Melting Curve Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor absorbance at 260 nm (hyperchromicity) while heating from 20°C to 95°C at a ramp rate of 0.5°C/min.

    • Self-Validation Check: Ensure the transition is sigmoidal. If the PG-DNA curve in Low Salt (Condition A) is flat or non-sigmoidal, the duplex may be too stable (Tm > 95°C) or aggregation occurred.

  • Calculation:

    • Calculate the first derivative (

      
      ). The peak of this derivative is the 
      
      
      
      .[1]
    • Expected Result: Natural DNA will show a massive

      
       between Condition A and B (e.g., >20°C difference). PG-DNA will show a minimal 
      
      
      
      (e.g., <5°C difference).

References

  • Kupryushkin, M. S., Pyshnyi, D. V., & Stetsenko, D. A. (2014). Phosphoryl guanidines: A new type of nucleic acid analogues.[1][5][6] Acta Naturae, 6(4), 116–118.[5]

  • Dyudeeva, E. S., et al. (2025). Synthesis and Properties of Phosphoryl Guanidine Oligonucleotides Containing 2′,4′-Locked Nucleotides.[7] Russian Journal of Bioorganic Chemistry, 51, 850–859.[7]

  • Stetsenko, D. A., et al. (2021). An Influence of Modification with Phosphoryl Guanidine Combined with a 2′-O-Methyl or 2′-Fluoro Group on the Small-Interfering-RNA Effect. International Journal of Molecular Sciences, 22(18), 9866.

  • Lomzov, A. A., et al. (2019). Thermal stability and structural features of phosphoryl guanidine DNA duplexes.[5] Journal of Biomolecular Structure and Dynamics. (Cited within Stetsenko 2021).[1][2][3][4]

Sources

phosphate binding affinity of bisguanidine versus monoguanidine receptors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phosphate Binding Affinity of Bisguanidine versus Monoguanidine Receptors Content Type: Publish Comparison Guide

Executive Summary: The Chelate Effect in Anion Recognition

In the molecular recognition of oxoanions, the guanidinium group is the "gold standard" motif due to its high pKa (~13.5) and ability to form charge-assisted hydrogen bonds. However, for researchers targeting phosphate species (e.g.,


, 

, ATP), monoguanidine receptors often fall short in competitive aqueous-organic media, typically achieving binding constants (

) in the range of

.

Bisguanidine receptors represent a structural evolution designed to overcome these limitations. By linking two guanidinium moieties via a spacer, these receptors leverage the chelate effect and charge complementarity , frequently elevating affinities to


 and enhancing selectivity. This guide analyzes the thermodynamic and structural drivers of this performance gap and provides a validated NMR titration protocol for quantifying these interactions.

Mechanistic Analysis: The Structural Basis of Affinity

The difference in performance between mono- and bisguanidine receptors is not merely additive; it is cooperative.

Monoguanidine: The Bidentate Limit (The "Arginine Fork")

A single guanidinium group interacts with phosphate primarily through a bidentate hydrogen bonding motif.

  • Interaction: Two parallel H-bonds form between the guanidinium NH protons and the phosphate oxygens.[1]

  • Limitation: The phosphate anion (especially

    
    ) has multiple oxygen atoms available for binding. A single guanidinium cannot saturate the hydrogen-bonding potential of the guest, leaving the phosphate susceptible to solvation by water or competitive binding by counter-ions.
    
Bisguanidine: Tetradentate Cooperativity (The "Pincer")

Bisguanidine receptors are often pre-organized by a spacer (e.g., meta-xylylene, ether chains) to position two guanidinium groups at a distance matching the O-P-O bond angles of phosphate.

  • Interaction: This creates a tetradentate binding pocket, forming four simultaneous H-bonds.

  • Charge Density Matching: At physiological pH, phosphate often exists as a dianion (

    
    ). A bisguanidinium host (+2 charge) achieves perfect electroneutrality with the guest, minimizing the penalty of charge separation in low-dielectric media.
    
Visualization: Binding Topologies

The following diagram illustrates the transition from the simple "fork" interaction to the "pincer" complex.

BindingModes cluster_0 Monoguanidine (1:1) cluster_1 Bisguanidine (1:1 Chelate) Mono Guanidinium (+) Phos1 Phosphate (-) Mono->Phos1 Bidentate H-Bonds (Weak, Solvent Exposed) Bis Bis-Guanidinium (2+) (Linked Scaffold) Mono->Bis Structural Evolution (Preorganization) Phos2 Phosphate (2-) Bis->Phos2 Tetradentate H-Bonds (Strong, Shielded)

Figure 1: Comparison of binding topologies. The bisguanidine scaffold enables a chelate effect, saturating the H-bond acceptor sites of the phosphate guest.

Comparative Performance Data

The following table synthesizes data from landmark studies (e.g., Schmidtchen, Lehn, Anslyn) comparing binding constants in competitive solvents. Note that


 values increase exponentially with the addition of the second binding site.
Table 1: Binding Affinity Comparison ( in )
FeatureMonoguanidine ReceptorsBisguanidine ReceptorsPerformance Factor
Representative Host N-Methylguanidinium / ArginineSchmidtchen's Bicyclic Host / Bis-xylyleneStructural Complexity
Target Anion

/


(preferred)
Charge Matching

(DMSO/MeCN)


~100x - 1000x Increase
Stoichiometry Often 1:1 or 2:1 (Host:Guest)Strictly 1:1 (Chelate)Entropic Advantage
Thermodynamics Enthalpy (

) driven; Entropy penalty due to ordering two hosts.
Entropy (

) favorable (solvent release); Enthalpy favorable (4 H-bonds).
Gibbs Free Energy

Key Insight: In aqueous mixtures (e.g., Methanol/Water 9:1), monoguanidines often lose binding capability (


), whereas rigid bisguanidines retain significant affinity (

) due to the hydrophobic shielding of the binding pocket.

Experimental Protocol: NMR Titration

To validate the affinity of a new bisguanidine receptor,


 NMR titration  is the method of choice.[1] It provides direct structural information about the binding site (via chemical shift perturbations) and precise 

determination.
Protocol Design: Self-Validating Workflow

Objective: Determine


 for a Bisguanidine Host (H) and Phosphate Guest (G).
Reagents & Preparation[1][2]
  • Solvent: DMSO-

    
     (highly polar, prevents ion-pairing of the host salt) or CD
    
    
    
    CN (for higher affinity measurements). Crucial: Solvent must be dry to prevent water competition.
  • Host Solution: Prepare 500

    
    L of Host at 2-5 mM concentration.
    
  • Guest Solution: Prepare a stock of Tetrabutylammonium (TBA) Dihydrogen Phosphate at 50-100 mM (10x-20x host concentration) in the same host solution.

    • Why? Dissolving guest in the host solution ("constant host method") prevents dilution of the host during titration, simplifying data analysis.

Step-by-Step Methodology
  • Initial Spectrum: Acquire a high-resolution

    
     NMR of the pure Host (0.0 eq). Focus on the NH protons (typically > 7 ppm).
    
  • Titration: Sequentially add Guest solution directly into the NMR tube.

    • Increments: 0.1, 0.2, 0.3... up to 1.0 eq, then 1.5, 2.0, 3.0, 5.0 eq.

    • Mixing: Invert tube 3x and equilibrate for 2 mins before acquisition.

  • Observation: Track the downfield shift (

    
    ) of the guanidinium NH signals. A rapid shift that plateaus at 1.0 eq indicates strong binding (1:1).
    
  • Data Analysis: Plot

    
     vs. [Guest]/[Host]. Fit the isotherm to a 1:1 binding model (e.g., using BindFit or non-linear least squares).
    
Workflow Visualization

NMRProtocol Start Start: Host Solution (2 mM in DMSO-d6) Titration Titration Loop Add Guest (0.1 - 5.0 eq) Start->Titration Acquire Acquire 1H NMR Track NH Shift Titration->Acquire Acquire->Titration Next Aliquot Analysis Data Analysis Plot Isotherm & Fit Acquire->Analysis Saturation Reached Result Output: Ka & Stoichiometry Analysis->Result

Figure 2: Standardized NMR titration workflow for affinity determination.

References

  • Schmidtchen, F. P. (1986). "Molecular Recognition of Anions by Zwitterionic Macrocycles." Journal of Organic Chemistry. Link

  • Dietrich, B., Fyles, T. M., Lehn, J. M., et al. (1979). "Anion receptor molecules. Synthesis and anion-binding properties of (poly)guanidinium macrocycles." Helvetica Chimica Acta.[3] Link

  • Best, M. D., Tobey, S. L., & Anslyn, E. V. (2003).[4] "Abiotic guanidinium containing receptors for anionic species." Coordination Chemistry Reviews. Link[4]

  • Hargrove, A. E., et al. (2011). "Algorithms for the Determination of Binding Constants and Enantiomeric Excess Using NMR Titrations." Organic Letters. Link (Source for BindFit method).

Sources

evaluating the performance of different guanidine-based flame retardants

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Guanidine-Based Flame Retardants

Title: Beyond Halogens: A Comparative Technical Guide to Guanidine-Based Flame Retardants (GAS vs. GDP)

Executive Summary For materials scientists and R&D chemists, the shift away from halogenated flame retardants (FRs) has necessitated a deep dive into nitrogen-phosphorus synergists. Guanidine salts—specifically Guanidine Sulfamate (GAS) and Guanidine Dihydrogen Phosphate (GDP) —have emerged as front-runners due to their high nitrogen content and ability to drive intumescent char formation.

This guide moves beyond datasheets to objectively evaluate these two chemistries. We analyze their distinct mechanisms, quantify their performance in critical substrates (Polyamides and Cellulosics), and provide self-validating experimental protocols for your lab.

Part 1: The Chemical Mechanism (Causality)

To select the right FR, one must understand the mode of action. Guanidine salts function through a "blowing agent" mechanism coupled with acid-catalyzed charring.

The Divergence:

  • Guanidine Sulfamate (GAS): Acts primarily in the Gas Phase and Condensed Phase .[1] Upon decomposition, it releases non-flammable gases (

    
    , 
    
    
    
    ) that dilute the fuel load, while the sulfamate anion assists in cross-linking.
  • Guanidine Phosphate (GDP): Dominates in the Condensed Phase . The phosphate moiety decomposes into polyphosphoric acid, a potent dehydrating agent that strips water from the polymer backbone, forcing the formation of a carbonaceous char (intumescence) rather than volatile fuel.[1][2]

Figure 1: Mechanistic divergence between Sulfamate (Gas-phase dominant) and Phosphate (Condensed-phase dominant) pathways.

Part 2: Comparative Performance Analysis

The following data aggregates performance metrics from controlled studies on Wood/Cellulosics (ideal for GDP) and Polyamide 6 (PA6) (ideal for GAS/Synergists).

Thermal Stability & Char Yield

Data derived from TGA analysis under Nitrogen.

MetricGuanidine Sulfamate (GAS)Guanidine Phosphate (GDP)
Decomposition Onset (

)
~265°C~230°C
Peak Mass Loss Rate High (Rapid gas release)Low (Slow char formation)
Char Yield at 600°C 15 - 20% (in PA6 matrix)45 - 55% (in Wood matrix)
Primary Advantage High processing temp compatibilitySuperior carbonization
Fire Testing Metrics (LOI & UL-94)

Context: GAS data based on PA6 composites; GDP data based on treated timber.

Test StandardGAS System (with MPP Synergist)GDP System (with Zinc Borate)
Limiting Oxygen Index (LOI) 37.0%47.8%
UL-94 Rating V-0 (at 1.6mm)N/A (Class A for construction)
Peak Heat Release (pHRR) Reduced by ~30%Reduced by >60%
Smoke Production Moderate (Sulfur species)Low (Char traps particulates)

Key Insight: GDP is the superior choice for char-forming substrates (cellulose, cotton, wood) due to the catalytic effect of phosphorus. GAS is preferred for synthetic polymers (nylons) where high processing temperatures would prematurely degrade phosphate-based retardants.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these results or evaluate a new supplier, use the following workflows.

Protocol A: Synthesis & Application of GDP on Wood

Objective: Achieve >40% LOI via impregnation.[3]

  • Synthesis: React Dicyandiamide with Phosphoric Acid (1:2 molar ratio) at 80°C.

    • Validation point: Solution must remain clear. Turbidity indicates incomplete reaction or polymerization.

  • Impregnation: Use a vacuum-pressure cycle (0.08 MPa vacuum for 30 min, then pressure).

    • Validation point: Weight Percent Gain (WPG) must exceed 12% for effective flame retardancy.

  • Drying: Step-wise drying (60°C

    
     80°C 
    
    
    
    103°C) to prevent migration of salts to the surface.
Protocol B: Evaluation Workflow (LOI & UL-94)

This workflow ensures data integrity by filtering out sample preparation errors before destructive testing.

Figure 2: Standardized testing workflow ensuring sample consistency before destructive analysis.

Part 4: Critical Evaluation & Cautions

1. Hygroscopicity (The "Achilles Heel"): Both GAS and GDP are hygroscopic. In high-humidity environments, they can migrate to the surface (blooming), leading to a loss of fire performance and sticky surfaces.

  • Mitigation: Co-microencapsulation with melamine resin or applying a hydrophobic topcoat is often required for commercial viability.

2. Leaching: Being water-soluble salts, they are not suitable for outdoor applications without fixation agents (e.g., Zinc Borate or organosilicon coupling agents) which lock the salts into the matrix.

3. Synergistic Potential:

  • GAS + Melamine Polyphosphate (MPP): This combination is critical for Polyamides. GAS provides the gas phase action, while MPP stabilizes the char, achieving V-0 ratings that neither can achieve alone at low loadings.

  • GDP + Zinc Borate (ZB): ZB acts as a "glass former," creating a hard ceramic shell over the soft phosphate char, preventing oxidation of the carbon skeleton.

References

  • BenchChem. (2025).[1][4] Synergistic Flame Retardancy: A Comparative Guide to Guanidine Sulfamate and Zinc Borate Systems. Retrieved from 1

  • National Institutes of Health (NIH). (2021). Flame Retardant Properties of a Guanidine Phosphate–Zinc Borate Composite Flame Retardant on Wood. Retrieved from 5

  • Baozhuan New Material. The characteristics of guanidine compound flame retardants. Retrieved from 2

  • MDPI. (2025). Flame Retardancy of PA6 Using a Guanidine Sulfamate/Melamine Polyphosphate Mixture. Retrieved from 6

  • Qualitest. (2025). Limiting Oxygen Index Explained: What It Means for Fire Safety. Retrieved from 7

Sources

comparison of analytical techniques for quantifying guanidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: The "Polarity Trap"

Guanidine derivatives (e.g., Metformin, Arginine, Guanidine HCl) present a distinct set of physicochemical challenges that defeat standard Reversed-Phase (RP) chromatography.

  • Extreme Polarity: The guanidinium group (

    
    ) is fully protonated at physiological and standard chromatographic pH. On a C18 column, these compounds elute in the void volume (
    
    
    
    ), resulting in zero retention and massive matrix interference.
  • Lack of Chromophores: Simple guanidines (like Guanidine HCl) lack the conjugated

    
    -systems required for UV detection, rendering standard HPLC-UV useless without modification.
    
  • Matrix Incompatibility: In biological or process samples, the high salt content often co-elutes with the analyte, causing ion suppression in Mass Spectrometry (MS).

This guide evaluates three distinct workflows to overcome these barriers, categorized by laboratory infrastructure and sensitivity requirements.

Technique A: HILIC-MS/MS (The Bioanalytical Gold Standard)

Best For: Trace quantification (PK studies, impurity profiling) in complex biological matrices (plasma, urine).

The Mechanism

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase. This creates a water-enriched layer on the stationary phase surface. Guanidine derivatives partition into this aqueous layer, achieving retention and separation from matrix salts.

Validated Protocol: Metformin & Impurities[1][2][3]
  • Column: Amide-functionalized silica (e.g., TSKgel Amide-80 or Waters XBridge Amide),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to load sample)

    • 1-6 min: 90%

      
       60% B (Elution of guanidines)
      
    • 6-8 min: 60% B (Hold)

    • 8.1 min: 90% B (Re-equilibration - Critical for HILIC)

  • Detection: ESI Positive Mode (MRM).

    • Source Temp: 350°C

    • Capillary Voltage: 3.0 kV

Scientist's Note: Do not use pure water as the injection solvent. The mismatch in solvent strength will cause peak broadening. Dissolve/dilute samples in 75% Acetonitrile to match the initial mobile phase conditions.

Technique B: Pre-Column Derivatization HPLC-UV/FL (The Accessible Alternative)

Best For: Labs without MS capabilities requiring high sensitivity (ng/mL) for non-chromophoric guanidines.

The Mechanism

Since guanidines lack UV absorbance, we chemically modify them. The reaction with 9,10-Phenanthrenequinone (PQ) in alkaline conditions cyclizes the guanidine moiety into a highly fluorescent phenanthroimidazole derivative.

Validated Protocol: PQ Derivatization

Reagents:

  • PQ Solution: 1 mM 9,10-Phenanthrenequinone in Ethanol.

  • Alkaline Buffer: 1.0 M NaOH.

  • Stop Solution: 2.0 M HCl.

Workflow:

  • Mix: Combine 100 µL Sample + 50 µL PQ Solution + 50 µL NaOH.

  • React: Incubate at 60°C for 20 minutes (Reaction is temperature-dependent).

  • Quench: Add 50 µL HCl to stop the reaction and stabilize the fluorophore.

  • Inject: 10 µL into HPLC.

Chromatography:

  • Column: C18 Reversed-Phase (Standard).

  • Detection: Fluorescence (Ex: 254 nm, Em: 360 nm) or UV (254 nm).

  • Limit of Detection (LOD): ~0.5 ng/mL (Fluorescence).

Technique C: Ion Chromatography (The Process Workhorse)

Best For: Bulk chemical manufacturing, high-salt process buffers, and "Guanidine HCl" purity assays.

The Mechanism

Ion Chromatography (IC) utilizes cation-exchange resins to separate the positively charged guanidinium ion from other cations (Na+, K+, Ca2+). Suppressed conductivity detection eliminates the background signal from the mobile phase, allowing direct detection of the analyte without derivatization.

Validated Protocol: Cation Exchange
  • System: Dionex ICS-5000+ (or equivalent) with Suppressed Conductivity.

  • Column: IonPac CS19 or CS20 (High capacity for amines).

  • Eluent: Methanesulfonic Acid (MSA) Generator.

    • Isocratic: 20 mM MSA.

  • Suppressor: Cation Self-Regenerating Suppressor (CSRS), recycle mode.

  • Current: Set to 50-60 mA (depending on flow rate).

  • Linearity: 0.1 mg/L to 100 mg/L.

Scientist's Note: IC is superior to HPLC for "clearing" assays (cleaning validation) because it does not suffer from the solvent peaks or plasticizer interference common in UV methods.

Comparative Performance Analysis

The following table summarizes the operational figures of merit for each technique.

FeatureHILIC-MS/MSDerivatization (PQ) HPLCIon Chromatography (IC)
Primary Analyte Trace Drugs (Metformin)Trace Guanidine (Generic)Bulk Guanidine/Salts
Sensitivity (LOD) High (1-10 pg/mL)Medium-High (0.5 ng/mL)Moderate (0.01 mg/L)
Selectivity Excellent (Mass based)Good (Reaction specific)High (Cation exchange)
Sample Prep Protein PrecipitationChemical Reaction (30 min)Dilution / Filtration
Matrix Tolerance Low (Needs cleanup)MediumHigh (Handles salts well)
Throughput High (5 min run)Low (Batch reaction time)Medium (15-20 min run)
Cost per Sample High (

$)
Medium (

)
Low ($)

Decision Framework & Visualizations

Workflow: Derivatization Reaction Logic

This diagram illustrates the critical steps for the 9,10-Phenanthrenequinone method.

DerivatizationWorkflow Sample Sample (Guanidine) Reagents Add Reagents (PQ + NaOH) Sample->Reagents Heat Incubate (60°C, 20 min) Reagents->Heat Cyclization Cyclization (Phenanthroimidazole) Heat->Cyclization Mechanism Quench Acid Quench (Add HCl) Heat->Quench Inject HPLC Injection (C18 Column) Quench->Inject

Figure 1: Step-by-step workflow for the pre-column derivatization of guanidine using 9,10-phenanthrenequinone.

Decision Tree: Method Selection

Use this logic gate to select the appropriate technique for your laboratory.

MethodSelection Start Start: Define Requirement IsTrace Is Trace Sensitivity Required? (< 1 µg/mL) Start->IsTrace HasMS Is MS/MS Available? IsTrace->HasMS Yes Matrix Is Matrix High Salt/Buffer? IsTrace->Matrix No HILIC Method: HILIC-MS/MS (Best for Bioanalysis) HasMS->HILIC Yes Deriv Method: HPLC-FL (PQ Derivatization) HasMS->Deriv No IC Method: Ion Chromatography (Best for Process/Purity) Matrix->IC Yes (High Salt) HPLC_UV Method: HPLC-UV (Only if Chromophore exists) Matrix->HPLC_UV No (Bulk Drug)

Figure 2: Strategic decision tree for selecting the optimal analytical technique based on sensitivity needs and available instrumentation.

References

  • HILIC-MS/MS Methodology

    • Liu, A. & Coleman, J. (2009). Determination of Metformin in Human Plasma using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry.[1] Journal of Chromatography B, 877(30), 3695-3700.

  • Derivatization Chemistry (PQ)

    • Kishikawa, N., et al. (2004).[2][3] Highly Sensitive and Selective Determination of 9,10-Phenanthrenequinone in Airborne Particulates using HPLC with Pre-column Derivatization. Journal of Chromatography A, 1057(1-2), 83-88.[2]

  • Ion Chromatography Applications

    • Qiu, J., et al. (2005).[3] Analysis of Guanidine in High Salt and Protein Matrices by Cation-Exchange Chromatography and UV Detection.[3] Journal of Chromatography A, 1073(1-2), 263-267.

  • Environmental/PMOC Analysis

    • Determination of Guanidine Derivatives in Water by Mixed-Mode Liquid Chromatography-Tandem Mass Spectrometry.[4] Analytical Chemistry, 91(8), 5176–5183.

Sources

Definitive Guide: MOPS vs. Phosphate Buffer for Guanidinium Chloride Titrations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: For protein stability studies involving Guanidinium Chloride (GdmCl) denaturation, MOPS is the superior buffer choice , while Phosphate is strongly contraindicated .

The use of phosphate buffer in GdmCl titrations introduces a critical experimental artifact: a massive, salt-induced drop in pH (up to 0.8–1.0 pH units) that often goes undetected by standard glass electrodes. This pH shift destabilizes proteins independently of the denaturant, leading to underestimated


 values and artifactual "intermediate" states. MOPS, as a zwitterionic Good's buffer, maintains an ionization behavior that parallels protein amine/histidine groups, preserving the effective protonation state of the protein throughout the titration.

The Mechanistic Basis: Why Buffer Choice Fails

To understand why phosphate fails, we must look beyond simple pH readings and examine the thermodynamics of solution chemistry—specifically, the Activity Coefficient (


) .
The Phosphate Artifact

Phosphate is an anionic buffer.[1] At neutral pH, it exists in equilibrium between


 and 

.

According to Debye-Hückel theory, the activity coefficient (


) of an ion depends heavily on its charge (

) and the solution's ionic strength (

).

As you titrate GdmCl from 0 M to 6 M, the ionic strength explodes. Because the divalent species (


) is far more sensitive to shielding than the monovalent species (

), the equilibrium shifts drastically to favor the protonated form to satisfy the dissociation constant, releasing protons into the solution.
  • Result: A solution prepared at pH 7.0 in phosphate can drop to pH ~6.2 in 6 M GdmCl.

  • The Trap: Standard glass electrodes also suffer from liquid junction potential errors in high salt, often masking this drop. You think the pH is 7.0, but the protein "feels" pH 6.2.

The MOPS Advantage

MOPS (3-(N-morpholino)propanesulfonic acid) is zwitterionic.[2] Its buffering amine group transitions between a neutral form and a cationic form (+1 charge), or zwitterionic states with net charges of 0 and -1.

  • Parallel Physics: The activity coefficient dependence of MOPS closely mimics that of the protein's own ionizing groups (Histidine imidazoles, N-terminal amines).

  • The "Cancel-Out" Effect: Even if the absolute activity of protons changes, the ratio of buffer ionization tracks the ratio of protein ionization. The protein's effective protonation state remains constant, yielding a true thermodynamic stability measurement.

Visualizing the Artifact

The following diagram illustrates the "Vicious Cycle" that occurs when using phosphate buffer, contrasted with the stability provided by MOPS.

G cluster_0 Phosphate Buffer (Anionic) cluster_1 MOPS Buffer (Zwitterionic) GdmCl_P Add GdmCl (High Ionic Strength) Activity_P Differential Shielding (HPO4-- vs H2PO4-) GdmCl_P->Activity_P Eq_Shift_P Equilibrium Shift Releases H+ Activity_P->Eq_Shift_P pH_Drop pH Drops (7.0 -> 6.2) Eq_Shift_P->pH_Drop Protein_Destab Protein Destabilization (Artifactual) pH_Drop->Protein_Destab GdmCl_M Add GdmCl (High Ionic Strength) Activity_M Parallel Shielding (Buffer ~ Protein) GdmCl_M->Activity_M State_M Protonation State Maintained Activity_M->State_M DeltaG Accurate Delta G Measurement State_M->DeltaG

Figure 1: Mechanistic pathway of GdmCl-induced artifacts in phosphate buffer versus the stability of MOPS.[3]

Head-to-Head Performance Data

The following data summarizes the critical differences between the two buffers in the context of a GdmCl titration (0 M to 6 M).

FeaturePhosphate BufferMOPS Buffer
Buffer Type Anionic (

)
Zwitterionic / Amine
pH Shift (0 -> 6M GdmCl) Drops ~0.8 - 1.0 pH units (Acidification)Stable (Effective protonation constant)
Ionic Strength Sensitivity High (

is large)
Low (

is small)
Protein Interaction Binds cationic residues; screens repulsionNon-interacting (Good's Buffer)
Glass Electrode Error Significant underestimation of acidityModerate; requires correction but manageable
Thermodynamic Impact Underestimates

; artifactual intermediates
Accurate

; reliable 2-state fits

Protocol: The Self-Validating GdmCl Titration

To ensure data integrity, do not rely on "adjusting pH" after adding GdmCl, as the electrode reading is unreliable. Instead, use an Isoconcentration Preparation Method .

Reagents
  • Buffer Stock (10x): 500 mM MOPS, pH 7.0 (at 25°C).

  • GdmCl Stock: 8 M GdmCl in 50 mM MOPS.

    • Note: Check the refractive index to determine precise GdmCl concentration.

  • Protein Stock: Concentrated protein in 50 mM MOPS.

Step-by-Step Methodology
  • Prepare "Buffer A" (0 M GdmCl):

    • Dilute MOPS stock to 50 mM.

    • Adjust pH to exactly 7.00 using NaOH/HCl.

    • Critical: Do this at the exact temperature of your experiment.

  • Prepare "Buffer B" (High GdmCl):

    • Dissolve solid GdmCl into the MOPS stock to reach ~6-8 M.

    • Do NOT adjust pH with a meter yet.

    • Instead, replicate the ratio of Acid:Base forms used in Buffer A, OR adjust pH using the Correction Factor below.

  • The Electrode Correction (If you must measure): If you place a glass electrode into 6 M GdmCl, the reading is false. Apply the Garcia-Mira correction:

    
    
    
    • For GdmCl, the correction

      
       is typically small and positive for MOPS but the real chemical shift is the problem.
      
    • Best Practice: Trust the buffer ratio. If you prepared 50 mM MOPS pH 7.0 (0 M Salt), and you prepare 50 mM MOPS + 6 M GdmCl using the same molar ratio of MOPS acid/base, the protein will experience the correct environment.

  • Titration Workflow:

    • Prepare samples by gravimetric mixing (by weight) of Buffer A and Buffer B to eliminate pipetting volume errors (viscosity of GdmCl causes pipetting inaccuracies).

    • Incubate samples for equilibrium (1–12 hours depending on protein).

    • Measure signal (Fluorescence/CD).

Case Study: The BBL Protein Controversy

The importance of this choice is best illustrated by the scientific debate regarding the folding of the BBL protein.

  • The Error: One group used Phosphate buffer for GdmCl denaturation.[3][4][5][6] The pH dropped significantly during the titration. As the pH dropped, the protein (which is less stable at pH 6 than 7) unfolded earlier than expected. This distorted the curve, making it look like a complex "downhill" folding scenario.

  • The Correction: A second group (Fersht et al.) repeated the experiment using MOPS . The pH remained effective. The resulting curve fit a standard two-state model perfectly.

  • Lesson: The "complex folding intermediate" was a ghost created by the phosphate buffer acidifying the solution.

References

  • Garcia-Mira, M. M., & Sanchez-Ruiz, J. M. (2001). pH corrections and protein ionization in water/guanidinium chloride. Biophysical Journal, 81(6), 3489–3502. Link

  • Fersht, A. R., et al. (2013). Reply to Campos and Muñoz: Why phosphate is a bad buffer for guanidinium chloride titrations. Proceedings of the National Academy of Sciences (PNAS), 110(14), E1244. Link

  • Nozaki, Y., & Tanford, C. (1967). Examination of titration behavior [in GdmCl].[7] Methods in Enzymology, 11, 715–734. Link

  • Beynon, R. J., & Easterby, J. S. (1996).Buffer Solutions: The Basics. Oxford University Press.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Diguanidine Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Diguanidine phosphate (DGP), often utilized as a flame retardant intermediate or in specific buffering systems, presents a dual challenge in disposal: environmental eutrophication potential and chemical incompatibility .

Unlike simple inorganic salts, DGP contains high mass-fractions of both nitrogen and phosphorus. Improper disposal into municipal water systems does not merely risk regulatory non-compliance; it actively promotes algal blooms (eutrophication), which can disrupt local ecosystems. Furthermore, as a guanidine derivative, it possesses a latent instability when exposed to strong oxidizers or high heat, necessitating a rigorous segregation protocol.

This guide moves beyond basic "safety data sheet" compliance. It provides a self-validating workflow to ensure that your disposal process protects both the researcher and the environment.

Chemical Profile & Hazard Identification

Before handling waste, verify the material identity. Diguanidine phosphate is the dibasic salt of guanidine and phosphoric acid.

ParameterSpecificationOperational Implication
Chemical Name Diguanidine Phosphate / Guanidinium PhosphateVerify label against CAS to ensure correct protocol.
CAS Number 5423-23-4 (General) / 1763-07-1 (Mono)Use CAS for specific waste manifesting.
Molecular Formula

High Nitrogen/Phosphorus content.
pH (10% aq) ~4.5 – 6.0 (Weakly Acidic)Generally safe for standard containers, but verify compatibility.
Key Hazards Irritant (Skin/Eye), Aquatic ToxicityDo not drain dispose.
Incompatibilities Strong Oxidizers, Strong BasesRisk of Ammonia release (with bases) or Explosion (with oxidizers).

Pre-Disposal Assessment (Self-Validating Step)

Trust but verify. Before moving waste to the central accumulation area, perform this two-step validation. This prevents "mystery waste" incidents downstream.

  • The Oxidizer Check:

    • Why: Guanidine salts can form unstable N-halo compounds or explosive mixtures if combined with chlorinating agents (e.g., bleach) or strong oxidizers (e.g., permanganate).

    • Protocol: Review the experiment history. If the waste stream contains any oxidizing agents, quench them completely (e.g., with sodium thiosulfate) before adding DGP.

    • Validation: Use a starch-iodide paper strip. If it turns blue/black, oxidizers are present. Do not mix with DGP.

  • The pH Check:

    • Why: Mixing DGP with high pH (basic) waste releases free Ammonia gas (

      
      ).
      
    • Protocol: Ensure the receiving waste container is neutral or slightly acidic (pH 4-7).

Step-by-Step Disposal Workflows

A. Solid Waste (Powder/Crystals)

Primary Stream: High-Temperature Incineration

  • Containment: Collect solid waste in a dedicated wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but discouraged due to breakage risk.

  • Labeling: Mark clearly as "Non-Halogenated Organic Solid - High Nitrogen Content."

    • Note: Explicitly list "Diguanidine Phosphate" on the tag. This informs the incineration plant to manage NOx scrubbing.

  • Disposal Path: Transfer to the facility's Hazardous Waste team for incineration .

    • Mechanism:[1][2][3][4] Combustion decomposes the guanidine moiety into

      
      , 
      
      
      
      , and water, while the phosphate remains as a solid ash (calcium phosphate if treated with lime).
B. Liquid Waste (Aqueous Solutions)

Primary Stream: Aqueous Organic Waste

  • Segregation: Do NOT pour down the sink. Even if dilute, the phosphate load is a regulatory violation in many municipalities.

  • Container: Use a carboy compatible with the solvent matrix (usually HDPE).

  • Admixture Rules:

    • Allowed: Water, weak acids (Acetic acid), simple alcohols (Ethanol).

    • Prohibited: Bleach (Hypochlorite), Nitric Acid, Sodium Hydroxide.

  • Disposal Path: Tag as "Aqueous Waste with Toxic Organics."

C. Spill Cleanup (Emergency Procedure)

If DGP powder is spilled:

  • PPE: Wear nitrile gloves, lab coat, and a P95 dust mask (to prevent inhalation of irritant dust).

  • Containment: Do not dry sweep if possible (creates dust). Cover with a damp paper towel or use a HEPA vacuum.

  • Neutralization: Wipe the area with a dilute detergent.

  • Disposal: Place all cleanup materials into the Solid Waste container (Stream A).

Decision Logic Diagram

The following diagram illustrates the critical decision points for segregating Diguanidine Phosphate waste.

DGP_Disposal Start Waste: Diguanidine Phosphate StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Aqueous Solid Solid / Powder StateCheck->Solid Powder OxidizerCheck Contains Oxidizers? Liquid->OxidizerCheck Quench Quench Oxidizers (e.g., Na-Thiosulfate) OxidizerCheck->Quench Yes BaseCheck Is pH > 9? OxidizerCheck->BaseCheck No Quench->BaseCheck AdjustPH Adjust pH to 5-7 (Avoid Ammonia Release) BaseCheck->AdjustPH Yes ContainerLiq Container: HDPE Carboy Label: 'Aqueous Organic' BaseCheck->ContainerLiq No AdjustPH->ContainerLiq Incineration Licensed Incineration (with NOx Scrubbing) ContainerLiq->Incineration ContainerSol Container: Wide-mouth HDPE Label: 'Toxic Solid' Solid->ContainerSol ContainerSol->Incineration

Figure 1: Decision matrix for Diguanidine Phosphate disposal. Note the critical checks for oxidizers and pH to prevent chemical incompatibility.

Compatibility & Storage Matrix

Store Diguanidine Phosphate according to the following compatibility rules to prevent accidents before disposal becomes necessary.

Chemical ClassCompatibilityInteraction Risk
Strong Acids (HCl, H2SO4)Compatible Stable, forms corresponding salts.
Strong Bases (NaOH, KOH)Incompatible De-protonates the guanidinium ion, releasing toxic/irritant Ammonia gas .
Oxidizers (Nitrates, Bleach)Incompatible Potential for violent reaction or formation of explosive chloro-amines.
Water Compatible Highly soluble; ensure secondary containment to prevent environmental release.

References

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Guanidinium Phosphate. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Guanidine Phosphate.[1][2][3][5] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management. Retrieved from [Link]

Sources

Personal protective equipment for handling Diguanidine phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Diguanidine phosphate (often chemically defined as Guanidine, phosphate (2:1)) is a critical flame retardant and intermediate used in the synthesis of fire-resistant wood, paper, and textile composites. While less corrosive than free guanidine base, it presents specific hazards—primarily irritation to mucous membranes and acute toxicity if ingested—that require disciplined handling.

This guide moves beyond generic safety advice, providing a self-validating protocol for researchers handling this compound in drug development or material science applications.

  • Chemical Formula:

    
    
    
  • Primary Utility: Intumescent flame retardant (releases

    
     and 
    
    
    
    upon thermal decomposition).
  • Physical State: White crystalline powder (hygroscopic).

Risk Assessment & Hazard Causality (The "Why")

To build a robust safety system, we must understand the mechanism of the hazard. Diguanidine phosphate dissociates in moisture to release guanidinium ions.

Hazard Class (GHS)CategoryH-CodeMechanistic Insight
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed. Guanidine derivatives interfere with neuromuscular transmission and protein interaction.
Skin Irritation Cat 2H315Causes skin irritation. The guanidine moiety is alkaline; prolonged contact disrupts the stratum corneum (skin barrier), leading to dermatitis.
Eye Irritation Cat 2AH319Causes serious eye irritation. Micro-abrasion from crystals combined with chemical irritation can cause corneal damage.
STOT - SE Cat 3H335Respiratory Irritation. Fine dust inhalation irritates the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix

Directive: PPE is your last line of defense. Engineering controls (Fume Hoods) are primary.

3.1 Eye & Face Protection[1]
  • Standard Operation: Chemical Safety Goggles (Indirect Vented).

    • Why: Safety glasses with side shields are insufficient for fine powders like Diguanidine phosphate, which can drift around shields. Goggles seal the ocular area.

  • High Dust/Solution Spraying: Face Shield + Goggles.

    • Why: Protects the entire face from alkaline splashes or high-velocity dust.

3.2 Hand Protection (Glove Selection Logic)

Guanidine salts are ionic solids. They do not permeate gloves as aggressively as organic solvents, but they can degrade glove material over time through abrasion and chemical attack.

  • Primary Glove: Nitrile Rubber (0.11 mm / 4 mil minimum).

    • Breakthrough Time: >480 minutes (Excellent).

    • Protocol: Inspect for pinholes before donning. Change every 2 hours or immediately upon contamination.

  • Secondary Option: Neoprene (Good durability, but reduced dexterity).

  • Avoid: Latex (Poor chemical resistance to alkaline salts; high allergy risk).

3.3 Respiratory & Body Protection[2][3]
  • Respiratory:

    • In Fume Hood: No respirator required if sash is at proper working height.

    • Open Bench (Not Recommended): NIOSH-approved N95 or P95 Particulate Respirator .

  • Body:

    • Lab Coat: 100% Cotton or flame-resistant synthetic (Nomex) is preferred given the flame-retardant research context. Button to the neck.

    • Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.

Operational Workflow: Step-by-Step

Trustworthiness Check: This protocol follows a "Clean-Dirty-Clean" logic to prevent cross-contamination.

Phase 1: Preparation (The "Clean" Phase)
  • Engineering Check: Verify Fume Hood airflow is >100 fpm (feet per minute).

  • Static Control: Diguanidine phosphate powder can be static-charged. Use an anti-static gun or wipe on the balance draft shield to prevent powder scattering.

  • Staging: Place waste container inside the hood before starting to avoid moving contaminated hands in/out of the containment zone.

Phase 2: Handling (The "Dirty" Phase)
  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not pour from the stock bottle. Use a clean spatula.

    • Spill Control: If powder spills on the balance, do not blow it off . Wipe with a damp Kimwipe (water solubilizes the salt immediately).

  • Solubilization (if applicable):

    • Diguanidine phosphate is water-soluble.

    • Caution: Dissolution may be slightly exothermic. Add solid to water slowly with stirring.

  • Application (Impregnation/Coating):

    • If spraying solutions onto wood/textiles, perform strictly inside a spray booth or deep fume hood to prevent inhalation of aerosols (H335).

Phase 3: Decontamination (The "Clean" Phase)
  • Surface Wipe: Wipe all surfaces with 70% Ethanol or DI Water.

  • PPE Removal: Remove gloves inside out (stripping method) to trap contamination inside the glove. Wash hands with soap and water for 20 seconds.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the physical state of the material.

PPE_Decision_Matrix Start START: Handling Diguanidine Phosphate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Solution Aqueous Solution StateCheck->Solution Quantity Quantity > 10g? Solid->Quantity Hood Engineering Control: Chemical Fume Hood REQUIRED Quantity->Hood Yes Resp PPE Addition: N95 Respirator (If hood unavailable) Quantity->Resp No (Small Scale) StandardPPE Standard PPE: Nitrile Gloves + Lab Coat + Goggles Hood->StandardPPE Resp->StandardPPE Spray Application Method: Spraying/Aerosolizing? Solution->Spray FaceShield PPE Addition: Face Shield + Goggles Spray->FaceShield Yes Spray->StandardPPE No (Pouring/Pipetting) FaceShield->StandardPPE

Figure 1: PPE Selection Decision Tree. Blue nodes indicate decision points; Red nodes indicate high-hazard/strict requirements; Green nodes indicate safe operating states.

Emergency & Disposal Protocols
6.1 Spill Management
  • Minor Spill (<50g):

    • Don fresh nitrile gloves and goggles.

    • Cover spill with wet paper towels (prevents dust generation).

    • Scoop up wet slurry and place in a chemical waste container.

    • Clean area with water.[1][2][3][4]

  • Major Spill (>50g):

    • Evacuate the immediate area if dust is airborne.[1]

    • Allow dust to settle.

    • Use a HEPA-filtered vacuum or wet-sweeping method. DO NOT dry sweep.

6.2 Disposal
  • Classification: Non-RCRA hazardous waste (unless mixed with solvents), but must not be flushed.

  • Protocol: Collect in a container labeled "Non-Hazardous Solid Chemical Waste" (or specific local designation).

  • Incompatibility: Keep away from strong oxidizers and strong acids (potential for violent reaction or release of toxic gases).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160593, Monoguanidine phosphate. Retrieved January 28, 2026 from [Link]

  • Vroman, I., et al. (2020). Guanidine Hydrogen Phosphate-Based Flame-Retardant Formulations for Cotton.[5] Journal of Industrial Textiles. Retrieved January 28, 2026 from [Link]

  • Gao, M., et al. (2005). Flame retardance of wood treated with guanidine compounds. Journal of Analytical and Applied Pyrolysis. Retrieved January 28, 2026 from [Link]

Sources

×

Retrosynthesis Analysis

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Diguanidine phosphate
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.